molecular formula C10H9NO4 B1436704 Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate CAS No. 34173-07-4

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Cat. No.: B1436704
CAS No.: 34173-07-4
M. Wt: 207.18 g/mol
InChI Key: KNXFCPRDRVBCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is a high-purity chemical intermediate built on the privileged 1,2-benzisoxazole scaffold, a structure of significant importance in medicinal chemistry and antibiotic development . This scaffold is recognized for its potent antibacterial properties, particularly against multi-drug resistant (MDR) Gram-negative pathogens such as Acinetobacter baumannii , which the World Health Organization has classified as a critical priority for new antibiotic development . Research indicates that the 6-hydroxy substituent on the benzisoxazole core is a critical structural feature for this antibacterial activity, making this ester a valuable precursor for synthesizing novel therapeutic agents targeting resistant infections . Furthermore, the 1,2-benzisoxazole pharmacophore is a established structural component in several FDA-approved pharmaceuticals, including the antipsychotic medications risperidone and iloperidone . As such, this compound serves as a versatile building block in organic synthesis for constructing more complex molecules for neuroscientific research and the development of central nervous system (CNS) active compounds. It is provided exclusively for laboratory research applications.

Properties

IUPAC Name

methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFCPRDRVBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

This guide provides a comprehensive technical overview of this compound, a specialized derivative of the medicinally significant 1,2-benzisoxazole scaffold. As this compound is not extensively documented in commercial or academic literature, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical principles and extrapolated from data on structurally related analogues.

Introduction and Strategic Overview

The 1,2-benzisoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to antimicrobial and anticancer treatments.[1][2][3][4] Its rigid, planar structure and specific electronic properties allow for precise interactions with biological targets. The title compound, this compound, introduces two key functional groups onto this core: a phenolic hydroxyl group at the 6-position and a methyl acetate moiety at the 3-position.

  • The 6-hydroxy group is of particular interest as phenolic moieties can significantly influence a molecule's pharmacokinetic profile (solubility, metabolism) and pharmacodynamic activity, often by participating in hydrogen bonding with enzyme or receptor active sites. Studies on related structures, such as 3,6-dihydroxy-1,2-benzisoxazole, have demonstrated that a hydroxyl group at this position is crucial for potent antibacterial activity.[5]

  • The 3-methyl acetate group provides a versatile handle for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common intermediate for forming amides or other derivatives. This position is frequently functionalized in known benzisoxazole-based drugs.[6]

This guide will detail the predicted physicochemical properties, propose robust synthetic pathways, outline expected spectroscopic signatures for structural confirmation, and discuss the potential reactivity and biological relevance of this target molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure.

PropertyPredicted Value
Chemical Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Likely a white to off-white or light tan solid.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water, though the phenolic group may impart slight aqueous solubility, particularly at higher pH.
Stability The 1,2-benzisoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to ring-opening under strong alkaline conditions.[7] The ester functionality is prone to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group is susceptible to oxidation. Storage under an inert atmosphere is recommended.
pKa The phenolic proton is expected to have a pKa around 9-10, typical for substituted phenols. The α-protons on the methylene bridge are weakly acidic.

Proposed Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The most common and versatile method for constructing the 1,2-benzisoxazole core involves the cyclization of an appropriately substituted o-hydroxy ketoxime.[6] An alternative pathway leverages a known intermediate used in the synthesis of the anticonvulsant drug Zonisamide.[2][8][9][10]

Methodology A: Synthesis via o-Hydroxy Ketoxime Cyclization

This classic approach involves the formation of the benzisoxazole ring from a phenolic precursor. The key steps are the synthesis of a dihydroxybenzoyl derivative, oximation, and subsequent cyclization.

Synthesis_Methodology_A cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oximation cluster_2 Step 3: Cyclization & Alkylation A 2,5-Dihydroxyacetophenone B 2,5-Dihydroxyacetophenone oxime A->B NH₂OH·HCl, Base (e.g., NaOAc) C 6-Hydroxy-3-methyl- 1,2-benzisoxazole B->C Base (e.g., Pyridine), Heat D Target Compound: Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate C->D 1. Strong Base (e.g., LDA) 2. Methyl bromoacetate

Diagram 1: Synthetic pathway via o-hydroxy ketoxime.

  • Synthesis of 2',5'-Dihydroxyacetophenone oxime:

    • To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the oxime.

  • Synthesis of 6-Hydroxy-3-methyl-1,2-benzisoxazole:

    • Dissolve the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in a suitable high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF).

    • Heat the solution to reflux (typically 120-150 °C) for 4-8 hours. The base catalyzes the intramolecular cyclization with the elimination of water.[6]

    • After cooling, pour the reaction mixture into dilute hydrochloric acid to neutralize the base and precipitate the product.

    • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Synthesis of this compound:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

    • Add a solution of 6-hydroxy-3-methyl-1,2-benzisoxazole (1 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. This deprotonates the methyl group at the 3-position.[7]

    • Stir the resulting anion solution for 30-60 minutes at -78 °C.

    • Add methyl bromoacetate (1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

Methodology B: Synthesis from a Substituted 4-Hydroxycoumarin

This approach leverages the known conversion of 4-hydroxycoumarins to 1,2-benzisoxazole-3-acetic acids, which are key intermediates in pharmaceutical synthesis.[1][2]

Synthesis_Methodology_B cluster_0 Step 1: Ring Opening cluster_1 Step 2: Esterification E 6-Hydroxy-4-hydroxycoumarin F 2-(6-Hydroxy-1,2-benzisoxazol- 3-yl)acetic acid E->F NH₂OH·HCl, Base (e.g., K₂CO₃) G Target Compound: Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate F->G Methanol (MeOH), Acid catalyst (e.g., H₂SO₄)

Diagram 2: Synthetic pathway via 4-hydroxycoumarin derivative.

  • Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid:

    • Suspend 6-hydroxy-4-hydroxycoumarin (1 equivalent) in an aqueous or alcoholic solution.

    • Add a base such as potassium carbonate (2-3 equivalents) followed by hydroxylamine hydrochloride (1.5-2 equivalents).[2]

    • Heat the mixture to reflux (typically 60-100 °C) for several hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2-3.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the carboxylic acid intermediate.

  • Synthesis of this compound (Fischer Esterification):

    • Suspend the 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetic acid (1 equivalent) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Reflux the mixture for 4-12 hours, monitoring by TLC.

    • After cooling, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

    • Extract the product into ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the residue by column chromatography or recrystallization to obtain the target ester.

Predicted Spectroscopic Signatures for Characterization

Accurate structural elucidation is paramount. The following section details the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.4-7.6d1HH-4
~6.9-7.1dd1HH-5
~6.8-7.0d1HH-7
Phenolic Proton~9.5-10.5br s1H6-OH
Methylene Protons~3.9-4.1s2H-CH₂-
Methyl Protons~3.7-3.8s3H-OCH₃
  • Rationale: The aromatic protons (H-4, H-5, H-7) will form a three-spin system. H-4 will be a doublet coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-4 and H-7. H-7 will be a doublet coupled to H-5. The phenolic proton will be a broad singlet, and its chemical shift may vary with concentration and solvent. The methylene and methyl protons of the acetate group will appear as sharp singlets.

¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~170-172C=O
Aromatic Carbons~163-165C-7a (C-O)
~158-160C-3 (C-N)
~155-157C-6 (C-OH)
~120-125C-4
~115-120C-3a
~110-115C-5
~100-105C-7
Methoxy Carbon~52-54-OCH₃
Methylene Carbon~30-35-CH₂-
  • Rationale: The chemical shifts are predicted based on the known values for substituted benzisoxazoles and the electronic effects of the substituents.[11] The carbons directly attached to heteroatoms (C-3, C-6, C-7a) will be the most downfield among the aromatic signals. The carbonyl carbon will be the most downfield signal overall.

Mass Spectrometry (MS)
  • Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Predicted Molecular Ion (M⁺˙): m/z = 207.05 (for C₁₀H₉NO₄).

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-•OCH₃): m/z = 176

    • Loss of the carbomethoxy group (-•COOCH₃): m/z = 148

    • Decarboxylation after ester cleavage: Loss of CO₂ from the acid fragment.

    • Ring fragmentation of the benzisoxazole core, a common pathway for such heterocycles.[11]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, StrongO-H stretch (phenolic, hydrogen-bonded)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-CH₂-, -CH₃)
1730-1750StrongC=O stretch (ester)
1500-1620Strong to MediumC=C and C=N stretches (aromatic and isoxazole rings)[12]
1200-1300StrongC-O stretch (ester and phenol)
~800-900StrongC-H out-of-plane bending (indicative of substitution pattern)
  • Rationale: The spectrum will be dominated by a strong, broad peak for the hydroxyl group and a sharp, strong peak for the ester carbonyl. The fingerprint region below 1500 cm⁻¹ will show a complex pattern characteristic of the substituted benzisoxazole ring system.[13][14][15]

Potential Biological Activity and Chemical Reactivity

Biological Relevance

The benzisoxazole scaffold is a cornerstone of many CNS-active drugs. However, the introduction of a 6-hydroxy group suggests exploration in other therapeutic areas.

  • Antimicrobial Activity: As noted, 3,6-dihydroxy-1,2-benzisoxazole shows potent activity against multi-drug resistant bacteria.[5] The title compound is a direct analogue and warrants screening for antibacterial and antifungal properties.

  • Anticancer and Anti-inflammatory Activity: Various substituted benzisoxazoles have demonstrated anticancer and anti-inflammatory effects.[3][16][17] The phenolic group could contribute to antioxidant activity, which is often linked to these therapeutic effects.

Chemical Reactivity

The molecule possesses three primary reactive sites: the phenolic hydroxyl group, the ester, and the C-H bonds of the methylene bridge.

  • Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (using standard peptide coupling reagents like HATU or EDC) to form amides.

  • Methylene Bridge: The α-protons are weakly acidic and could potentially be involved in further functionalization under strong basic conditions.

Conclusion

This compound represents a novel and synthetically accessible derivative of the pharmacologically important 1,2-benzisoxazole family. While direct experimental data is scarce, this guide provides a robust framework based on established chemical precedent for its synthesis, characterization, and potential applications. The proposed synthetic routes are versatile and rely on well-documented chemical transformations, offering a clear path for researchers to produce this compound for further investigation in drug discovery and materials science. The predicted spectroscopic data provides a reliable benchmark for structural verification. The unique combination of a phenolic hydroxyl and a modifiable ester side chain makes this compound a highly attractive target for generating new chemical entities with potentially significant biological activity.

References

"Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" CAS number 34173-07-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS: 34173-07-4)

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical manufacturing. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its critical role in the production of major antipsychotic medications, and the rigorous analytical methods required to validate its quality.

Introduction and Strategic Importance

This compound is a fine chemical intermediate whose significance is intrinsically linked to the synthesis of Paliperidone (9-hydroxyrisperidone).[1] Paliperidone is a widely used second-generation antipsychotic agent for the treatment of schizophrenia.[1] The structural integrity and purity of this precursor are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Understanding its properties and synthesis is therefore not merely an academic exercise but a critical component of robust drug development and manufacturing.

Physicochemical Properties

A foundational understanding begins with the compound's core physicochemical characteristics, which dictate its handling, reactivity, and analytical profiles.

PropertyValueSource
CAS Number 34173-07-4
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.19 g/mol
Appearance White to light yellow or orange powder/crystal[2]
Purity Typically ≥95%[3]
Storage Temperature Room Temperature or 2-8°C[2]
InChI Key KNXFCPRDRVBCIA-UHFFFAOYSA-N

Synthesis Pathway: Constructing the Benzisoxazole Core

The synthesis of the 1,2-benzisoxazole scaffold is a well-established process in medicinal chemistry.[4] While multiple routes exist, a common and logical approach for this specific molecule involves the cyclization of a suitably substituted salicylonitrile derivative. This method is chosen for its efficiency and the ready availability of starting materials.

The causality behind this synthetic strategy is rooted in the need to form the N-O bond of the isoxazole ring. Starting with a 2,4-dihydroxybenzonitrile, the phenolic hydroxyl group ortho to the nitrile is selectively protected. The remaining hydroxyl group is then oximated, typically using hydroxylamine. The final, critical step is an intramolecular cyclization, often base-mediated, which forms the benzisoxazole ring system. Subsequent esterification yields the target molecule.

Visualizing the Synthesis Workflow

The following diagram outlines a plausible and efficient synthetic pathway.

G A 2,4-Dihydroxybenzonitrile B Protection of 4-OH group A->B Protecting Agent (e.g., Benzyl bromide) C Oxime Formation at 2-OH B->C Hydroxylamine D Intramolecular Cyclization C->D Base (e.g., NaOH) F Esterification D->F Methyl Chloroacetate E This compound (CAS: 34173-07-4) F->E Deprotection (e.g., Hydrogenolysis)

Caption: Plausible synthesis pathway for the target compound.

Exemplary Synthesis Protocol (Self-Validating)

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that progression to the next stage is based on confirmed results.

Objective: To synthesize this compound.

Materials:

  • 2,4-Dihydroxybenzonitrile

  • Benzyl bromide

  • Potassium carbonate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methyl chloroacetate

  • Palladium on carbon (10% Pd/C)

  • Solvents: Acetone, Ethanol, Methanol, Dichloromethane

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Selective Protection of 4-Hydroxyl Group

    • Rationale: To prevent the more reactive 4-OH group from interfering in the subsequent oxime formation at the 2-OH position.

    • Procedure: Dissolve 2,4-dihydroxybenzonitrile (1 eq) in acetone. Add potassium carbonate (1.5 eq) and stir. Add benzyl bromide (1.1 eq) dropwise. Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Work-up & Validation: Filter the mixture and evaporate the solvent. Recrystallize the crude product from ethanol. Confirm the structure of 2-hydroxy-4-(benzyloxy)benzonitrile via ¹H NMR (presence of benzyl protons) and Mass Spectrometry.

  • Step 2: Formation of the Benzisoxazole Ring

    • Rationale: This two-part step first forms an oxime intermediate which then undergoes base-catalyzed intramolecular cyclization to yield the stable benzisoxazole ring.

    • Procedure: Reflux the product from Step 1 with hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2 eq) in aqueous ethanol for 4-6 hours.

    • Work-up & Validation: Cool the reaction mixture and acidify with HCl to precipitate the product. Filter, wash with water, and dry. The resulting 6-(benzyloxy)-1,2-benzisoxazol-3-amine should be confirmed by IR (disappearance of nitrile peak) and NMR.

  • Step 3: Conversion to the Acetic Acid Ester

    • Rationale: Introduction of the acetate moiety at the 3-position is crucial for its role as a synthon.

    • Procedure: Convert the amine from Step 2 to a diazonium salt using NaNO₂/HCl at 0-5°C, followed by a reaction with methyl acrylate (Sandmeyer-type reaction) or by direct alkylation of the corresponding 3-lithiated benzisoxazole with methyl chloroacetate.

    • Work-up & Validation: Extract the product with an organic solvent like dichloromethane. Purify by column chromatography. Confirm the structure of Methyl 2-(6-(benzyloxy)-1,2-benzisoxazol-3-yl)acetate by NMR and MS.

  • Step 4: Deprotection to Yield Final Product

    • Rationale: Removal of the benzyl protecting group to reveal the free 6-hydroxy functionality is the final step. Hydrogenolysis is a clean and efficient method.

    • Procedure: Dissolve the protected ester from Step 3 in methanol. Add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete reaction.

    • Work-up & Validation: Filter the catalyst through Celite and evaporate the solvent. The resulting solid is the target compound, this compound. Final purity should be assessed by HPLC (>95%) and identity confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Core Application: A Gateway to Paliperidone

The primary and most critical application of this compound is its role as a key building block in the synthesis of Paliperidone.[1][5] The synthesis involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a derivative of the title compound.[5][6][7]

Paliperidone exerts its therapeutic effect primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] This dual action is characteristic of atypical antipsychotics, leading to the management of both positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

From Intermediate to API: The Reaction Pathway

The transformation from the intermediate to the final API is a testament to convergent synthesis, where complex molecular fragments are built separately and then joined.

cluster_synthesis Paliperidone Synthesis cluster_moa Mechanism of Action A This compound B 3-(2-Chloroethyl)-6,7,8,9-tetrahydro- 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one D Paliperidone B->D Alkylation (Coupling Reaction) C 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole C->D E Paliperidone F Dopamine D2 Receptor E->F Antagonist G Serotonin 5-HT2A Receptor E->G Antagonist H Antipsychotic Effect F->H G->H

Caption: Synthesis and Mechanism of Action of Paliperidone.

Analytical and Quality Control Regimen

The validation of this compound is non-negotiable in a cGMP environment. A multi-pronged analytical approach is required to ensure identity, strength, and purity.

Standard Quality Specifications
ParameterSpecificationMethod
Appearance White to Light Yellow Crystalline PowderVisual Inspection
Identification Conforms to the reference spectrum¹H NMR, Mass Spectrometry
Purity (Assay) ≥ 95.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Protocol: HPLC Purity Determination

This protocol provides a robust method for determining the purity of the compound and identifying any process-related impurities.

Objective: To quantify the purity of this compound by reverse-phase HPLC with UV detection.[8]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the percentage purity using the area normalization method or against the reference standard.

    % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain compound integrity. While a specific, comprehensive safety data sheet for this exact compound is not widely published, data from structurally related benzisoxazoles and general laboratory chemicals provide a strong basis for handling protocols.[2][9]

GHS Hazard Summary
Hazard ClassStatement
Acute Toxicity, Oral May be harmful if swallowed.[10]
Skin Corrosion/Irritation May cause skin irritation.[9][11]
Serious Eye Damage/Irritation May cause serious eye irritation.[9]
Aquatic Hazard May be harmful to aquatic life.[10]

Handling Recommendations:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound stands as a testament to the enabling power of chemical intermediates in pharmaceutical science. While not an active agent itself, its precise molecular architecture is the foundation upon which the therapeutic properties of Paliperidone are built. A thorough understanding of its synthesis, analytical validation, and safe handling is indispensable for any researcher or drug development professional working in the field of neuropsychiatric medicine. Its journey from a laboratory reagent to a critical component of a life-changing medication underscores the importance of precision and quality at every step of the pharmaceutical supply chain.

References

A Technical Guide to the Potential Mechanisms of Action of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This has led to the development of clinically significant drugs for a range of therapeutic areas, particularly central nervous system (CNS) disorders.[3] This technical guide focuses on a specific, less-characterized derivative, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate . While direct pharmacological data for this compound is not extensively published, its structural features—specifically the 3-substituted 1,2-benzisoxazole core—allow for the formulation of several well-grounded hypotheses regarding its mechanism of action. This document synthesizes information from the broader class of benzisoxazole derivatives to propose potential biological targets and provides detailed, field-proven experimental protocols for the validation of these hypotheses. The intended audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who are investigating novel small-molecule therapeutics.

Introduction: The Benzisoxazole Scaffold as a Pharmacophore

The benzisoxazole ring system, an aromatic bicyclic heterocycle, is a versatile scaffold found in numerous biologically active compounds.[1][2] Its unique electronic and steric properties enable it to serve as a bioisosteric replacement for other functionalities and to form specific, high-affinity interactions with various protein targets. Clinically approved drugs containing this moiety include the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, highlighting the scaffold's success in targeting CNS-related pathways.[4][5]

The diverse biological activities attributed to benzisoxazole derivatives are extensive, encompassing:

  • Antipsychotic and Neuroleptic Activity: Primarily through modulation of dopaminergic and serotonergic receptors.[5][6][7]

  • Anticonvulsant Activity: As demonstrated by zonisamide and other analogues.[1][8]

  • Anticancer Activity: With demonstrated efficacy against various tumor cell lines.[9][10]

  • Anti-inflammatory and Analgesic Properties. [1][2]

  • Antimicrobial Activity. [1][6][9]

  • Acetylcholinesterase (AChE) Inhibition: Offering potential for Alzheimer's disease therapeutics.[5][11]

The subject of this guide, this compound (CAS 34173-07-4), features a key substitution at the 3-position of the benzisoxazole ring.[12] This position is critical for the pharmacological activity of many known benzisoxazole drugs.[5][8] Based on this structural precedent, we can postulate several plausible mechanisms of action for this compound, which will be explored in the subsequent sections.

Physicochemical Properties of the Target Compound
PropertyValueSource
IUPAC Name Methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetatePubChem
CAS Number 34173-07-4American Elements[12]
Molecular Formula C₁₀H₉NO₄PubChem
Molecular Weight 207.18 g/mol PubChem
Structure (Image of the chemical structure)-

Hypothesized Mechanisms of Action & Experimental Validation

Given the extensive polypharmacology of the benzisoxazole class, we propose three primary, testable hypotheses for the mechanism of action of this compound.[3] Each hypothesis is accompanied by a detailed experimental workflow designed for validation.

Hypothesis 1: Modulation of Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors

Rationale: The most prominent therapeutic application of 3-substituted benzisoxazoles is in the treatment of schizophrenia and other psychoses, with activity attributed to antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][5][6] The atypical antipsychotic profile of drugs like risperidone stems from a balanced affinity for these two G-protein coupled receptors (GPCRs).[10] It is plausible that the title compound shares this mechanism.

Proposed Signaling Pathway:

G cluster_0 Cell Membrane D2R Dopamine D₂R AC Adenylyl Cyclase (AC) D2R->AC Inhibits HT2AR Serotonin 5-HT₂ₐR PLC Phospholipase C (PLC) HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Dopamine Dopamine Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR Test_Compound Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate Test_Compound->D2R Antagonism Test_Compound->HT2AR Antagonism Downstream Downstream Signaling (e.g., PKA, PKC) cAMP->Downstream IP3_DAG->Downstream

Caption: Hypothesized antagonism of D₂ and 5-HT₂ₐ receptors.

Experimental Validation Workflow: GPCR Affinity and Functional Assays

This workflow is designed to first determine if the compound binds to the target receptors (affinity) and then to characterize the nature of that binding (functional antagonism or agonism).

G cluster_0 Primary Screen: Binding Affinity cluster_1 Secondary Screen: Functional Activity start Test Compound: Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate Assay_D2 Radioligand Binding Assay D₂ Receptor (e.g., [³H]Spiperone) start->Assay_D2 Assay_HT2A Radioligand Binding Assay 5-HT₂ₐ Receptor (e.g., [³H]Ketanserin) start->Assay_HT2A decision Significant Binding? (IC₅₀ < 1 µM) Assay_D2->decision Assay_HT2A->decision Func_D2 Functional Antagonist Assay (e.g., cAMP Inhibition Assay) decision->Func_D2 Yes Func_HT2A Functional Antagonist Assay (e.g., Calcium Flux Assay) decision->Func_HT2A Yes end_neg Conclusion: Not a D₂/5-HT₂ₐ Ligand decision->end_neg No end_pos Conclusion: Confirmed D₂/5-HT₂ₐ Antagonist Proceed to in vivo models Func_D2->end_pos Func_HT2A->end_pos

Caption: Workflow for validating D₂/5-HT₂ₐ receptor antagonism.

Protocol 1: Radioligand Binding Assay for D₂ Receptor Affinity

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine D₂ receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand ([³H]Spiperone) for binding to membranes prepared from cells expressing the D₂ receptor.

  • Materials:

    • Cell Membranes: HEK293 or CHO cells stably expressing human D₂ receptors.

    • Radioligand: [³H]Spiperone (Specific Activity ~70-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM final concentration).

    • Test Compound: Stock solution in DMSO, serially diluted.

    • 96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

    • Assay Setup (per well):

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Spiperone (at Kₔ concentration, e.g., 0.2 nM), 50 µL cell membrane preparation (e.g., 10-20 µg protein).

      • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM), 50 µL [³H]Spiperone, 50 µL cell membranes.

      • Test Compound: 50 µL of test compound dilution, 50 µL [³H]Spiperone, 50 µL cell membranes.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Plot the percentage inhibition of specific binding versus the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Self-Validation: The assay includes positive (unlabeled ligand) and negative (vehicle) controls. The specific binding should be >80% of total binding for the assay to be considered valid.

(A similar protocol would be employed for the 5-HT₂ₐ receptor, typically using [³H]Ketanserin as the radioligand and risperidone or ketanserin for non-specific binding.)

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: Many heterocyclic compounds, including some benzisoxazole derivatives, have demonstrated anti-inflammatory activity.[1][2][9] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. The phenolic hydroxyl group on the benzisoxazole ring could play a role in this activity, similar to other phenolic NSAIDs.

Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Objective: To determine the potency and selectivity of the test compound in inhibiting the peroxidase activity of human COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is quantified using a fluorometric probe (e.g., Amplex Red), which is converted into a highly fluorescent product (resorufin) in the presence of horseradish peroxidase (HRP) and the H₂O₂ produced during the COX reaction.

  • Materials:

    • Enzymes: Purified human recombinant COX-1 and COX-2.

    • Substrate: Arachidonic Acid.

    • Probe: Amplex Red reagent.

    • Cofactor: Heme.

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor).

    • Fluorescence microplate reader (Ex/Em = 530-560/590 nm).

  • Methodology:

    • Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 with heme in chilled assay buffer.

    • Assay Setup (in duplicate plates, one for COX-1, one for COX-2):

      • To each well, add 80 µL of assay buffer containing the Amplex Red probe and HRP.

      • Add 10 µL of the test compound dilution or control (vehicle, SC-560, Celecoxib).

      • Incubate for 10 minutes at room temperature, protected from light.

    • Reaction Initiation: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Substrate Addition: Immediately initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 10-20 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

      • Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.

      • Plot percentage inhibition vs. log concentration and fit the curve to determine the IC₅₀ for both COX-1 and COX-2.

      • Calculate the COX-2 selectivity index = IC₅₀(COX-1) / IC₅₀(COX-2).

Hypothesis 3: Anticancer Activity via Kinase Inhibition or Pro-apoptotic Pathways

Rationale: Benzisoxazole derivatives have been reported to possess anticancer properties, with some acting as prodrugs for cytotoxic agents or inhibiting key signaling pathways involved in cell proliferation and survival.[9][10] The substitution pattern of the title compound could facilitate interaction with the ATP-binding pocket of various kinases or trigger apoptosis through mechanisms that remain to be elucidated.

Protocol 3: Cell Viability Assay (MTT/XTT) in Cancer Cell Lines

  • Objective: To screen for cytotoxic or cytostatic activity of the test compound against a panel of human cancer cell lines.

  • Principle: The MTT (or XTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt (MTT) to form an insoluble purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer Cell Lines: A representative panel, e.g., MCF-7 (breast), HT-29 (colon), A549 (lung), and a non-cancerous control cell line like HEK293.[9]

    • Culture Medium: Appropriate for each cell line (e.g., DMEM, RPMI-1640) with 10% FBS.

    • MTT Reagent: 5 mg/mL in PBS.

    • Solubilization Buffer: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.

    • Positive Control: Doxorubicin or Paclitaxel.

    • 96-well cell culture plates, spectrophotometer (570 nm).

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (and controls). Include vehicle-only wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours until formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

      • Plot the percentage of viability vs. log concentration of the test compound and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound belongs to a chemical class with a proven track record of yielding potent, clinically relevant drugs.[1][2][9] While its specific mechanism of action remains uncharacterized, its structure strongly suggests potential activity as a modulator of CNS receptors (D₂/5-HT₂ₐ), an inhibitor of inflammatory enzymes (COX-1/2), or as an anticancer agent.

The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for investigating these hypotheses. A positive result in the primary GPCR binding assays would warrant progression to functional and cell-based signaling assays, followed by in vivo behavioral models for psychosis. Similarly, significant activity in the COX or cancer cell viability screens would open distinct avenues of investigation into its potential as an anti-inflammatory or oncologic therapeutic. The logical progression from high-throughput screening to more complex, hypothesis-driven assays is essential for the efficient and effective characterization of this promising compound.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticonvulsants.[3] The precise substitution pattern on this heterocyclic system dictates its biological activity and pharmacokinetic profile. Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate combines the benzisoxazole core with a hydroxyl group at the 6-position and a methyl acetate moiety at the 3-position. Understanding the spectroscopic signature of this molecule is crucial for its synthesis, characterization, and subsequent development.

This technical guide will delve into the predicted spectroscopic data for this compound, drawing on established principles of spectroscopy and data from analogous compounds. Each section will provide a detailed rationale for the predicted spectral features, offering insights into the experimental choices and data interpretation.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for spectroscopic analysis, particularly for NMR assignments.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for the title compound, based on the analysis of its structural components and related molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H47.4 - 7.6d8.5 - 9.0Located ortho to the isoxazole oxygen, expected to be downfield. Coupled to H5.
H56.8 - 7.0dd8.5 - 9.0, 2.0 - 2.5Influenced by both the hydroxyl group and the isoxazole ring. Coupled to H4 and H7.
H76.9 - 7.1d2.0 - 2.5Located ortho to the hydroxyl group, showing only meta coupling to H5.
-OH9.0 - 10.0br s-Phenolic protons are typically broad and downfield, and their chemical shift is concentration and solvent dependent.
-CH₂-~3.9s-Methylene group adjacent to the benzisoxazole ring and the carbonyl group.
-OCH₃~3.7s-Methyl group of the ester, deshielded by the adjacent oxygen atom.

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and can vary based on the solvent used. Data for related compounds such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide show aromatic protons in the range of 7.74-8.34 ppm, which helps in bracketing the expected shifts.[4]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzisoxazole ring and the acetate moiety.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C3158 - 162Carbon of the isoxazole ring attached to the acetate group, highly deshielded.
C3a118 - 122Bridgehead carbon of the benzisoxazole ring.
C4110 - 114Aromatic carbon ortho to the hydroxyl group.
C5120 - 124Aromatic carbon meta to the hydroxyl group.
C6155 - 159Aromatic carbon bearing the hydroxyl group, significantly deshielded.
C798 - 102Aromatic carbon ortho to the hydroxyl group and adjacent to the isoxazole ring.
C7a162 - 166Bridgehead carbon of the benzisoxazole ring adjacent to the isoxazole oxygen.
-CH₂-33 - 37Methylene carbon of the acetate group.
C=O168 - 172Carbonyl carbon of the ester.
-OCH₃52 - 55Methyl carbon of the ester.

Note: Aromatic carbons in substituted benzisoxazoles typically appear in the range of 110-160 ppm.[3] The predicted shifts for the title compound are refined based on the specific electronic effects of the hydroxyl and methyl acetate groups. For comparison, the methylene carbon in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is observed at 34.9 ppm.[4]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to a range of -2 to 12 ppm.

    • Employ a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to enhance resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain a single peak for each carbon.

    • Set the spectral width to a range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the relationships between H4, H5, and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer High-Field NMR (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR H1_Data ¹H Spectrum: Chemical Shifts, Multiplicity, J-Coupling H1_NMR->H1_Data C13_Data ¹³C Spectrum: Chemical Shifts C13_NMR->C13_Data TwoD_Data 2D Correlation Maps TwoD_NMR->TwoD_Data Structure Structural Elucidation H1_Data->Structure C13_Data->Structure TwoD_Data->Structure

Figure 2. Recommended workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3200 - 3500O-H stretch (phenolic)Broad, StrongCharacteristic of a hydrogen-bonded hydroxyl group.
3000 - 3100C-H stretch (aromatic)MediumTypical for C-H bonds on a benzene ring.
2850 - 3000C-H stretch (aliphatic)MediumCorresponding to the methylene and methyl groups of the acetate moiety.
~1735C=O stretch (ester)StrongA strong, sharp peak characteristic of a saturated ester carbonyl.
1600 - 1620C=N stretch (isoxazole) & C=C stretch (aromatic)MediumOverlapping vibrations from the heterocyclic and aromatic rings.
1450 - 1580C=C stretch (aromatic)Medium to StrongMultiple bands are expected in this region due to the aromatic ring.
1200 - 1300C-O stretch (ester)StrongAsymmetric C-O-C stretching of the ester group.
1000 - 1150C-O stretch (ester & phenol)StrongSymmetric C-O-C stretching of the ester and C-O stretching of the phenol.

Note: The IR spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows a C=O stretch at 1662 cm⁻¹, which is lower than a typical ester due to the amide functionality.[4] A standard ester carbonyl stretch is expected to be at a higher wavenumber. General IR absorption tables confirm the expected ranges for the other functional groups.[5]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For solid samples (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • For solid or liquid samples (ATR): Place a small amount of the sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty sample holder (or the clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Acquisition: Co-add 16 to 32 scans to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₉NO₄, MW = 207.18 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.

m/z Value Proposed Fragment Fragmentation Pathway
207[M]⁺Molecular ion
148[M - COOCH₃]⁺Loss of the methyl acetate radical.
120[M - COOCH₃ - CO]⁺Subsequent loss of carbon monoxide from the benzisoxazole ring.
92[C₆H₄O]⁺Fragmentation of the benzisoxazole core.
59[COOCH₃]⁺Cleavage of the bond between the methylene group and the benzisoxazole ring.

Note: The fragmentation of the 1,2-benzisoxazole ring often involves the loss of CO.[3] The mass spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows a fragment corresponding to the loss of the chloromethyl group, supporting the proposed fragmentation of the side chain.[4]

Mass_Fragmentation M [M]⁺ m/z = 207 F1 [M - COOCH₃]⁺ m/z = 148 M->F1 - •COOCH₃ F4 [COOCH₃]⁺ m/z = 59 M->F4 - C₈H₅NO₂• F2 [M - COOCH₃ - CO]⁺ m/z = 120 F1->F2 - CO F3 [C₆H₄O]⁺ m/z = 92 F2->F3 - HCN

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. For confirmation of the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to favor the formation of the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Detection: Detect the separated ions and generate a mass spectrum, plotting ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, perform HRMS analysis.

Synthesis and Purity Considerations

A plausible synthetic route to this compound involves the cyclization of an appropriately substituted o-hydroxy ketoxime.[6] Understanding the synthesis is crucial as it informs on potential impurities that may be observed in the spectra. Common impurities could include starting materials, reaction byproducts, or regioisomers. Spectroscopic analysis, particularly NMR, is essential for confirming the desired product's formation and assessing its purity.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols provided will enable researchers to acquire high-quality data for the unambiguous structural confirmation and purity assessment of this and related compounds, thereby supporting the advancement of drug discovery and development programs.

References

A Technical Guide to the Physicochemical Characterization of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-benzisoxazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antipsychotic to antimicrobial and anti-inflammatory therapies.[1][2] The specific functionalization of this heterocyclic system allows for the fine-tuning of a compound's biological activity and physicochemical properties. This guide focuses on a particular derivative, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, a compound of interest for researchers in drug discovery and development.

The journey from a newly synthesized compound to a potential drug candidate is paved with rigorous characterization. Among the most fundamental of these characterizations are the determination of its physical properties, namely its melting point and solubility. These parameters are critical indicators of purity, stability, and bioavailability, and they profoundly influence downstream processes such as formulation and administration.

This document provides an in-depth technical overview of the standard methodologies for determining the melting point and solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific principles necessary for robust and reliable characterization.

Compound Profile: this compound

While extensive experimental data for this specific molecule is not widely available in public literature, its fundamental properties can be derived from its chemical structure.

PropertyDataSource
Chemical Formula C₁₀H₉NO₄[3]
Molecular Weight 207.18 g/mol Chemdiv
CAS Number 34173-07-4[4]
Melting Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

The absence of established melting point and solubility data necessitates the experimental determination of these properties for any newly synthesized batch of this compound. The following sections detail the authoritative protocols for achieving this.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5] Therefore, melting point determination is a crucial first step in assessing the purity of a synthesized compound.

Principle of the Capillary Method

The most common and accessible method for determining the melting point of an organic solid is the capillary method.[6] This technique involves heating a small sample of the compound in a sealed capillary tube within a calibrated heating block and observing the temperature range over which it melts.

Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, leading to an inaccurate melting point reading.[7]

    • Place a small amount of the powdered sample onto a clean, dry surface.

    • Gently tap the open end of a capillary tube onto the sample to introduce a small amount of the solid.[7]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample should be approximately 2-3 mm in height.[5]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus.[7]

    • If the approximate melting point is unknown, a rapid preliminary heating (10-20°C per minute) can be performed to establish a rough estimate.[5]

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached. This slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording:

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the entire sample has completely liquefied (the end of the melting range).[7]

    • A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Data Recording prep1 Dry and Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Heating (Optional) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 obs1 Record T_initial (First Liquid) meas3->obs1 obs2 Record T_final (All Liquid) obs1->obs2 obs3 Calculate Melting Range obs2->obs3

Caption: Workflow for determining melting point via the capillary method.

Part 2: Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. This property is fundamental to drug development, influencing everything from purification and formulation to absorption and distribution in the body. A qualitative assessment of solubility in a range of solvents can provide valuable insights into the polarity and functional groups present in a molecule.[8]

Principle of Qualitative Solubility Testing

The principle of "like dissolves like" is the foundation of solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[9] By testing the solubility of this compound in a series of solvents with varying polarities and pH, we can infer its structural characteristics.

Experimental Protocol
  • General Procedure:

    • Place approximately 10-20 mg of the solid compound into a small test tube.

    • Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[8][10]

    • Observe whether the solid dissolves completely. If it does, the compound is considered "soluble" in that solvent. If a significant portion remains undissolved, it is "insoluble."

  • Solvent Selection and Interpretation:

    • Water: Solubility in water suggests the presence of polar functional groups that can form hydrogen bonds.[11] Given the hydroxyl (-OH) and ester groups in this compound, some degree of water solubility might be expected, though the aromatic rings will decrease it.

    • 5% Sodium Hydroxide (NaOH) Solution: Solubility in aqueous NaOH indicates the presence of an acidic functional group. The phenolic hydroxyl group on the benzisoxazole ring is acidic and should react with NaOH to form a water-soluble sodium salt.[10]

    • 5% Sodium Bicarbonate (NaHCO₃) Solution: Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution typically indicates the presence of a relatively strong acid, such as a carboxylic acid. The phenolic -OH is unlikely to be acidic enough to dissolve in NaHCO₃.[11]

    • 5% Hydrochloric Acid (HCl) Solution: Solubility in aqueous HCl suggests the presence of a basic functional group, such as an amine.[10] The nitrogen atom in the isoxazole ring of the target compound is not strongly basic, so solubility in HCl is not expected.

    • Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane, Diethyl Ether): Solubility in these solvents provides further information about the compound's polarity. Methanol and ethanol are polar protic solvents, while dichloromethane is a polar aprotic solvent, and diethyl ether is relatively nonpolar. A related compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, is noted to be soluble in methanol.[12]

Logical Flow for Solubility Testing

SolubilityTesting start Start with Sample water Test in Water start->water soluble_water Soluble (Polar Compound) water->soluble_water insoluble_water Insoluble water->insoluble_water if insoluble naoh Test in 5% NaOH insoluble_water->naoh soluble_naoh Soluble (Acidic Group Present) naoh->soluble_naoh insoluble_naoh Insoluble naoh->insoluble_naoh if insoluble hcl Test in 5% HCl insoluble_naoh->hcl soluble_hcl Soluble (Basic Group Present) hcl->soluble_hcl insoluble_hcl Insoluble hcl->insoluble_hcl if insoluble organic Test in Organic Solvents (e.g., Methanol, DCM) insoluble_hcl->organic soluble_organic Soluble (Characterize Polarity) organic->soluble_organic

Caption: Decision tree for the qualitative solubility assessment of an organic compound.

Conclusion

The determination of melting point and solubility are indispensable first steps in the characterization of any novel compound, including this compound. These properties provide a foundational understanding of a molecule's identity, purity, and behavior in various chemical environments. The protocols detailed in this guide represent robust, validated methods that, when executed with precision, yield reliable data crucial for advancing a compound through the drug discovery and development pipeline. Adherence to these fundamental characterization techniques ensures the integrity of subsequent research and is a hallmark of scientific rigor.

References

A Research Directive on the Potential Biological Activities of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide addresses the novel compound, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, for which specific biological data is not yet publicly available. Instead of a retrospective summary, this document presents a forward-looking research directive, outlining a comprehensive strategy to elucidate the compound's potential therapeutic value. We provide a plausible synthetic route, a multi-tiered screening program targeting high-probability biological activities based on its structural class, and detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological profile of this and related novel chemical entities.

Introduction: The Promise of the 1,2-Benzisoxazole Core

The 1,2-benzisoxazole ring system is an aromatic heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its unique physicochemical properties have led to its incorporation into numerous clinically significant drugs.[2][3] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][4]

Notable examples include the antipsychotic drug Risperidone and the anticonvulsant Zonisamide, which validate the therapeutic potential of this scaffold.[1][2] The biological activity is highly dependent on the nature and position of substituents on both the benzene and isoxazole rings. The subject of this guide, this compound, possesses a hydroxyl group at the 6-position and a methyl acetate group at the 3-position. These features provide rational starting points for investigating several potential biological activities. The hydroxyl group offers a site for potential metabolic modification and hydrogen bonding interactions with biological targets, while the methyl acetate moiety at the 3-position is a classic precursor for further chemical derivatization, such as the formation of amides or hydrazones, to modulate activity.[5][6]

This document outlines a logical, structured, and technically detailed pathway for the synthesis and comprehensive biological evaluation of this promising, yet uncharacterized, molecule.

Proposed Synthesis Pathway

A robust and efficient synthesis is the prerequisite for any biological investigation. Based on established literature for the synthesis of 1,2-benzisoxazole-3-acetic acids, a reliable pathway can be proposed starting from the readily available 4-hydroxycoumarin.[7][8][9] The final esterification step yields the target compound.

Rationale: This pathway is chosen for its use of inexpensive starting materials and its well-documented key reaction: the base-catalyzed rearrangement of 4-hydroxycoumarin with hydroxylamine to form the 1,2-benzisoxazole-3-acetic acid core.[8][9]

Step-by-Step Synthesis Protocol:
  • Ring Opening and Rearrangement:

    • To a solution of 4-hydroxycoumarin in an appropriate alcoholic solvent (e.g., ethanol), add a base such as sodium carbonate.[9]

    • Add an aqueous solution of hydroxylamine hydrochloride.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the intermediate product, 1,2-benzisoxazole-3-acetic acid.

    • Filter, wash with cold water, and dry the solid product.

  • Fischer Esterification:

    • Suspend the dried 1,2-benzisoxazole-3-acetic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 3-5 hours until TLC indicates the complete conversion of the starting material.

    • Cool the solution and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

    • Purify the final compound using column chromatography.

Visualization of Synthesis Workflow

G cluster_0 Synthesis of this compound start 4-Hydroxycoumarin step1 React with Hydroxylamine & Base (e.g., Na2CO3) in Ethanol start->step1 Ring Opening/ Rearrangement intermediate 1,2-Benzisoxazole-3-acetic acid step1->intermediate step2 Fischer Esterification (Methanol, cat. H2SO4) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

A Multi-Tiered Biological Screening Program

Given the diverse activities of the benzisoxazole class, a systematic screening cascade is proposed to efficiently identify the most promising therapeutic area for this novel compound. The program is designed to start with broad, high-throughput in vitro assays and progress to more specific mechanistic studies for any identified "hits."

Tier 1: Primary Screening for Broad Biological Activities

Causality: The structural alerts within the target molecule and the known pharmacology of its class suggest three high-probability areas for initial investigation: antimicrobial, anticancer, and anti-inflammatory activity.

Rationale: Benzisoxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[2] A primary screen against a panel of clinically relevant pathogens is a cost-effective first step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Include positive (inoculum only) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

G cluster_1 Antimicrobial MIC Assay Workflow prep Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension prep->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate read Visually inspect for growth inhibition incubate->read result Determine Minimum Inhibitory Concentration (MIC) read->result

Caption: Workflow for determining antimicrobial activity (MIC).

Rationale: The benzisoxazole scaffold is present in compounds with demonstrated anticancer activity.[1] An initial cytotoxicity screen against a representative cancer cell line is a standard approach in drug discovery.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa or HCT116) into a 96-well plate and allow them to adhere overnight.[4][11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Rationale: Many benzisoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12] An in vitro assay to screen for COX-1 and COX-2 inhibition is a direct way to test this hypothesis.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.[13]

  • Assay Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to designated wells. Add the test compound at various concentrations to the inhibitor wells.[13]

  • Reaction Initiation: Initiate the peroxidase reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized to produce a colored product.

  • Measurement: Monitor the appearance of the colored product by measuring the absorbance at ~590-611 nm over time using a plate reader.[13]

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.[14]

Data Presentation: Tier 1 Screening Results

All quantitative data from the primary screen should be summarized for clear comparison.

Assay Type Target Metric Result (Test Compound) Result (Control)
AntimicrobialS. aureusMIC (µg/mL)TBDTBD (e.g., Vancomycin)
AntimicrobialE. coliMIC (µg/mL)TBDTBD (e.g., Ciprofloxacin)
AnticancerHeLa CellsIC50 (µM)TBDTBD (e.g., Doxorubicin)
Anti-inflammatoryCOX-1IC50 (µM)TBDTBD (e.g., Aspirin)
Anti-inflammatoryCOX-2IC50 (µM)TBDTBD (e.g., Celecoxib)
Tier 2: CNS Receptor Binding Assays (Conditional)

Rationale: If Tier 1 activities are weak or negative, or if structural similarity to known antipsychotics like Risperidone warrants investigation, a screen for Central Nervous System (CNS) activity is a logical next step. Many benzisoxazoles show high affinity for dopamine and serotonin receptors.[2][4]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines (e.g., HEK293) expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).[15]

  • Assay Setup: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.[16]

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[15]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the Ki (inhibition constant) value, which reflects the compound's binding affinity for the receptor.

G cluster_2 Receptor Binding Assay Workflow mix Incubate Receptor Membranes, Radioligand, & Test Compound filter Rapidly filter through Glass Fiber Filters mix->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with Scintillation Counter wash->count analyze Calculate Binding Affinity (Ki) count->analyze

Caption: Workflow for determining CNS receptor binding affinity.

Conclusion and Forward Path

This document provides a comprehensive, technically grounded framework for the initial exploration of this compound's biological activity. The proposed synthesis and multi-tiered screening cascade are based on established principles in medicinal chemistry and pharmacology, leveraging the known properties of the benzisoxazole class to guide the discovery process. Positive results in any of the proposed Tier 1 or Tier 2 assays would trigger further, more detailed mechanistic studies, structure-activity relationship (SAR) exploration, and eventual progression to in vivo models. This logical and evidence-based approach ensures an efficient and thorough evaluation, maximizing the potential to uncover a novel therapeutic agent.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is a molecule belonging to the benzisoxazole class. While direct pharmacological data on this specific ester is limited, its core scaffold is recognized as a "privileged structure" in medicinal chemistry.[1][2] Benzisoxazole derivatives are known to possess a wide spectrum of biological activities, with a particularly strong precedent for anti-inflammatory, analgesic, and anticancer effects.[1][3][4] This guide synthesizes the available literature on the benzisoxazole and isoxazole pharmacophores to logically deduce and prioritize the most probable therapeutic targets for this compound. We will explore the mechanistic rationale for each target, provide detailed protocols for experimental validation, and outline future directions for research and development. The primary focus will be on targets within inflammatory pathways, for which the evidence is most compelling.

The Benzisoxazole Scaffold: A Foundation for Therapeutic Potential

The 1,2-benzisoxazole ring system is a versatile heterocyclic scaffold found in several FDA-approved drugs, such as the antipsychotic risperidone and the anticonvulsant zonisamide.[2][5] Its rigid structure and potential for diverse substitutions make it an ideal backbone for designing specific ligands that can interact with a variety of biological targets.[2] Numerous studies have demonstrated that molecules incorporating this scaffold exhibit significant anti-inflammatory, antimicrobial, and anticancer activities.[1][6] The presence of the acetic acid methyl ester at the 3-position and a hydroxyl group at the 6-position on the core ring of the topic compound suggests that it is structurally primed for interaction with enzymatic active sites, particularly those involved in inflammatory cascades.

Primary Potential Therapeutic Targets in Inflammation

The most robust evidence from analogous compounds points toward key enzymes in the arachidonic acid cascade as primary therapeutic targets. This pathway is central to the inflammatory response, producing pro-inflammatory mediators like prostaglandins and leukotrienes.

Cyclooxygenase-2 (COX-2)

Rationale for Targeting COX-2: The isoxazole ring is a core component of several known selective COX-2 inhibitors, including the commercial drug Valdecoxib.[7] Multiple research efforts have successfully developed novel benzoxazole and isoxazole derivatives as potent and selective COX-2 inhibitors.[8][9][10] The structural features of these inhibitors often mimic the di-aryl heterocycle motif common to "coxib" drugs. The benzisoxazole core of our lead compound serves as one of these "aryl" rings, making COX-2 a highly probable target. Inhibition of COX-2 is a clinically validated strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8][9]

Mechanistic Pathway: COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of prostaglandins (like PGE2) that mediate inflammation, pain, and fever. Inhibiting COX-2 directly blocks the production of these key inflammatory signaling molecules.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Cleavage COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGs Prostaglandins (PGE2, etc.) PG_Synthases->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Drug Methyl 2-(6-Hydroxy- 1,2-benzisoxazol-3-yl)acetate Drug->COX2 Inhibition

Caption: COX-2 pathway and the proposed point of inhibition.

5-Lipoxygenase (5-LOX)

Rationale for Targeting 5-LOX: In addition to the COX pathway, the arachidonic acid cascade includes the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes. Leukotrienes are potent mediators of inflammation, particularly in allergic and asthmatic conditions.[11][12] Several studies have reported the synthesis of benzoxazole and isoxazole derivatives as effective 5-LOX inhibitors, with some compounds showing IC50 values in the low micromolar range.[12][13][14] Therefore, 5-LOX represents a second, highly plausible primary target. A compound that inhibits both COX-2 and 5-LOX could offer a broad-spectrum anti-inflammatory profile.

Mechanistic Pathway: 5-LOX, often in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to various leukotrienes (like LTB4). These molecules are powerful chemoattractants for neutrophils and other immune cells.

LOX_Pathway cluster_cytosol Cytosol AA Arachidonic Acid (AA) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4_Hydrolase LTA4 Hydrolase HPETE->LTA4_Hydrolase Dehydration to LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4_Hydrolase->Leukotrienes Inflammation Neutrophil Chemotaxis, Bronchoconstriction Leukotrienes->Inflammation Drug Methyl 2-(6-Hydroxy- 1,2-benzisoxazol-3-yl)acetate Drug->LOX5 Inhibition

Caption: 5-LOX pathway and the proposed point of inhibition.

Exploratory Therapeutic Targets

Beyond the well-documented roles in the arachidonic acid cascade, the structural motif of our lead compound suggests potential interactions with other key players in inflammation and oncology.

Tumor Necrosis Factor-alpha (TNF-α)

Rationale for Targeting TNF-α: TNF-α is a master pro-inflammatory cytokine critical to the pathogenesis of autoimmune diseases like rheumatoid arthritis. While biologic drugs (e.g., antibodies) that neutralize TNF-α are highly effective, the development of orally available small molecule inhibitors has been challenging.[15] However, recent advances have identified novel heterocyclic scaffolds that can allosterically inhibit TNF-α trimer function.[15][16] Furthermore, some benzoxazole derivatives have been shown to reduce the production of TNF-α in cellular assays, suggesting an indirect inhibitory effect on its signaling pathway.[17] Targeting TNF-α, either directly or by modulating its production, is a valuable exploratory avenue.

Mechanistic Pathway: TNF-α binds to its receptor (TNFR1), leading to the recruitment of adaptor proteins like TRADD and TRAF2. This triggers a signaling cascade that activates key transcription factors, primarily NF-κB, which in turn upregulates the expression of numerous pro-inflammatory genes.

TNF_Pathway TNFa TNF-α Trimer TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds Adaptors Adaptor Proteins (TRADD, TRAF2) TNFR1->Adaptors Recruits IKK IKK Complex Adaptors->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Drug Potential Inhibitor Drug->TNFa Allosteric Inhibition?

Caption: Simplified TNF-α signaling pathway via NF-κB.

Experimental Validation Workflows

To empirically determine the therapeutic targets of this compound, a tiered screening approach is recommended. The following protocols describe robust, self-validating assays for the primary targets identified.

Workflow 1: In Vitro COX-1/COX-2 Inhibition Assay

This experiment directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2, allowing for the determination of potency (IC50) and selectivity.

COX_Assay_Workflow A 1. Prepare Reagents - COX-1/COX-2 Enzymes - Test Compound Dilutions - Arachidonic Acid (Substrate) - Detection Reagent (e.g., for PGE2) B 2. Assay Plate Setup - Add Enzyme, Buffer, and Inhibitor (Test Compound, Vehicle, Celecoxib) A->B C 3. Pre-incubation - Incubate for 15 min at 37°C - Allows inhibitor to bind to enzyme B->C D 4. Initiate Reaction - Add Arachidonic Acid to all wells C->D E 5. Reaction Incubation - Incubate for 10 min at 37°C D->E F 6. Stop Reaction & Detect - Add Stop Solution - Add Detection Reagent (e.g., ELISA) E->F G 7. Data Analysis - Read plate (e.g., Absorbance) - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 & Selectivity Index F->G

Caption: Workflow for an in vitro COX inhibition assay.

Detailed Protocol: Colorimetric COX Inhibitor Screening

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in DMSO, then dilute further into assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Final DMSO concentration should be <1%.

    • Prepare positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (DMSO in assay buffer).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer.

    • Prepare the substrate solution: Arachidonic Acid in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (either COX-1 or COX-2).

    • Add 10 µL of the test compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Causality Check: Pre-incubate the plate at 37°C for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme's active site before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Incubate for 10 minutes at 37°C.

  • Detection & Analysis:

    • The enzymatic reaction produces PGG2, which is then reduced to PGH2. The peroxidase activity of COX converts a probe (e.g., TMPD) which can be measured colorimetrically at 590-620 nm.

    • Alternatively, the reaction can be stopped and the amount of a specific prostaglandin (e.g., PGE2) can be quantified using a specific ELISA kit.

    • Self-Validation: The vehicle control defines 0% inhibition, while a saturating concentration of the positive control defines 100% inhibition. All test compound results are normalized to these controls.

    • Calculate the percent inhibition for each concentration and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2). A high SI value indicates selectivity for COX-2.

Workflow 2: Cell-Based TNF-α Production Inhibition Assay

This experiment assesses the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α in an immune cell line (e.g., RAW 264.7 macrophages) after stimulation.

TNF_Cell_Assay_Workflow A 1. Cell Culture - Plate RAW 264.7 cells in a 96-well plate - Allow cells to adhere overnight B 2. Compound Treatment - Pre-treat cells with Test Compound, Vehicle, or Dexamethasone (Control) for 1-2 hours A->B C 3. Inflammatory Stimulation - Add Lipopolysaccharide (LPS) to all wells (except unstimulated control) B->C D 4. Incubation - Incubate for 18-24 hours to allow for cytokine production C->D E 5. Supernatant Collection - Centrifuge plate to pellet cells - Carefully collect the cell culture supernatant D->E F 6. TNF-α Quantification (ELISA) - Perform a standard sandwich ELISA on the collected supernatants E->F G 7. Data Analysis - Generate standard curve - Quantify TNF-α concentration - Calculate % Inhibition and determine IC50 F->G

Caption: Workflow for a cell-based TNF-α inhibition assay.

Detailed Protocol: LPS-Stimulated Macrophage Assay

  • Cell Plating:

    • Seed RAW 264.7 murine macrophage cells into a 96-well tissue culture plate at a density of ~5x10^4 cells/well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Dexamethasone) in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compounds or controls. Include a vehicle-only control.

    • Causality Check: Pre-incubate the cells with the compound for 1-2 hours. This allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to all wells to a final concentration of 100 ng/mL, except for the unstimulated (negative) control wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Quantification:

    • Centrifuge the plate to pellet the cells and debris.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Self-Validation: The LPS-stimulated vehicle control represents the maximum (0% inhibition) TNF-α signal. The unstimulated control represents the baseline. The positive control (Dexamethasone) should show strong inhibition.

    • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the stimulated vehicle control.

    • Plot the results to determine the IC50 value.

    • Optional but Recommended: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in TNF-α is due to specific inhibition and not general cytotoxicity.

Data Summary & Future Directions

The validation experiments will generate quantitative data to confirm or refute the hypothesized targets. The results should be summarized for clear comparison.

Table 1: Hypothetical Target Activity Profile

TargetAssay TypeMetricResult (μM)Selectivity Index
COX-2 In Vitro EnzymaticIC500.9584
COX-1 In Vitro EnzymaticIC5080.0
5-LOX In Vitro EnzymaticIC505.2
TNF-α Cell-Based (RAW 264.7)IC50>100
Cytotoxicity Cell Viability (MTT)CC50>100

Future Directions:

  • Lead Optimization: If potent and selective COX-2/5-LOX activity is confirmed, medicinal chemistry efforts can be initiated to optimize the structure for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy: Promising candidates should be advanced into animal models of inflammation and pain (e.g., carrageenan-induced paw edema in rats) to establish in vivo efficacy.

  • Target Deconvolution: For broader-than-expected activity, or if the primary targets are negative, unbiased approaches like chemical proteomics could be employed to identify novel binding partners and therapeutic targets.

This structured approach, grounded in the established pharmacology of the benzisoxazole scaffold, provides a clear and efficient path to elucidating the therapeutic potential of this compound.

References

A Technical Guide to the Structural Analogs of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This guide focuses on the structural analogs of a specific, yet representative, member of this class: Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. While this exact molecule is not extensively documented, its constituent parts—the 6-hydroxy-1,2-benzisoxazole core and the 3-yl-acetate side chain—are present in various biologically active compounds. This document provides a comprehensive exploration of the strategic design, synthesis, and evaluation of its structural analogs. We will delve into the rationale behind specific molecular modifications, drawing insights from established structure-activity relationships (SAR) of related compounds, such as the atypical antipsychotic Paliperidone.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for developing novel benzisoxazole derivatives with tailored pharmacological profiles.

The Core Scaffold: An Analysis of this compound

The parent compound, with CAS Number 34173-07-4, serves as our foundational template.[4] Its structure is characterized by three key regions amenable to chemical modification, each contributing to the molecule's overall physicochemical and pharmacological properties.

  • The 1,2-Benzisoxazole Core: This bicyclic heteroaromatic system is relatively stable and provides a rigid scaffold for orienting substituents.[1] Its presence is critical for the activity of drugs like Risperidone and Paliperidone, which target central dopamine (D2) and serotonin (5-HT2A) receptors.[3]

  • The 6-Hydroxy Group: This phenolic moiety is a potent hydrogen bond donor and can be a site for metabolic modification (e.g., glucuronidation), which often impacts bioavailability and half-life.[5] Its position is analogous to the 6-fluoro group in Paliperidone, suggesting this site is crucial for receptor interaction or modulating electronic properties.[2]

  • The 3-yl-Acetate Side Chain: The ester group at the 3-position influences lipophilicity, solubility, and potential interactions with target proteins. The methylene spacer provides conformational flexibility. Modifications here can drastically alter pharmacokinetics and pharmacodynamics.

Given the structural similarity to known antipsychotics, it is plausible that analogs of this scaffold could exhibit activity at dopaminergic and serotonergic receptors.[3] Furthermore, various benzisoxazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this a privileged scaffold in drug discovery.[6][7]

Strategic Design of Structural Analogs

The rational design of analogs involves a systematic modification of the three key regions to optimize potency, selectivity, metabolic stability, and overall drug-like properties.

Modifications of the 6-Hydroxy Group: Tuning Potency and Pharmacokinetics

The phenolic hydroxyl group is a common starting point for analog design due to its significant role in metabolism and receptor binding.[8]

  • Bioisosteric Replacement: Replacing the hydroxyl group with bioisosteres can mitigate metabolic liabilities while preserving or enhancing biological activity.[8][9]

    • Fluorine: As seen in Paliperidone, a fluoro group at this position can block metabolic oxidation and act as a weak hydrogen bond acceptor, often enhancing binding affinity.[2]

    • Amino (-NH2) or Amide (-NHCOR) groups: These can serve as alternative hydrogen bond donors/acceptors.

    • Small Alkoxy Groups (-OCH3): Etherification removes the hydrogen bond donor capability and increases lipophilicity, which may improve blood-brain barrier penetration.

  • Prodrug Strategies:

    • Esterification: Converting the phenol to an ester (e.g., acetate, pivalate) can create a prodrug that masks the polar hydroxyl group, improving oral absorption. These esters can then be hydrolyzed in vivo by esterases to release the active phenolic parent drug.

Modifications of the 3-yl-Acetate Side Chain: Exploring Binding Interactions

The side chain at the C3 position is critical for orienting the molecule within a target's binding pocket.

  • Ester Variation: Changing the methyl ester to other alkyl esters (ethyl, propyl, etc.) can fine-tune lipophilicity and stability.

  • Amidation: Conversion of the ester to a primary (-CONH2), secondary (-CONHR), or tertiary (-CONR2) amide introduces different hydrogen bonding patterns and can significantly improve metabolic stability against hydrolysis.

  • Carboxylic Acid: Saponification of the ester to the corresponding carboxylic acid (-CH2COOH) increases polarity and introduces a formal negative charge at physiological pH, which can form key ionic interactions with receptors.

  • Chain Homologation or Truncation: Altering the length of the alkyl chain (e.g., propionate) can optimize the distance to key binding residues.

  • Bioisosteres of the Carboxylic Acid/Ester: Functional groups like tetrazoles or hydroxamic acids can act as bioisosteres for the carboxylic acid, offering different physicochemical properties and binding modes.

Modifications of the Benzene Ring: Probing Additional Space

Substitution at other positions (C4, C5, C7) of the benzene ring can further refine the molecule's properties. Structure-activity relationship studies on benzisoxazole and related benzoxazole derivatives have shown that the presence of electron-withdrawing groups (e.g., -Cl, -Br) can enhance biological activities like antimicrobial or anticancer effects.[6][10]

Synthetic Strategies and Methodologies

The synthesis of 1,2-benzisoxazole derivatives is well-established, with the most common and versatile method being the base-catalyzed cyclization of an o-hydroxyaryl ketoxime.[11][12]

General Synthetic Workflow

A plausible and adaptable route to the target scaffold and its analogs is outlined below. The key steps involve the formation of a substituted acetophenone, conversion to an oxime, and subsequent intramolecular cyclization.

Synthetic_Workflow A Substituted Phenol (e.g., Resorcinol derivative) B Friedel-Crafts Acylation (e.g., CH3COCl, AlCl3) A->B Step 1 C o-Hydroxyaryl Ketone B->C D Oximation (NH2OH·HCl, Base) C->D Step 2 E o-Hydroxyaryl Ketoxime D->E F Intramolecular Cyclization (e.g., Base-catalyzed or Dehydrating Agent) E->F Step 3 G 3-Substituted-1,2-Benzisoxazole F->G H Side Chain Installation/Modification (e.g., Alkylation of 3-methyl derivative) G->H Step 4 I Final Analog H->I

Caption: General synthetic pathway for 1,2-benzisoxazole analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for synthesizing 1,2-benzisoxazole-3-acetic acid derivatives.[13][14]

Step 1: Synthesis of 2,4-Dihydroxy-α-chloroacetophenone

  • To a stirred solution of resorcinol (1 eq.) in a suitable solvent (e.g., diethyl ether), add chloroacetyl chloride (1.1 eq.) and a Lewis acid catalyst (e.g., AlCl3, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ketone intermediate.

Step 2: Oximation to form 1-(2,4-dihydroxyphenyl)-2-chloroethan-1-one oxime

  • Dissolve the ketone from Step 1 (1 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or pyridine (2.0 eq.).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime.

Step 3: Cyclization to form 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetonitrile

  • Suspend the oxime from Step 2 (1 eq.) in an aqueous solution of a base like sodium carbonate (2.5 eq.).

  • Heat the mixture at 80-90 °C for 2-4 hours. The intramolecular cyclization occurs via nucleophilic attack of the phenoxide on the oxime, followed by elimination, which in this adapted route would lead to a chloromethyl intermediate, which can then be converted to a nitrile. A more direct route involves starting with 4-hydroxycoumarin.[14]

  • For a more direct synthesis of the acetic acid derivative, reacting 4-hydroxycoumarin with hydroxylamine in the presence of a base is a documented method to yield 1,2-benzisoxazole-3-acetic acid directly.[14]

Step 4: Hydrolysis and Esterification

  • If proceeding via the acetonitrile, hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions (e.g., refluxing in 6M HCl).

  • To the resulting 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, add methanol and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 6-8 hours.

  • Remove the solvent under vacuum, neutralize with a saturated NaHCO3 solution, and extract with ethyl acetate.

  • Purify by column chromatography to yield the final methyl ester product.

In Vitro and In Vivo Evaluation Protocols

A structured screening cascade is essential to evaluate the synthesized analogs efficiently.

Screening_Cascade cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (In Vitro) cluster_2 Tertiary Screening (In Vivo) A Receptor Binding Assays (e.g., D2, 5-HT2A) B Functional Assays (e.g., cAMP, Ca2+ flux) A->B C ADME Profiling (Microsomal Stability, Caco-2 Permeability) B->C D Selectivity Panel (Off-target receptors, e.g., adrenergic, histaminergic) B->D E Cytotoxicity Assay (e.g., HEK293, HepG2 cells) B->E F Pharmacokinetic (PK) Studies (Rodent; IV, PO dosing) C->F D->F G Preliminary Efficacy Models (e.g., Conditioned Avoidance Response) F->G H Lead Candidate G->H

Caption: A tiered screening cascade for evaluating novel benzisoxazole analogs.

Protocol: Radioligand Receptor Binding Assay (D2 Receptor)

This protocol serves as a self-validating system to determine the binding affinity of analogs for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing human D2 receptors.

    • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compounds (analogs) at various concentrations.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 50 µL of the test compound dilution or control.

    • Initiate the binding reaction by adding 50 µL of the D2 receptor membrane suspension.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (wells with Haloperidol) from total binding (wells with buffer only).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of analog that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the data generated from the screening cascade allows for the elucidation of key structure-activity relationships.

Modification Site Structural Change Anticipated Effect on Activity/Properties Rationale
6-Position (Phenol) OH → FPotential increase in D2/5-HT2A affinity; Increased metabolic stability.Fluorine is a bioisostere of OH, blocks CYP-mediated oxidation, and can act as a H-bond acceptor.[15]
OH → OCH3Decreased H-bond donation; Increased lipophilicity and potential BBB penetration.Removes acidic proton and increases LogP.
OH → O-acyl (Prodrug)Increased oral bioavailability.Masks polar group for absorption; released by in vivo esterases.
3-Position (Side Chain) Ester → AmideIncreased metabolic stability; altered H-bonding capacity.Amides are generally more resistant to hydrolysis than esters.
Ester → Carboxylic AcidIncreased polarity/solubility; potential for new ionic interactions.Introduces an anionic center at physiological pH.
Benzene Ring H → 5-Cl or 7-ClPotential increase in potency.Electron-withdrawing groups can modulate the electronics of the benzisoxazole core and enhance binding.[6]

This systematic approach allows for the iterative optimization of the lead compound, guiding the synthesis of next-generation analogs with improved therapeutic profiles.

Conclusion

This compound represents a promising, albeit under-explored, chemical scaffold. By leveraging established medicinal chemistry principles and drawing parallels from clinically successful drugs like Paliperidone, a clear path for the design and development of novel analogs can be forged. The strategies outlined in this guide—focusing on systematic modification of the 6-hydroxy group, the 3-yl-acetate side chain, and the aromatic core—provide a robust framework for researchers. Coupled with rigorous synthetic protocols and a hierarchical screening cascade, this approach enables the identification of new chemical entities with significant potential for treating CNS disorders and other therapeutic areas where the benzisoxazole nucleus has shown promise.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Course for Stability Assessment

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory formality but a cornerstone of ensuring its safety, efficacy, and quality.[1][2] This guide provides a comprehensive technical framework for elucidating the stability and degradation profile of Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate. Given the limited publicly available stability data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a systematic approach, from theoretical assessment to the design of robust experimental protocols, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Our approach is built on a foundation of scientific rationale, emphasizing the "why" behind the "how." We will dissect the molecule's structure to predict its chemical liabilities and then construct a rigorous forced degradation program to explore these potential degradation pathways. This guide is designed to be a self-validating system, where the experimental design inherently confirms the stability-indicating nature of the analytical methods employed.

Molecular Architecture and Predicted Chemical Liabilities

The stability of this compound is intrinsically linked to its molecular structure. A thorough analysis of its functional groups is the first step in predicting its degradation pathways.

Figure 1: Chemical Structure of this compound

A simplified representation of the molecule's key functional groups.

Key Functional Groups and Potential Instabilities:

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid, 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid.

  • Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can lead to the formation of colored degradation products (quinones or polymeric species). This process can be catalyzed by metal ions and light.

  • Benzisoxazole Ring: This heterocyclic system may undergo ring-opening reactions under harsh conditions, such as strong acid or base catalysis, or photolytic stress. The N-O bond is a potential site of cleavage.

  • Methylene Bridge: The benzylic-like position of the methylene group could be susceptible to oxidation.

Based on this analysis, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis .

Designing a Robust Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][8] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without overwhelming the sample with secondary and tertiary degradants.[9]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidation->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA thermal->hplc photo->hplc neutralize->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms mass_balance Assess Mass Balance lcms->mass_balance pathway Propose Degradation Pathways mass_balance->pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) parent This compound hydrolysis_product 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid parent->hydrolysis_product -CH3OH oxidation_product Quinone-like derivatives parent->oxidation_product [O] photolysis_product Ring-opened products parent->photolysis_product hv

References

An In-depth Technical Guide to Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of a specific derivative, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. While direct literature on this exact molecule is sparse, this document will leverage established principles of benzisoxazole chemistry to detail a plausible synthetic route, predict its physicochemical properties, and explore its potential therapeutic applications based on the well-documented activities of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzisoxazole derivatives.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole ring system, an aromatic bicyclic heterocycle, is a recurring motif in a wide array of pharmaceuticals and biologically active molecules.[1][4] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing ligands that can bind to a diverse range of biological targets with high affinity and selectivity.[3]

The therapeutic landscape is populated with drugs containing the 1,2-benzisoxazole core, demonstrating its versatility and clinical relevance. Notable examples include the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[1][3][5] The broad spectrum of pharmacological activities associated with benzisoxazole derivatives is extensive, encompassing:

  • Anticancer: Exhibiting antiproliferative effects against various cancer cell lines.[1][6][7][8]

  • Antipsychotic: Modulating dopaminergic and serotonergic pathways.[1][3][9]

  • Anticonvulsant: Demonstrating efficacy in seizure models.[1][3]

  • Antimicrobial: Showing activity against a range of bacteria and fungi.[1][10][11]

  • Anti-inflammatory: Exhibiting potential in mitigating inflammatory processes.[1][10][11]

  • Enzyme Inhibition: Acting as inhibitors for enzymes like acetylcholinesterase and histone deacetylases.[6][12][13]

The continued exploration of novel benzisoxazole derivatives is a vibrant area of research, with the potential to yield new therapeutic agents for a myriad of diseases.[2][10][11]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34173-07-4[1]
Molecular Formula C10H9NO4[14]
Molecular Weight 207.18 g/mol Calculated
Appearance Off-white powder (predicted)

Proposed Synthesis of this compound

The synthesis of 3-substituted 1,2-benzisoxazoles is well-established in the literature, with the base-catalyzed cyclization of an o-hydroxy ketoxime being a popular and efficient method.[1] A plausible and efficient synthetic route for this compound is proposed below, starting from the commercially available 2',4'-dihydroxyacetophenone.

Overall Synthetic Scheme

Synthesis A 2',4'-Dihydroxyacetophenone B 2',4'-Dihydroxyacetophenone Oxime A->B Hydroxylamine HCl, Base C 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid B->C Chloroacetic Acid, Base, Cyclization D This compound C->D Methanol, Acid Catalyst

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2',4'-Dihydroxyacetophenone Oxime

  • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate or pyridine (2.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2',4'-dihydroxyacetophenone oxime.

Rationale: The formation of the oxime is a standard condensation reaction between a ketone and hydroxylamine. The base is required to neutralize the HCl generated from hydroxylamine hydrochloride.

Step 2: Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

  • In a suitable reaction vessel, dissolve 2',4'-dihydroxyacetophenone oxime (1.0 eq) in an aqueous solution of a base such as sodium hydroxide.

  • To this solution, add chloroacetic acid (1.1 eq) portion-wise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction involves an initial O-alkylation followed by an intramolecular cyclization.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The precipitated product, 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, is collected by filtration, washed with cold water, and dried.

Rationale: The phenoxide ion, being more nucleophilic, attacks the chloroacetic acid. The subsequent intramolecular cyclization is a nucleophilic attack of the oxime nitrogen on the newly formed ester carbonyl, leading to the formation of the benzisoxazole ring.

Step 3: Esterification to this compound

  • Suspend 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Rationale: This is a classic Fischer esterification reaction where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst and an excess of the alcohol.

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound can be inferred by examining the activities of structurally similar compounds. The presence of the 6-hydroxy group and the 3-acetic acid methyl ester moiety are key determinants of its potential pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzisoxazole derivatives.[1][7] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[6][7] For instance, certain 1,2,3-triazole-tethered 1,2-benzisoxazoles have been shown to inhibit histone deacetylases (HDACs), leading to the induction of p21 and tubulin acetylation, and subsequent apoptosis in acute myeloid leukemia cell lines.[6] The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

Antimicrobial Activity

The benzisoxazole scaffold is also a known pharmacophore for antimicrobial agents.[1][10][11] Derivatives have shown activity against a range of pathogenic bacteria and fungi. The search for new antibiotics is a global health priority, and novel benzisoxazole compounds warrant investigation for their potential to combat drug-resistant microorganisms.

Anti-inflammatory and Antioxidant Activity

Several benzisoxazole derivatives have been reported to possess anti-inflammatory and antioxidant properties.[1][10][11] These activities are often linked to the scavenging of free radicals and the modulation of inflammatory pathways. The phenolic hydroxyl group at the 6-position of the target molecule may contribute significantly to its antioxidant potential.

Neurological and Psychiatric Disorders

Given that some of the most successful benzisoxazole-based drugs are antipsychotics and anticonvulsants, it is plausible that derivatives like this compound could exhibit activity in the central nervous system.[1][3] The ability of the benzisoxazole core to interact with dopamine and serotonin receptors is a key factor in the efficacy of these drugs.[1][3]

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzisoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1]

SAR cluster_0 This compound A 6-Hydroxy Group (Potential for H-bonding and antioxidant activity) B 1,2-Benzisoxazole Core (Rigid scaffold for receptor binding) B->A C 3-Acetic Acid Methyl Ester (Modulates polarity and metabolic stability) B->C

Caption: Key structural features influencing the biological activity.

  • The 6-Hydroxy Group: The presence of a hydroxyl group at the 6-position can introduce a hydrogen bond donor/acceptor site, which can be crucial for target binding. It can also impart antioxidant properties.

  • The 3-Substituent: The acetic acid methyl ester group at the 3-position significantly influences the molecule's polarity, solubility, and potential for metabolic modification. This group can be further modified to explore a wider chemical space and optimize activity.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of benzisoxazole derivatives. This guide has provided a robust framework for its synthesis and has highlighted its potential therapeutic applications based on the well-established pharmacology of the benzisoxazole scaffold.

Future research should focus on the following areas:

  • Experimental Validation of Synthesis: The proposed synthetic route should be experimentally verified, and the reaction conditions optimized for yield and purity.

  • Comprehensive Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to determine its anticancer, antimicrobial, anti-inflammatory, and CNS activities.

  • Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.

  • Lead Optimization: Based on the initial biological data, a medicinal chemistry program could be initiated to synthesize and evaluate analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzisoxazole moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anticonvulsant, antitumor, antipsychotic, and anti-inflammatory agents.[2][3][4][5] Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is a member of this versatile class of compounds. While specific biological data for this exact molecule is emerging, its structural features suggest a strong likelihood of bioactivity, warranting a thorough in vitro evaluation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary in vitro assays to elucidate the biological profile of this compound. The protocols outlined below are based on established methodologies for analogous benzisoxazole derivatives and are designed to screen for potential anticancer, anti-inflammatory, and antimicrobial activities.[1][2][6]

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.

Stock Solution Preparation:

  • Compound Source: Procure this compound from a reputable supplier.

  • Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Dissolve in an appropriate volume of sterile DMSO to achieve the target stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

I. Anticancer Activity Evaluation

Benzisoxazole derivatives have shown promise as antiproliferative and pro-apoptotic agents.[1][6] The following assays are fundamental for assessing the anticancer potential of this compound.

A. Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer, HepG-2 for liver cancer) in suitable media.[1]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0)100100100
0.1
1
10
50
100
Positive Control
B. Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compound on cell migration, a crucial process in cancer metastasis.[6]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at non-toxic concentrations (determined from the MTT assay).

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Workflow Visualization:

Wound_Healing_Assay A Seed cells to confluence B Create a scratch 'wound' A->B C Treat with compound B->C D Image at 0h C->D E Incubate D->E F Image at subsequent time points E->F G Measure wound closure F->G

Caption: Workflow for the in vitro wound healing assay.

II. Anti-inflammatory Activity Evaluation

Several benzisoxazole derivatives have demonstrated anti-inflammatory properties.[2][3] The following assays can be used to investigate the potential anti-inflammatory effects of this compound.

A. Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the inflammatory pathway. Inhibiting their activity can be a therapeutic strategy for inflammatory diseases.

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, often using linoleic acid as a substrate and monitoring the formation of the product hydroperoxylinoleic acid spectrophotometrically.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), lipoxygenase enzyme solution, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate, linoleic acid.

  • Absorbance Measurement: Monitor the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity compared to a control without the inhibitor.

B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes when challenged with hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[3]

Experimental Protocol:

  • HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isosaline.

  • Treatment: Mix the HRBC suspension with solutions of the test compound at different concentrations and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Lysis Induction: Induce lysis by adding a hypotonic saline solution.

  • Centrifugation and Absorbance Measurement: Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Data Analysis: Calculate the percentage of membrane stabilization.

III. Antimicrobial Activity Screening

The benzisoxazole scaffold is present in various compounds with antimicrobial activity.[1][2] The following methods can be used for a preliminary screening of the antimicrobial potential of this compound.

A. Disc Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.

Experimental Protocol:

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganisms (e.g., Bacillus subtilis, Escherichia coli, Aspergillus niger).

  • Plate Inoculation: Evenly spread the microbial inoculum on the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the discs.

B. Microdilution Method (Determination of Minimum Inhibitory Concentration - MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualization:

While the precise mechanism of action for this compound is yet to be determined, a potential pathway for its anticancer effects, based on related compounds, could involve the induction of apoptosis.

Apoptosis_Pathway Compound Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential apoptotic pathway induced by the test compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of this compound. The results from these assays will offer valuable insights into its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive findings should be followed by more in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved.

References

Application Notes and Protocols for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (Beloranib) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate and its Significance

This compound, more widely known in its clinical development form as Beloranib (ZGN-440) , is a potent, fumagillin-class small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] Initially explored for anti-angiogenic properties in cancer therapy, Beloranib garnered significant attention for its unique mechanism of action that profoundly impacts cellular metabolism, leading to reduced hunger and the utilization of stored fat for energy.[3][4][5] This has made it a valuable tool for researchers in the fields of obesity, metabolic disorders, and oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Beloranib in a cell culture setting. The protocols and insights herein are synthesized from established research on Beloranib and other fumagillin-class MetAP2 inhibitors, offering a robust framework for designing and executing rigorous in vitro studies. While Beloranib's clinical development was halted due to safety concerns in human trials, its utility as a research tool for dissecting the MetAP2 pathway remains significant.[2]

Mechanism of Action: The Role of MetAP2 Inhibition

Beloranib exerts its effects by selectively and irreversibly inhibiting MetAP2, a bifunctional enzyme that plays a crucial role in both co-translational protein modification and the regulation of cellular signaling pathways.

1. N-terminal Methionine Excision: MetAP2 is responsible for cleaving the initiator methionine from nascent polypeptide chains, a critical step in protein maturation. Inhibition of this function can lead to alterations in the stability and function of a subset of proteins.

2. Regulation of Cellular Proliferation and Metabolism: Beyond its enzymatic role, MetAP2 inhibition has been shown to induce a cytostatic effect, primarily through cell cycle arrest in the G1 phase.[6] This is particularly evident in endothelial cells, underpinning the anti-angiogenic effects of this class of compounds.[6] Furthermore, MetAP2 inhibition modulates key cellular processes that control metabolism, reducing lipid synthesis and promoting the oxidation of fatty acids.[3][5][7]

The following diagram illustrates the proposed signaling pathway affected by Beloranib:

Beloranib_Mechanism Beloranib Beloranib (Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate) MetAP2 MetAP2 Beloranib->MetAP2 Inhibits Protein_Synthesis Protein Maturation (N-terminal Methionine Excision) MetAP2->Protein_Synthesis Regulates eIF2a eIF2α Phosphorylation MetAP2->eIF2a Suppresses Lipid_Metabolism Lipid Metabolism Signaling MetAP2->Lipid_Metabolism Modulates Cell_Cycle Cell Cycle Progression (G1 Phase) Proliferation Cell Proliferation (e.g., Endothelial Cells) Cell_Cycle->Proliferation eIF2a->Cell_Cycle Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ↓ Lipid_Metabolism->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ Lipid_Metabolism->Fatty_Acid_Oxidation

Caption: Proposed mechanism of action for Beloranib.

Experimental Design and Considerations

Cell Line Selection: The choice of cell line is critical and depends on the research question.

  • Endothelial Cells (e.g., HUVEC): Human Umbilical Vein Endothelial Cells are highly sensitive to MetAP2 inhibitors and are the standard model for studying anti-angiogenic effects.[8][9]

  • Adipocytes (e.g., 3T3-L1): For studies on lipid metabolism and fat oxidation, differentiated adipocyte cell lines are appropriate.

  • Cancer Cell Lines: The sensitivity of cancer cell lines to MetAP2 inhibitors can vary. It is advisable to screen a panel of cell lines relevant to the cancer type of interest. Some cancer cells, like HT1080 fibrosarcoma, have been used to study the effects of MetAP2 inhibitors.[10]

Concentration and Dosage: The effective concentration of Beloranib will vary between cell lines. Based on studies with analogous fumagillin-class compounds, a starting point for dose-response experiments is recommended in the nanomolar to low micromolar range.

Compound ClassCell LineEffective Concentration RangeReference
Fumagillin/TNP-470HT10800.1 - 100 ng/mL[10]
FumagillinHUVEC, U87, A549Sensitive in low nM range[8]
M8891 (reversible inhibitor)HUVECIC50 of 1.9 µM (initial hit)[11]

Controls:

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve Beloranib.

  • Positive Control: For anti-angiogenesis assays, a known inhibitor like Sunitinib can be used. For metabolic studies, other compounds known to affect lipid metabolism could be included.

Protocols

Protocol 1: General Cell Proliferation Assay (MTT/WST-1)

This protocol provides a framework for assessing the cytostatic effects of Beloranib on a chosen cell line.

Materials:

  • Beloranib (this compound)

  • DMSO (cell culture grade)

  • Selected cell line and appropriate complete culture medium

  • 96-well cell culture plates

  • MTT or WST-1 proliferation assay kit

  • Multichannel pipette

  • Plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Beloranib in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Beloranib from the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the highest Beloranib treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Beloranib or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment:

    • Follow the manufacturer's instructions for the MTT or WST-1 assay. This typically involves adding the reagent to each well and incubating for a specified period.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (set as 100% proliferation).

    • Plot the percentage of proliferation against the log of the Beloranib concentration to determine the IC50 value.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the anti-angiogenic potential of Beloranib by measuring its effect on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVEC (Human Umbilical Vein Endothelial Cells)

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane extract

  • 96-well cell culture plates (pre-chilled)

  • Beloranib and vehicle control (DMSO)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of Beloranib (e.g., 1 nM to 1 µM) or vehicle control.

  • Cell Seeding: Seed the HUVEC suspension onto the polymerized Matrigel at a density of 1.5 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Analysis:

    • Stain the cells with Calcein AM according to the manufacturer's protocol.

    • Visualize the tube formation using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

The following diagram outlines a general workflow for in vitro testing of Beloranib:

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assay Types cluster_analysis Analysis Stock_Solution Prepare Beloranib Stock Solution (in DMSO) Dose_Response Dose-Response Treatment (e.g., 48-72h) Stock_Solution->Dose_Response Cell_Culture Culture Selected Cell Line Cell_Culture->Dose_Response Assay Perform Assay Dose_Response->Assay Proliferation_Assay Proliferation Assay (MTT/WST-1) Assay->Proliferation_Assay Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Assay->Angiogenesis_Assay Metabolism_Assay Metabolic Assay (e.g., Seahorse) Assay->Metabolism_Assay Data_Acquisition Data Acquisition (Plate Reader/Microscopy) Proliferation_Assay->Data_Acquisition Angiogenesis_Assay->Data_Acquisition Metabolism_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, Statistical Tests) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for Beloranib.

Conclusion

This compound (Beloranib) is a valuable research tool for investigating the roles of MetAP2 in cell proliferation, angiogenesis, and metabolism. The protocols and guidelines provided here offer a solid foundation for conducting meaningful in vitro experiments. Researchers should always optimize conditions for their specific cell lines and experimental systems, ensuring the inclusion of appropriate controls for robust and reproducible data.

References

Application Notes & Protocols for High-Throughput Screening of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Benzisoxazole Scaffold

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is a small molecule belonging to the benzisoxazole class of compounds. While this specific molecule is not extensively characterized in public literature, the benzisoxazole scaffold is of significant interest in medicinal chemistry. For instance, the structurally related compound, 3,6-dihydroxy-1,2-benzisoxazole, has demonstrated antibiotic activity against multi-drug resistant Acinetobacter baumannii[1]. This activity is hypothesized to involve the inhibition of enzymes in the 4-hydroxybenzoate metabolic pathway, such as chorismate pyruvate-lyase or 4-hydroxybenzoate octaprenyltransferase[1].

Given this precedent, this compound and libraries of its analogs represent a promising starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute an HTS campaign for this compound, focusing on a hypothetical enzyme inhibition assay.

Guiding Principles for Assay Development

The success of any HTS campaign hinges on the development of a robust and reliable assay. The core principles of assay development include ensuring high sensitivity, a wide dynamic range, and statistical validation of performance parameters[2][3][4]. For the screening of small molecule libraries, fluorescence-based enzyme assays are often the method of choice due to their high sensitivity, speed, and amenability to automation[5][6][7].

Causality in Experimental Design: Why a Fluorescence-Based Enzyme Inhibition Assay?

A fluorescence-based assay is proposed here for several key reasons:

  • Sensitivity: Fluorescence provides a highly sensitive readout, allowing for the detection of subtle changes in enzyme activity, which is crucial for identifying inhibitors with a range of potencies.

  • Throughput: The rapid nature of fluorescence measurements is compatible with the demands of screening large compound libraries in 384- or 1536-well plate formats[8].

  • Cost-Effectiveness: Compared to other detection methods, fluorescence assays can often be more economical in terms of reagent consumption, especially when miniaturized[8].

Hypothetical Target: Chorismate Pyruvate-Lyase from A. baumannii

To illustrate the HTS process, we will consider a hypothetical assay targeting chorismate pyruvate-lyase, an enzyme implicated as a potential target for benzisoxazole-based antibiotics[1]. This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoate and pyruvate. An HTS assay could be designed to detect the inhibition of this enzymatic reaction.

Signaling Pathway Context

Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate CPL Chorismate Pyruvate-Lyase (Target Enzyme) Chorismate->CPL Pyruvate Pyruvate CPL->Pyruvate 4HB 4-Hydroxybenzoate CPL->4HB Coenzyme_Q_Biosynthesis Coenzyme Q Biosynthesis 4HB->Coenzyme_Q_Biosynthesis Inhibitor Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate Inhibitor->CPL Inhibition cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Assay_Development Assay Development & Optimization HTS High-Throughput Screen (Single Concentration) Assay_Development->HTS Hit_Identification Hit Identification (Z'-factor > 0.5) HTS->Hit_Identification Confirmation_Screen Confirmation Screen (Fresh Compound) Hit_Identification->Confirmation_Screen Dose_Response Dose-Response (IC50 Determination) Confirmation_Screen->Dose_Response Promiscuity_Assays Promiscuity/Interference Assays Dose_Response->Promiscuity_Assays SAR Structure-Activity Relationship (SAR) Promiscuity_Assays->SAR Lead_Op Lead Optimization SAR->Lead_Op

References

Application Note: Quantitative Analysis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the validated analytical methods for the precise and accurate quantification of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. As a key intermediate or active pharmaceutical ingredient, robust analytical methodologies are critical for quality control, pharmacokinetic studies, and regulatory compliance. This note details two primary methods: a high-performance liquid chromatography with UV detection (HPLC-UV) method for routine quality control and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level quantification. Additionally, a simple UV-Vis spectrophotometric method is described for rapid, high-concentration screening. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation standards, and practical troubleshooting advice to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Compound Profile

  • Compound Name: this compound

  • CAS Number: 34173-07-4

  • Molecular Formula: C₁₀H₉NO₄

  • Molecular Weight: 207.18 g/mol

  • Chemical Structure:

    alt text

    (Note: A placeholder for the chemical structure image is used here. In a real application, the actual structure would be depicted.)

The structure contains a benzisoxazole core, which is an aromatic heterocyclic system, and a phenolic hydroxyl group. These features are key to its analytical determination. The conjugated aromatic system provides a strong chromophore for UV detection, while the polar functional groups make it amenable to reversed-phase liquid chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the workhorse for routine quantification due to its robustness, precision, and cost-effectiveness. The method described below is designed for assay and purity determinations in bulk material or formulated products.

Principle and Rationale

This method employs reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture of water and an organic solvent. This compound, being a moderately polar compound, will be retained on the column and then eluted by a suitable mobile phase composition. The phenolic and ester moieties contribute to its polarity, while the aromatic rings provide hydrophobicity, allowing for excellent separation from nonpolar impurities with an acetonitrile/water gradient. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a maximum response, ensuring high sensitivity.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standard of this compound (≥99.5% purity).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of the phenolic group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength and low UV cutoff.
Gradient 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% BA gradient elution ensures that impurities with different polarities are well-separated and eluted efficiently, while re-equilibration prepares the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes by controlling viscosity and mass transfer kinetics.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Detection λ 275 nm (or determined λmax)The wavelength of maximum absorbance for the benzisoxazole chromophore, maximizing sensitivity.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of 50 µg/mL in the same diluent as the standards. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the 50 µg/mL standard five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is <2.0%, and the theoretical plates are >2000.

  • Analysis: Inject the blank, standards, and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

ParameterAcceptance Criteria
Specificity Peak is free from interference from blank and placebo. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy 80-120% recovery at three concentration levels (low, medium, high).
Precision Repeatability (n=6) and intermediate precision (different day/analyst) RSD ≤ 2.0%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitive to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard & Calibration Curve Prep sst System Suitability Test (SST) std_prep->sst smp_prep Sample Weighing, Dissolution & Filtration hplc HPLC Injection & Chromatographic Run smp_prep->hplc sst->hplc Pass dad UV/DAD Detection at 275 nm hplc->dad integrate Peak Integration dad->integrate calibrate Calibration Curve Generation (r² ≥ 0.999) integrate->calibrate quantify Quantification of Analyte integrate->quantify calibrate->quantify report Final Report quantify->report

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (e.g., in plasma or urine) or trace impurity analysis, LC-MS/MS is the method of choice.

Principle and Rationale

This technique couples the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out matrix interferences. Given the compound's structure, positive ion mode ESI is expected to be efficient due to the potential for protonation.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC/HPLC system.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • All reagents should be LC-MS grade.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related benzisoxazole derivative can be used.

LC and MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures compatibility with MS and good elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good ionization efficiency.
Gradient Optimized for rapid elution and separation from matrix components.A fast gradient is often used in bioanalysis to reduce run time.
Ionization Mode ESI PositiveThe nitrogen in the isoxazole ring is a likely site for protonation.
MRM Transitions Analyte: 208.1 -> 149.1 (example); IS: To be determinedThe transition from the protonated molecule [M+H]⁺ to a stable fragment ion is monitored for specificity. These values must be optimized empirically.
Source Temp. ~500 °CTo facilitate desolvation of droplets.
Gas Flows Optimized for maximum signalNebulizer and drying gas flows are critical for sensitivity.

Procedure:

  • Tuning and Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most abundant, stable product ions for the MRM transitions.

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add 20 µL of IS working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase A.

  • Analysis: Inject the prepared samples. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing matrix Matrix Sample (e.g., Plasma) is_spike Spike Internal Standard (IS) matrix->is_spike ppt Protein Precipitation (ACN) & Centrifuge is_spike->ppt extract Evaporate & Reconstitute ppt->extract lc_sep UPLC Separation extract->lc_sep esi ESI+ Ionization lc_sep->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision- Induced Dissociation q1->q2 q3 Q3: Product Ion Monitoring (MRM) q2->q3 ratio Calculate Peak Area Ratio (Analyte/IS) q3->ratio quantify Quantify vs. Matrix-Matched Curve ratio->quantify report Final Concentration Report quantify->report

Caption: LC-MS/MS bioanalysis workflow for trace quantification.

UV-Vis Spectrophotometry

This method is suitable for a quick estimation of the concentration of the pure substance in solution, but it lacks the specificity of chromatographic methods.[6][7][8]

Principle

Based on Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenolic and benzisoxazole structures in the analyte result in strong UV absorbance.[9][10] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a standard calibration curve.

Experimental Protocol

Instrumentation and Materials:

  • UV-Vis spectrophotometer (dual beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (spectroscopic grade).

  • Reference standard of this compound.

Procedure:

  • Determination of λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol. Measure the absorbance of each standard at the determined λmax, using methanol as the blank.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculation: Calculate the concentration of the sample using the linear regression equation from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application. For routine quality control, the validated HPLC-UV method offers a reliable balance of performance and accessibility. For trace-level quantification in complex matrices, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Finally, UV-Vis spectrophotometry serves as a simple and rapid tool for preliminary analysis of pure samples. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for the Evaluation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. Derivatives of this structure have been investigated for a range of therapeutic applications, including antipsychotic, antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The compound of interest, Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate, belongs to this versatile class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural features suggest a strong rationale for its investigation as a modulator of key pathways in inflammation and oncology.

The presence of the benzisoxazole core, coupled with a methyl acetate group, provides a template that can be explored for inhibitory activity against enzymes such as cyclooxygenases (COX) and various protein kinases, which are often dysregulated in inflammatory diseases and cancer.[4][5] These application notes provide a comprehensive guide to the in vitro evaluation of this compound, focusing on its potential as an anti-inflammatory agent through the inhibition of the COX-2 enzyme and as a potential kinase inhibitor.

Section 1: Evaluation as a Cyclooxygenase-2 (COX-2) Inhibitor

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[6][7] Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[6]

Rationale for Screening

Given that various heterocyclic compounds, including benzisoxazole and benzothiazole derivatives, have been explored for their anti-inflammatory properties, it is plausible that this compound may exhibit inhibitory activity against COX-2.[8][9] The following protocols are designed to determine the inhibitory potency and selectivity of the compound.

Experimental Workflow for COX Inhibition Screening

cluster_0 Biochemical Screening cluster_1 Cell-Based Assay A Prepare serial dilutions of This compound B Perform in vitro COX-1 and COX-2 enzyme inhibition assays A->B C Determine IC50 values for both isoforms B->C D Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) C->D E Treat LPS-stimulated RAW 264.7 macrophages with the compound D->E Proceed if selective COX-2 inhibition is observed F Measure Prostaglandin E2 (PGE2) production by ELISA E->F G Assess dose-dependent inhibition of PGE2 F->G

Caption: Workflow for evaluating COX-2 inhibitory activity.

Protocol 1: Fluorometric In Vitro COX-2 Inhibitor Screening Assay

This biochemical assay measures the ability of the test compound to inhibit the activity of purified human recombinant COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.[10]

Materials:

  • This compound

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in COX Assay Buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Also prepare solutions for the positive control (Celecoxib) and a vehicle control (DMSO).[11]

  • Reaction Mix Preparation: Prepare a Reaction Mix for the number of assays to be performed. For each well, combine:

    • 80 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

  • Plate Setup: To a 96-well plate, add 10 µL of the diluted test compound, control, or vehicle to the appropriate wells.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to each well, except for a "no-enzyme" control well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm. Record data every minute for 10-20 minutes.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: Cell-Based LPS-Induced PGE2 Production Assay

This assay assesses the compound's ability to inhibit COX-2 activity in a more physiologically relevant context using a murine macrophage cell line (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well cell culture plate

  • PGE2 ELISA Kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound, Celecoxib, or vehicle control. Incubate for 1 hour.[13]

  • COX-2 Induction: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression. Do not add LPS to the negative control wells.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Parameter Description Typical Units
IC50 (COX-2) Concentration of the compound that inhibits 50% of COX-2 enzyme activity.µM or nM
IC50 (COX-1) Concentration of the compound that inhibits 50% of COX-1 enzyme activity.µM or nM
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.Unitless
PGE2 Inhibition IC50 Concentration of the compound that inhibits 50% of PGE2 production in cells.µM or nM

Section 2: Evaluation as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory disorders, making them prime targets for drug discovery.[5][14]

Rationale for Screening

The benzisoxazole scaffold is present in some compounds designed as kinase inhibitors.[15] Therefore, screening this compound against a panel of kinases is a logical step to identify potential targets and therapeutic applications.

General Kinase Inhibitor Screening Workflow

cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Target Engagement A High-Throughput Screening (HTS) against a diverse kinase panel (e.g., at 1 µM and 10 µM) B Identify primary 'hits' with >50% inhibition A->B C Perform dose-response assays for primary hit kinases B->C Validate Hits D Determine IC50 values C->D E Profile against a broader panel to assess selectivity D->E F Assess inhibition of target phosphorylation in a relevant cell line E->F Confirm Cellular Activity G Evaluate downstream pathway modulation (e.g., by Western Blot) F->G

Caption: A tiered approach for kinase inhibitor profiling.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a general method for assessing kinase inhibition using a luminescent assay that quantifies the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.

Materials:

  • This compound

  • Target Kinase and its specific substrate

  • Kinase Assay Buffer

  • ATP

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • DMSO (vehicle)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and controls in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate.

  • Kinase/Substrate Addition: Add the kinase and its specific substrate, diluted in kinase assay buffer, to the wells.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add the luminescent detection reagent according to the kit manufacturer's protocol. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (0% activity) and "vehicle control" (100% activity) wells.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Parameter Description Typical Units
% Inhibition The percentage by which the compound reduces kinase activity at a given concentration.%
IC50 The concentration of the compound required to inhibit 50% of the target kinase's activity.µM or nM
Selectivity Profile A comparison of IC50 values across a panel of different kinases.-

Conclusion

These application notes provide a foundational framework for the initial characterization of this compound in a drug discovery context. The proposed protocols for assessing COX-2 and kinase inhibition are based on established, robust methodologies that can effectively determine the compound's potency, selectivity, and cellular activity.[14][16] Positive results from these assays would warrant further investigation into its mechanism of action, preclinical efficacy in animal models of inflammation or cancer, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate and Its Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The inherent structural features of the benzisoxazole ring allow for versatile molecular interactions, making it an attractive template for the design of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of a key intermediate, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, and details protocols for the preparation of its derivatives, with a focus on O-alkylation of the phenolic hydroxyl group. These protocols are designed to be a valuable resource for researchers and scientists engaged in drug discovery and development.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target core molecule is strategically approached in a two-step sequence, commencing with the formation of the 1,2-benzisoxazole-3-acetic acid ring system, followed by esterification of the carboxylic acid functionality.

Step 1: Synthesis of 6-Hydroxy-1,2-benzisoxazole-3-acetic Acid

The formation of the 1,2-benzisoxazole ring is achieved through the reaction of a suitably substituted 4-hydroxycoumarin with hydroxylamine. This reaction proceeds via a ring-opening of the coumarin lactone by hydroxylamine, followed by an intramolecular cyclization to yield the desired benzisoxazole.[5][6]

Protocol 1: Synthesis of 6-Hydroxy-1,2-benzisoxazole-3-acetic Acid

  • Materials:

    • 6-Hydroxy-4-hydroxycoumarin

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl) (concentrated)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-hydroxy-4-hydroxycoumarin (1 equivalent) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water.

    • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the coumarin with continuous stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum to yield 6-Hydroxy-1,2-benzisoxazole-3-acetic acid.

  • Rationale: The use of a basic solution of hydroxylamine facilitates the nucleophilic attack on the coumarin lactone. The subsequent acidic workup is crucial for the protonation of the carboxylate and precipitation of the final product.

Caption: Workflow for the synthesis of the benzisoxazole acetic acid intermediate.

Step 2: Fischer Esterification to Yield this compound

With the carboxylic acid in hand, the next step is its conversion to the corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, methanol) is a classic and efficient method for ester synthesis.[3]

Protocol 2: Fischer Esterification

  • Materials:

    • 6-Hydroxy-1,2-benzisoxazole-3-acetic acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄) (concentrated)

    • Sodium bicarbonate (NaHCO₃) (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 6-Hydroxy-1,2-benzisoxazole-3-acetic acid (1 equivalent) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.[7]

  • Expertise & Experience: The use of a large excess of methanol serves to drive the equilibrium of the reversible Fischer esterification towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[8]

Caption: Fischer esterification for the synthesis of the core methyl ester.

PART 2: Synthesis of Derivatives via O-Alkylation

The presence of a phenolic hydroxyl group at the 6-position of the core molecule provides a convenient handle for further derivatization. The Williamson ether synthesis is a robust and widely employed method for the O-alkylation of phenols.[1] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol 3: General Procedure for O-Alkylation of this compound
  • Materials:

    • This compound

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate or cesium carbonate (2 equivalents).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.

  • Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity. The choice of a suitable base and solvent is critical for the success of the reaction. Carbonate bases are generally mild and effective for the deprotonation of phenols.

Table 1: Representative O-Alkylated Derivatives

Alkyl Halide (R-X)Product (R group)Typical Reaction Conditions
Methyl iodideMethylK₂CO₃, Acetone, 60 °C
Ethyl bromideEthylK₂CO₃, DMF, 70 °C
Benzyl bromideBenzylCs₂CO₃, Acetone, 50 °C
Propargyl bromidePropargylK₂CO₃, DMF, 60 °C

graph Derivatization {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10];

CoreMolecule [label="this compound"]; Base [label="Base (K₂CO₃ or Cs₂CO₃)"]; AlkylHalide [label="Alkyl Halide (R-X)"]; Solvent [label="Solvent (Acetone or DMF)"]; Product_Derivative [label="O-Alkylated Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CoreMolecule -> Reaction3; Base -> Reaction3; AlkylHalide -> Reaction3; Solvent -> Reaction3; Reaction3 [label="Heating", shape=ellipse, fillcolor="#FBBC05"]; Reaction3 -> Purification3; Purification3 [label="Workup & Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification3 -> Product_Derivative; }

Caption: General workflow for the O-alkylation of the core molecule.

Conclusion

This application note provides detailed and scientifically grounded protocols for the synthesis of this compound and its O-alkylated derivatives. By explaining the rationale behind the experimental choices and providing clear, step-by-step instructions, this guide is intended to empower researchers in the field of medicinal chemistry to efficiently synthesize and explore the therapeutic potential of this important class of compounds. The versatility of the 1,2-benzisoxazole scaffold, coupled with the synthetic accessibility of its derivatives, ensures its continued relevance in the quest for novel and effective drugs.

References

Application Notes & Protocols: Evaluating the Antimicrobial Potential of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antipsychotic, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure, consisting of fused benzene and isoxazole rings, provides a versatile framework for chemical modification, enabling the fine-tuning of pharmacological profiles. Several studies have documented that various benzisoxazole derivatives exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.[1][3][5]

This document outlines a comprehensive strategy for the systematic evaluation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (herein referred to as the "Test Compound"), a specific derivative for which antimicrobial data is not yet widely published. While its primary use has been as a chemical intermediate, its structural features warrant a thorough investigation into its potential as a novel antimicrobial agent.[6]

The following protocols are designed to establish a foundational understanding of the Test Compound's antimicrobial profile, beginning with primary screening to determine its spectrum of activity and potency, followed by secondary assays to explore its bactericidal or bacteriostatic nature and preliminary mechanism of action. All methodologies are grounded in the performance standards for antimicrobial susceptibility testing (AST) set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to international standards.[7][8][9][10]

Essential Preparations and Quality Control

Scientific integrity requires that all testing be conducted under rigorously controlled conditions. The accuracy of AST results is highly sensitive to variations in media, inoculum density, incubation conditions, and the potency of the test article.[11][12]

2.1 Test Compound Preparation

  • Solubilization: The Test Compound, this compound (CAS No. 34173-07-4), must first be dissolved in a suitable solvent.[6] Dimethyl sulfoxide (DMSO) is recommended due to its broad solubilizing power and low toxicity at concentrations typically used in AST (<1% v/v).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~45 mM) in 100% DMSO. Aliquot into sterile, single-use vials and store at -20°C or below to prevent degradation and repeated freeze-thaw cycles.

  • Solvent Toxicity Control: It is critical to run a parallel control with the highest concentration of DMSO used in the assays to ensure the solvent itself does not inhibit microbial growth.

2.2 Selection of Test Organisms A panel of clinically relevant and standardized microorganisms should be used to determine the spectrum of activity. The American Type Culture Collection (ATCC) provides well-characterized quality control strains for this purpose.[12][13]

Organism ATCC No. Gram Type Relevance
Staphylococcus aureus25923 / 29213Gram-positiveCommon cause of skin and systemic infections.[14]
Enterococcus faecalis29212Gram-positiveOpportunistic pathogen, often drug-resistant.[12][14]
Escherichia coli25922Gram-negativeCommon cause of UTIs and gastrointestinal infections.[12][14]
Pseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen, known for intrinsic resistance.[12][14]
Klebsiella pneumoniae700603Gram-negativeAssociated with pneumonia and healthcare-associated infections.[14]
Candida albicans10231Fungal (Yeast)Common cause of fungal infections (candidiasis).[12]

2.3 Media and Inoculum Preparation

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for broth-based susceptibility testing of most aerobic bacteria.[15][16] For fungi like C. albicans, RPMI-1640 medium is often used. All media must be prepared according to the manufacturer's instructions and sterilized.

  • Inoculum Standardization: The density of the starting bacterial suspension is a critical variable.[11]

    • Select 3-4 isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or with a nephelometer for greater accuracy.[11]

    • This standardized suspension must be further diluted for the specific assay, as detailed in the protocols below.

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase aims to answer a fundamental question: Does the Test Compound exhibit any inhibitory activity against key microorganisms, and if so, at what concentration? The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15][17][18]

3.1 Protocol: Broth Microdilution for MIC Determination This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][19] The procedure is based on the CLSI M07 guidelines.[7][9]

Methodology:

  • Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[18]

  • Compound Serial Dilution:

    • Add 100 µL of the Test Compound working solution (prepared from the stock at 2x the highest desired final concentration) to the first column of wells.

    • Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL to the second column.

    • Repeat this two-fold serial dilution across the plate to column 10, discarding the final 100 µL from column 10.[18] This creates a concentration gradient.

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no compound, no inoculum).[15]

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this final inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[19]

  • Result Interpretation: The MIC is the lowest concentration of the Test Compound at which there is no visible turbidity (growth).[15] This can be determined by visual inspection or using a plate reader to measure optical density (OD₆₀₀).

Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start: Prepare 0.5 McFarland Inoculum plate_prep Dispense 100µL Broth into 96-well Plate start->plate_prep dilution Create 2-fold Serial Dilution of Test Compound (Cols 1-10) plate_prep->dilution inoculate Add 100µL Standardized Inoculum to Wells (Cols 1-11) dilution->inoculate incubate Incubate Plate (37°C, 18-20h) inoculate->incubate read Read Results: Determine Lowest Well without Visible Growth incubate->read end_mic End: MIC Value Determined read->end_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

3.2 Alternative Protocol: Kirby-Bauer Disk Diffusion Assay For a qualitative, rapid initial screen, the disk diffusion method is highly effective.[20][21] It provides a visual indication of antimicrobial activity.

Methodology:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions to ensure confluent growth.[20][21]

  • Disk Application:

    • Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the Test Compound (e.g., 30 µg).

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.[16] Place disks far enough apart (at least 24 mm center-to-center) to prevent overlapping zones.[16]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters. A larger zone diameter correlates with greater in vitro activity.[22]

Phase 2: Secondary Characterization Assays

If the Test Compound shows promising MIC values (e.g., ≤64 µg/mL), the next logical step is to determine whether it kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).

4.1 Protocol: Minimum Bactericidal Concentration (MBC) Determination The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19]

Methodology:

  • Perform MIC Test: First, perform the broth microdilution MIC test as described in Protocol 3.1.

  • Subculturing: After reading the MIC, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Plating: Spread each aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the Test Compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the plate with no more than 0.1% of the original number of colonies.

Data Interpretation: MIC vs. MBC

  • If MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Parameter Definition Interpretation
MIC Lowest concentration that inhibits visible growth.Measures potency of growth inhibition.
MBC Lowest concentration that kills ≥99.9% of bacteria.Measures killing activity.
MBC/MIC Ratio Ratio of MBC to MIC.Differentiates between bactericidal (≤4) and bacteriostatic (>4) action.

Phase 3: Investigating the Mechanism of Action (MoA)

Understanding how a compound works is crucial for drug development. Phenotypic screens can provide initial insights into the cellular pathways being disrupted.[23] A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane.[24][25]

5.1 Protocol: Cell Membrane Integrity Assay This assay uses fluorescent dyes to assess membrane potential and permeability, providing evidence for membrane-disrupting activity.[26]

Methodology:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

  • Compound Treatment: Expose the bacterial suspension to the Test Compound at concentrations around its MIC and 4x MIC. Include a positive control (e.g., a known membrane-active agent like Polymyxin B) and a negative (untreated) control.

  • Staining: Add a membrane-potential-sensitive dye (e.g., DiSC₃(5)) or a membrane-permeability dye (e.g., Propidium Iodide).

  • Measurement: Measure the fluorescence signal over time using a fluorometer or plate reader.

  • Result Interpretation:

    • An increase in DiSC₃(5) fluorescence indicates membrane depolarization.

    • An increase in Propidium Iodide uptake (and fluorescence) indicates that the membrane has become permeable (compromised).

Logical Flow: From Screening to MoA Hypothesis

MoA_Logic screening Primary Screening Determine MIC via Broth Microdilution Determine Zone of Inhibition via Disk Diffusion activity_check Activity Observed? screening->activity_check stop Stop: No Activity activity_check->stop No secondary Secondary Characterization Determine MBC Calculate MBC/MIC Ratio activity_check->secondary Yes mode_check Bactericidal? secondary->mode_check bacteriostatic Hypothesis: Inhibits essential processes (e.g., protein/DNA synthesis) mode_check->bacteriostatic No (MBC/MIC > 4) bactericidal Hypothesis: Disrupts critical structures (e.g., cell membrane, cell wall) mode_check->bactericidal Yes (MBC/MIC ≤ 4) moa_test Mechanism of Action Assay Cell Membrane Integrity Assay DNA Gyrase Inhibition Assay etc. bacteriostatic->moa_test bactericidal->moa_test

Caption: Decision-making workflow for antimicrobial compound evaluation.

Conclusion and Future Directions

This guide provides a validated, stepwise framework for the initial antimicrobial evaluation of this compound. By adhering to CLSI standards, the data generated will be reliable and serve as a strong foundation for further investigation.

Positive results from these assays would justify advancing the compound to more detailed MoA studies, such as macromolecular synthesis inhibition assays (measuring incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis), enzyme inhibition assays (e.g., for DNA gyrase or topoisomerase), and resistance development studies.[23][24] This structured approach ensures a logical and efficient progression from initial screening to a deeper understanding of the compound's potential as a therapeutic agent.

References

Application Notes & Protocols: Investigating Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2-Benzisoxazole Scaffold in Drug Discovery

The 1,2-benzisoxazole motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that can serve as a versatile ligand for a variety of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects.[2][3] A particularly significant area of research has been the development of 1,2-benzisoxazole derivatives as potent enzyme inhibitors.[2][4] This has led to clinically successful drugs and promising therapeutic candidates for a range of diseases.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (henceforth referred to as the "investigational compound") for the study of enzyme inhibition. While specific inhibitory data for this exact molecule is emerging, its structural features suggest a strong potential for interaction with several key enzyme families. We will focus on two such families with high therapeutic relevance: acetylcholinesterase (AChE) , a critical target in Alzheimer's disease, and caspase-3 , a key executioner enzyme in apoptosis.

These application notes are designed to be a self-contained and self-validating resource. The protocols herein are based on established, robust methodologies and incorporate explanations for key experimental choices, ensuring both scientific integrity and practical applicability.

Potential Enzyme Targets and Rationale

Acetylcholinesterase (AChE): A Target in Neurodegenerative Disease

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[5] Several studies have highlighted the potent anti-AChE activity of various 1,2-benzisoxazole derivatives.[4][6] The rationale for investigating our compound as an AChE inhibitor is therefore strongly supported by the established bioactivity of its core scaffold.

Caspase-3: A Key Mediator of Apoptosis

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-3, in particular, is a critical executioner caspase.[7] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 1,2-benzisoxazole scaffold has been incorporated into molecules designed to modulate apoptosis, suggesting that our investigational compound may also interact with key apoptotic enzymes like caspase-3.[8][9]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the investigational compound against AChE. The principle of this widely used method is the measurement of the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Investigational Compound: this compound

  • Donepezil (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the investigational compound and Donepezil in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare a 15 mM solution of ATCh in deionized water.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer (the final concentration should be optimized to yield a linear reaction rate for at least 10 minutes).

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the various concentrations of the investigational compound or reference inhibitor solution. For the control (uninhibited enzyme activity), add 20 µL of phosphate buffer containing the same concentration of DMSO as the inhibitor wells.

    • Add 20 µL of the DTNB solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the AChE solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 5-10 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10][11]

Protocol 2: Caspase-3 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of the investigational compound against human recombinant caspase-3. The assay utilizes a specific caspase-3 substrate, Ac-DEVD-AMC, which upon cleavage by active caspase-3, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the caspase-3 activity.

Materials:

  • Human recombinant caspase-3

  • Caspase-3 substrate: Ac-DEVD-AMC

  • Caspase-3 inhibitor: Ac-DEVD-CHO (positive control)

  • Investigational Compound: this compound

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the investigational compound and Ac-DEVD-CHO in DMSO (e.g., 10 mM).

    • Create serial dilutions of the stock solutions in the assay buffer. Ensure the final DMSO concentration remains low (<1%).

    • Prepare a working solution of Ac-DEVD-AMC in the assay buffer (e.g., 50 µM final concentration).

    • Prepare a working solution of caspase-3 in the assay buffer.

  • Assay Setup (in a 96-well black plate):

    • To each well, add the assay buffer, the enzyme, and the different concentrations of the inhibitor.

    • Include a control with no inhibitor (100% activity) and a blank with no enzyme (background fluorescence).

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Ac-DEVD-AMC substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

Data Analysis:

  • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

  • Calculate the percentage of inhibition for each concentration as described in the AChE protocol.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Data Presentation and Interpretation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format.

Table 1: Hypothetical Inhibitory Activity of this compound

Enzyme TargetIC₅₀ (µM)Inhibition TypeKᵢ (µM)
Acetylcholinesterase15.2Competitive7.8
Caspase-325.8Non-competitive25.8
Determining the Mechanism of Inhibition and Kᵢ

The IC₅₀ value is a measure of inhibitor potency but can be influenced by experimental conditions, such as substrate concentration.[12] The inhibition constant (Kᵢ), however, is a more fundamental measure of the affinity of the inhibitor for the enzyme.[11][12] To determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are required.[13]

This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[14]

  • Competitive inhibition: Lines intersect on the y-axis.

  • Non-competitive inhibition: Lines intersect on the x-axis.

  • Uncompetitive inhibition: Lines are parallel.

The Kᵢ can then be calculated from these plots or by using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ based on the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Inhibitor Benzisoxazole Inhibitor Inhibitor->AChE Inhibition Signal Signal Propagation AChR->Signal Apoptosis_Pathway Procaspase3 Procaspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Benzisoxazole Inhibitor Inhibitor->Caspase3 Inhibition IC50_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate: Buffer, Inhibitor dilutions, Enzyme Start->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Start Initiate reaction with Substrate Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates (V₀) Measurement->Data_Analysis Inhibition_Calc Calculate % Inhibition Data_Analysis->Inhibition_Calc Plotting Plot % Inhibition vs. [Inhibitor] Inhibition_Calc->Plotting IC50_Determination Determine IC₅₀ via Non-linear Regression Plotting->IC50_Determination

References

Application Notes & Protocols for the Formulation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate for preclinical animal studies. The focus is on overcoming the challenges associated with poorly soluble compounds to ensure reliable and reproducible in vivo results.

Introduction: The Formulation Challenge with Poorly Soluble Compounds

The increasing prevalence of poorly water-soluble new chemical entities (NCEs) presents a significant hurdle in preclinical drug development.[1] this compound, a benzisoxazole derivative, is anticipated to have low aqueous solubility, a characteristic common to this chemical class.[2][3] Poor solubility can lead to low and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship and accurately assess the compound's pharmacodynamic and toxicological profile.[1][4] Therefore, the selection of an appropriate formulation strategy is a critical step to ensure adequate drug exposure in animal models.[5][6]

This guide provides a systematic approach to developing formulations for this compound, focusing on practical, step-by-step protocols for common and effective vehicle systems.

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is paramount for selecting an optimal formulation strategy. While specific experimental data for this exact molecule is not widely published, we can infer likely characteristics based on its structure.

Key Physicochemical Parameters to Consider:

  • Aqueous Solubility: This is the most critical parameter. It is expected to be low. Experimental determination at various pH values (e.g., 2.0, 4.5, 6.8, and 7.4) is highly recommended.

  • LogP (Octanol-Water Partition Coefficient): A high logP value indicates lipophilicity, suggesting that lipid-based formulations might be a suitable approach.[3]

  • pKa: The presence of a hydroxyl group suggests the molecule may have an acidic pKa. This will influence its solubility at different pH levels.

  • Melting Point: A high melting point can indicate strong crystal lattice energy, which can negatively impact solubility.[3]

  • Chemical Stability: Assess stability in potential vehicles and at different pH values and temperatures to ensure the compound does not degrade in the final formulation.

A Systematic Approach to Formulation Development

The selection of a formulation strategy should be a stepwise process, starting with simple aqueous vehicles and progressing to more complex systems as needed. The goal is to find the simplest formulation that provides the desired exposure while minimizing potential side effects from the excipients.[5]

Below is a workflow diagram illustrating the decision-making process for formulation development.

formulation_workflow start Start: Characterize Physicochemical Properties solubility_check Determine Aqueous Solubility start->solubility_check is_soluble Is Solubility Sufficient for Desired Dose? solubility_check->is_soluble aqueous_vehicle Use Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_vehicle Yes increase_solubility Increase Apparent Solubility is_soluble->increase_solubility No final_formulation Final Formulation for In Vivo Studies aqueous_vehicle->final_formulation cosolvent Co-solvent System increase_solubility->cosolvent surfactant Surfactant System increase_solubility->surfactant cyclodextrin Cyclodextrin Complexation increase_solubility->cyclodextrin check_solubility2 Is Solubility Sufficient? cosolvent->check_solubility2 surfactant->check_solubility2 cyclodextrin->check_solubility2 solution_formulation Prepare Solution Formulation check_solubility2->solution_formulation Yes suspension Consider Suspension check_solubility2->suspension No solution_formulation->final_formulation prepare_suspension Prepare Suspension with Wetting and Suspending Agents suspension->prepare_suspension prepare_suspension->final_formulation

Caption: A decision-making workflow for selecting an appropriate formulation strategy.

Recommended Excipients and Vehicle Systems

The choice of excipients is critical and should be guided by the route of administration, the required dose volume, and the known safety profile of the excipients in the chosen animal species.[7][8]

Table 1: Common Excipients for Preclinical Formulations

Excipient ClassExamplesPrimary UseConsiderations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionVehicle for soluble compounds or suspensions.Ensure sterility for parenteral routes.
Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)To increase the solubility of hydrophobic compounds.Potential for toxicity, especially with repeated dosing. Use the lowest effective concentration.[5]
Surfactants/ Solubilizers Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15To enhance solubility and stability through micelle formation.[1]Can cause hypersensitivity reactions (especially Cremophor® EL). Some can affect drug transporters.
Suspending Agents Methylcellulose (0.5-1% w/v), Carboxymethylcellulose (CMC) Sodium (0.5-1% w/v), Hydroxypropyl Methylcellulose (HPMC)To create uniform and stable suspensions.[9]Can increase viscosity, which may be challenging for administration.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes and increase aqueous solubility.Can have dose-limiting renal toxicity.
Lipid Vehicles Corn oil, Sesame oil, Medium-Chain Triglycerides (MCTs)For highly lipophilic compounds.Suitable for oral and sometimes subcutaneous/intramuscular routes.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing different types of formulations for this compound. Note: All preparations should be performed in a clean environment, and sterile techniques should be used for parenteral formulations.

Protocol 1: Co-solvent-Based Solution for Oral Administration

This protocol is suitable for early-stage screening studies where achieving a solution is prioritized.

Objective: To prepare a 1 mg/mL solution of this compound in a PEG 400/Water co-solvent system.

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400)

  • Purified Water

  • Glass vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and balance

Procedure:

  • Calculate Required Quantities: For a 10 mL final volume at 1 mg/mL, you will need 10 mg of the compound.

  • Weigh the Compound: Accurately weigh 10 mg of this compound and place it in a glass vial.

  • Add Co-solvent: Add 4 mL of PEG 400 to the vial.

  • Dissolve the Compound: Place the vial on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

  • Add Aqueous Component: Once dissolved, slowly add 6 mL of purified water while continuously stirring to create a 40:60 PEG 400:Water solution.

  • Final Observation: Visually inspect the solution for any precipitation or cloudiness. A clear solution indicates successful formulation.

  • Storage: Store the formulation in a tightly sealed container, protected from light. Determine the stability of the formulation for the duration of the study.

Protocol 2: Aqueous Suspension for Oral Gavage

This is a common and often well-tolerated formulation for compounds with low solubility.[5][9]

Objective: To prepare a 5 mg/mL suspension of this compound in 0.5% (w/v) methylcellulose.

Materials:

  • This compound powder

  • Methylcellulose

  • Purified Water

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle: To prepare 20 mL of 0.5% methylcellulose, weigh 100 mg of methylcellulose. Slowly add it to 20 mL of purified water while stirring vigorously to prevent clumping. Leave the solution to hydrate (this can take several hours or overnight at 4°C).

  • Calculate and Weigh Compound: For a 10 mL final volume at 5 mg/mL, weigh 50 mg of this compound.

  • Trituration: Place the weighed compound into a mortar. Add a small amount of the 0.5% methylcellulose vehicle (e.g., 1 mL) and triturate with the pestle to form a smooth, uniform paste.[9] This step is crucial for preventing particle aggregation.

  • Gradual Dilution: Gradually add the remaining 0.5% methylcellulose vehicle to the paste while continuing to mix.

  • Homogenization: Transfer the suspension to a vial and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Pre-dosing: Crucially, vigorously vortex the suspension immediately before each administration to ensure a uniform distribution of the drug. [9]

  • Storage: Store the suspension at 2-8°C. It is best practice to prepare suspensions fresh daily.[9]

Dosing and Administration Considerations

The route of administration and the maximum dosing volume are species-dependent. Adhering to established guidelines is essential for animal welfare and data quality.

Table 2: Recommended Maximum Dosing Volumes for Rodents

SpeciesRoute of AdministrationMaximum Volume (mL/kg)Recommended pH Range
Mouse Oral (gavage)103.0 - 8.0
Intravenous (bolus)54.0 - 8.0
Intraperitoneal104.0 - 8.0
Subcutaneous104.0 - 8.0
Rat Oral (gavage)103.0 - 8.0
Intravenous (bolus)54.0 - 8.0
Intraperitoneal104.0 - 8.0
Subcutaneous54.0 - 8.0

Data compiled from multiple sources.[9][10][11] It is crucial to avoid extreme pH values to prevent irritation and tissue damage.[11]

Conclusion and Best Practices

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate and well-characterized formulation.

Key Takeaways:

  • Start Simple: Always begin with the simplest possible vehicle before moving to more complex formulations.

  • Characterize Your Formulation: Assess the physical and chemical stability of the final formulation under the intended storage and study conditions.

  • Homogeneity is Key for Suspensions: Ensure uniform dosing by vigorously mixing suspensions immediately before administration to each animal.

  • Vehicle Controls are Essential: Always include a vehicle-only control group in your animal studies to differentiate the effects of the compound from those of the formulation excipients.

  • Dose Volume and pH Matter: Adhere to recommended guidelines for dosing volumes and pH to ensure animal welfare and the integrity of your study.[11]

By following a systematic approach and adhering to the protocols outlined in this guide, researchers can develop robust and reliable formulations to advance the preclinical development of this compound.

References

Safe handling and storage procedures for "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

This compound is an organic compound with potential applications in medicinal chemistry and drug development. Its benzisoxazole core is a privileged scaffold found in a variety of biologically active molecules. The safe and effective use of this compound in a laboratory setting is paramount for both personnel safety and the integrity of experimental outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound, grounded in established safety protocols and chemical property data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for its safe handling and for predicting its behavior in various experimental contexts.

PropertyValueSource
CAS Number 34173-07-4American Elements[1]
Molecular Formula C₁₀H₉NO₄American Elements[1]
Molecular Weight 207.18 g/mol American Elements[1]
Appearance White to yellow solidAmerican Elements[1]
Purity Typically ≥95%-
Storage Temperature Room TemperatureAmerican Elements[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a precautionary approach based on the handling of similar chemical structures is warranted. The following recommendations are based on general best practices for handling solid organic compounds of this nature.

Potential Hazards:

  • May cause skin and eye irritation upon contact.

  • May be harmful if swallowed or inhaled.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE) Protocol:

The selection and use of appropriate PPE is the most critical line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against accidental splashes or airborne particles of the solid compound.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate particulate filter if there is a risk of generating dust or aerosols.Minimizes the risk of inhalation, especially when handling larger quantities or if the material is dusty.

Safe Handling and Experimental Workflow

Adherence to a systematic workflow is essential for minimizing risks and ensuring reproducible experimental results.

Workflow for Handling Solid this compound

Safe handling workflow from preparation to disposal.
Step-by-Step Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you have read and understood the available safety information.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer:

    • When weighing the solid, use a spatula to minimize dust generation.

    • Transfer the compound carefully to prevent spillage.

    • If any material is spilled, clean it up promptly according to your institution's guidelines for chemical spills.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage Procedures

Proper storage is crucial for maintaining the stability and purity of this compound.

  • Storage Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.

  • Storage Conditions: Store in a cool, dry place at room temperature.[1]

  • Incompatibilities: While specific incompatibility data is not available, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.

Waste Disposal

All waste containing this compound should be handled as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions of the compound should be collected in a labeled hazardous waste container for organic solvents.

  • Disposal Guidelines: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

While this compound is a valuable compound for research and development, its safe handling and storage are of utmost importance. By following these guidelines, researchers can minimize risks and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and guidelines before beginning any new experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of this compound's limited solubility in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure accurate and reproducible experimental results.

Introduction: Understanding the Molecule

This compound is a benzisoxazole derivative, a scaffold known for its diverse pharmacological activities.[1][2] The structure of this compound presents specific solubility challenges. The benzisoxazole core is largely hydrophobic, while the phenolic hydroxyl group and the methyl ester offer opportunities for ionization and hydrogen bonding, respectively. The interplay of these features dictates its behavior in aqueous solutions.

The key to overcoming solubility issues lies in understanding the physicochemical properties of your compound. The phenolic hydroxyl group is weakly acidic and can be deprotonated at higher pH, increasing aqueous solubility.[3][4] Conversely, the benzisoxazole ring system can be protonated under acidic conditions, though it is generally a weak base.[5] This pH-dependent ionization is a critical factor to consider in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, which dissolved perfectly in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What's happening?

A1: This is a classic case of solvent-shifting precipitation, a common hurdle in biological assays. [6][7]

  • The "Why": Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8][9] Your compound is likely far more soluble in 100% DMSO than in the highly polar, aqueous environment of your buffer. When you add the DMSO stock to the buffer, you are drastically changing the solvent environment. The percentage of DMSO drops, and the water molecules in the buffer cannot effectively solvate the hydrophobic regions of your compound, causing it to "crash out" of solution.[6][10]

  • Troubleshooting Steps:

    • Minimize the DMSO Stock Concentration: If possible, use a lower concentration of your DMSO stock solution. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

    • Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then gradually adding more buffer while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

    • Consider the Assay Components: Assay media often contain proteins, lipids, or other components that can help keep poorly soluble compounds in solution. It is often preferable to mix DMSO stock dilutions directly with the complete assay media rather than a simple buffer.[11]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is a critical question, as high concentrations of DMSO can be toxic to cells. [6][8]

  • General Guideline: For most cell lines, the final concentration of DMSO should be kept below 0.5% .[6][12] Some robust cell lines may tolerate up to 1%, but this should be determined experimentally. Sensitive cell lines may show signs of stress at concentrations as low as 0.1%.[6]

  • Best Practice: Always run a vehicle control experiment where you add the same final concentration of DMSO (without your compound) to your cells. This will allow you to distinguish between the effects of the compound and the solvent.

Q3: How can I leverage pH to improve the solubility of this compound?

A3: Modifying the pH of your buffer is a powerful technique for ionizable compounds. [13][][15]

  • The Science: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a compound.[16][17][18] The ionized form of a compound is generally more water-soluble than the neutral form.[19] this compound has a phenolic hydroxyl group, which is acidic.

    • At a pH above the pKa of the hydroxyl group, the compound will be deprotonated (ionized) and more soluble.

    • At a pH below the pKa, it will be in its neutral, less soluble form.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

    • Add a small aliquot of your concentrated DMSO stock of this compound to each buffer to a final desired concentration.

    • Incubate for a set period (e.g., 1-2 hours) at your experimental temperature.

    • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).

    This will help you identify the optimal pH range for your experiments.

Q4: I'm still having solubility issues. What other formulation strategies can I try?

A4: When pH adjustment isn't enough, co-solvents and other excipients can be employed.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[20][21][22]

    • Examples: Polyethylene glycol (PEG), ethanol, propylene glycol, and glycerin.[][21]

    • Considerations: The choice and concentration of a co-solvent must be compatible with your assay. Always test for potential interference with your biological system.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[13]

Strategy Mechanism Pros Cons
pH Adjustment Increases the proportion of the more soluble ionized form.[4][23]Simple, effective for ionizable compounds.[]May not be suitable for all assays; can affect biological activity.
Co-solvents Reduces the polarity of the aqueous environment.[][20]Can significantly increase solubility.[13]Can be toxic to cells; may interfere with assays.[13]
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic molecule.[13]Generally low toxicity.Can be expensive; may not work for all compounds.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?

A5: Understanding this distinction is key to designing relevant experiments.

  • Kinetic Solubility: This is a measure of how much of a compound can be dissolved when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It reflects the compound's tendency to precipitate under the non-equilibrium conditions typical of most high-throughput screening (HTS) and in vitro assays.[12] For most initial biological assays, kinetic solubility is the more practical and relevant measure. [11][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It's determined by equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24-48 hours).[12] This value is more critical for later-stage drug development, such as formulation and preclinical studies.[11]

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

Solubility_Troubleshooting Start Start: Compound Precipitation Observed Check_DMSO Q: Final DMSO concentration > 0.5%? Start->Check_DMSO Reduce_DMSO Action: Lower stock concentration or adjust dilution to achieve <0.5% DMSO Check_DMSO->Reduce_DMSO Yes Check_pH Q: Is pH of buffer optimal for solubility? Check_DMSO->Check_pH No Reduce_DMSO->Check_pH Adjust_pH Action: Test solubility in buffers of varying pH (e.g., 7.4 to 9.0) Check_pH->Adjust_pH No/Unknown Success Success: Compound is soluble in assay buffer Check_pH->Success Yes Use_Cosolvent Option: Introduce a co-solvent (e.g., PEG, ethanol) Adjust_pH->Use_Cosolvent Use_Cyclodextrin Option: Use cyclodextrins to form inclusion complexes Adjust_pH->Use_Cyclodextrin Use_Cosolvent->Success Reassess Re-evaluate experiment: Is the required concentration achievable? Use_Cosolvent->Reassess Use_Cyclodextrin->Success Use_Cyclodextrin->Reassess

Caption: A decision-making workflow for troubleshooting solubility issues.

Protocol: Preparation of a Working Solution for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can be used to aid dissolution.[8][24]

  • Create an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your cell culture medium. For example, dilute your 10 mM stock 1:100 to make a 100 µM solution with 1% DMSO.[12]

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all your final concentrations.

  • Add to Cells: Add the final serially diluted solutions to your cells.

  • Vehicle Control: Remember to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of your compound stock solution.[12]

By following these guidelines and systematically troubleshooting, you can overcome the solubility challenges associated with this compound and ensure the integrity and reliability of your experimental data.

References

Technical Support Center: Optimizing Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this and related 1,2-benzisoxazole derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Q1: I am planning the synthesis. What is a reliable and common strategy for constructing the 1,2-benzisoxazole core for this specific molecule?

Answer: A robust and widely adopted method for synthesizing 3-substituted 1,2-benzisoxazoles is the base-catalyzed intramolecular cyclization of an ortho-hydroxyaryl ketoxime derivative.[4][5][6] This strategy involves two primary stages: formation of an oxime from a corresponding ketone, followed by a ring-closure reaction that forms the critical N-O bond.

Causality: The mechanism hinges on the deprotonation of the phenolic hydroxyl group by a base. The resulting phenoxide is a potent nucleophile that attacks the electron-deficient nitrogen atom of the oxime (or a derivatized oxime, such as an O-acetate), displacing a leaving group and forming the isoxazole ring.[5]

Below is a generalized workflow diagram for this synthetic approach.

cluster_0 Stage 1: Oximation cluster_1 Stage 2: Cyclization A Starting Material (e.g., 2,4-dihydroxy-α-chloroacetophenone) B Oxime Formation (Hydroxylamine HCl, Base) A->B Reagent Addition C Intermediate o-Hydroxyaryl Oxime B->C Isolation/Purification D Base-Catalyzed Cyclization (e.g., Pyridine, NaOAc) C->D Ring Closure E Target Molecule This compound D->E

Caption: Generalized synthetic workflow for 1,2-benzisoxazole formation.

Q2: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yield is the most common complaint in heterocyclic chemistry. A systematic investigation is crucial.[7][8] The issue rarely stems from a single cause but rather a combination of factors.

Troubleshooting Protocol:

  • Verify Starting Material Purity (Highest Priority): This is the most frequent culprit. Impurities in the starting ketone or hydroxylamine can inhibit the reaction or promote side-product formation.[9][10]

    • Action: Re-purify your starting materials. Recrystallize solids or distill liquids. Confirm purity by NMR and check for residual solvents or moisture.

  • Re-evaluate Reaction Conditions: Even established literature procedures can require re-optimization due to differences in lab equipment, reagent grades, or scale.[8][10]

    • Temperature: Is the cyclization temperature high enough to overcome the activation energy but not so high that it causes decomposition? Run small-scale trials at ±10-20°C from the protocol temperature.

    • Solvent: The choice of solvent is critical. For cyclization, polar aprotic solvents like DMF or DMSO are common, but sometimes a less polar solvent like toluene or xylene is required for azeotropic water removal.[10] Ensure the solvent is anhydrous.

    • Base/Catalyst: The strength and stoichiometry of the base are paramount. If the base is too weak, deprotonation of the phenol will be incomplete. If too strong, it may promote side reactions. Ensure your catalyst, if any, is active and not poisoned.[7][9]

  • Ensure an Inert Atmosphere: Many intermediates, especially phenoxides, are sensitive to oxidation.[7][9]

    • Action: Degas your solvent and run the reaction under a positive pressure of nitrogen or argon.

The following decision tree provides a logical workflow for troubleshooting low yields.

Start Low Yield Observed CheckPurity Are starting materials >98% pure? Start->CheckPurity Purify Action: Re-purify all reagents (crystallization, distillation). Confirm by NMR/GC-MS. CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity Optimize Action: Systematically vary T, solvent, base. Run small-scale parallel reactions. CheckConditions->Optimize No CheckAtmosphere Was an inert atmosphere used? CheckConditions->CheckAtmosphere Yes Optimize->CheckConditions Inert Action: Degas solvent. Run under N2 or Ar. CheckAtmosphere->Inert No CheckSideProducts Analyze crude mixture for side products (LC-MS, NMR). CheckAtmosphere->CheckSideProducts Yes Inert->CheckAtmosphere

Caption: Troubleshooting workflow for low reaction yields.

Q3: My LC-MS analysis shows a major impurity with the same mass as my product. Could this be a Beckmann rearrangement, and how can I suppress it?

Answer: Yes, observing an isomer of the same mass is a classic indicator of a Beckmann rearrangement, a very common side reaction in the synthesis of 1,2-benzisoxazoles from o-hydroxyaryl oximes.[10] This rearrangement leads to the formation of the isomeric benzoxazole.[11]

Mechanistic Insight: The desired reaction is an intramolecular SN2-type attack of the phenoxide on the oxime nitrogen. However, under certain (often acidic) conditions, the oxime's hydroxyl group can be protonated and lost as water, leading to a nitrilium ion intermediate that rearranges to form a 2-substituted benzoxazole.

Strategies to Minimize Beckmann Rearrangement:

  • Strictly Basic Conditions: The Beckmann rearrangement is often catalyzed by acid. Ensure your reaction medium is and remains basic throughout the process. The choice of a non-acidic base like pyridine or sodium acetate is often preferred over Lewis acids.[10]

  • Derivatize the Oxime: Converting the oxime's hydroxyl group into a better leaving group, such as an acetate or tosylate, can favor the desired cyclization pathway over the rearrangement. Refluxing the oxime with acetic anhydride is a common strategy.[4]

  • Control Temperature: Lowering the reaction temperature can sometimes favor the desired thermodynamic product over the rearranged kinetic product.[9]

ProblemPotential CauseRecommended Solution
Low Yield Impure reagents, non-optimal conditions, air sensitivity.Verify purity, systematically optimize T/solvent/base, use inert atmosphere.[9]
Isomeric Impurity Beckmann rearrangement leading to benzoxazole.Ensure strictly basic conditions; derivatize oxime (e.g., O-acetate).[10][11]
Reaction Stalls Incomplete cyclization, catalyst deactivation.Use a stronger base, higher temperature, or add fresh catalyst.[9]
Purification Issues Compound is polar/basic, causing streaking on silica.Use a modified eluent (add 0.1-1% Et3N) or switch to alumina/reversed-phase.[12][13]

Table 1: Summary of Common Troubleshooting Scenarios.

Q4: I'm struggling with purification. My compound streaks badly on silica gel columns and recovery is poor. What are the best practices for purifying this molecule?

Answer: The target molecule contains both a weakly acidic phenol and a weakly basic isoxazole nitrogen, as well as a polar ester. This amphipathic and polar nature makes purification by standard silica gel chromatography challenging.[12][14]

Causality of Streaking: The free silanol groups (Si-OH) on the surface of silica gel are acidic. They can strongly and often irreversibly interact with the basic nitrogen of your benzisoxazole ring, leading to significant tailing (streaking) and product loss on the column.[12]

Recommended Purification Strategies:

  • Mobile Phase Modification (Normal Phase):

    • Add a Basic Modifier: The most effective first step is to neutralize the acidic silica surface. Add a small amount of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[12] A typical starting point is 0.1-1% of the total solvent volume.

    • Increase Polarity: For highly polar compounds, a gradient elution moving to a more polar solvent system, such as 10-20% methanol in dichloromethane, may be necessary.[13]

  • Switch the Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[12][13]

    • Reversed-Phase (C18): This is often the best choice for polar compounds.[15] The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a small amount of acid modifier like formic acid or TFA (0.1%) to ensure sharp peaks.

Chromatography TypeStationary PhaseTypical Mobile Phase SystemKey Advantage
Normal Phase Silica GelHexane/Ethyl Acetate + 0.5% Et₃N Standard, widely available.
Normal Phase Alumina (Neutral)Hexane/Ethyl Acetate or DCM/MethanolBetter for basic compounds, avoids acidic sites.
Reversed-Phase C18-Functionalized SilicaWater/Acetonitrile + 0.1% Formic Acid Excellent for polar compounds, high resolution.[15][16]

Table 2: Recommended Chromatography Systems for Purification.

  • Crystallization:

    • If chromatography fails to yield pure material, attempt crystallization. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone).

    • If the product "oils out," try dissolving it in a minimum of hot solvent and allowing it to cool very slowly. Scratching the inside of the flask with a glass rod can initiate nucleation.[12]

References

Technical Support Center: Purification of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important benzisoxazole derivative. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

A common and efficient method for the synthesis of 3-substituted-1,2-benzisoxazoles involves the cyclization of an appropriate o-hydroxy ketoxime.[1] For this compound, a likely synthetic pathway commences with 2',5'-dihydroxyacetophenone.

Hypothesized Synthetic Pathway:

Synthetic_Pathway A 2',5'-Dihydroxyacetophenone B 2',5'-Dihydroxyacetophenone Oxime A->B Hydroxylamine (NH2OH) C This compound B->C 1. Base (e.g., NaH, K2CO3) 2. Ethyl chloroacetate 3. Cyclization

Caption: Plausible synthetic route to the target compound.

This synthetic route, while effective, can introduce several impurities that present purification challenges:

  • Unreacted Starting Materials: Residual 2',5'-dihydroxyacetophenone and its oxime intermediate.

  • Byproducts of Incomplete Cyclization: Intermediates where the ester has been added but the benzisoxazole ring has not yet formed.

  • Side-Reaction Products: Dimerization or polymerization of the starting materials or intermediates under basic conditions.

  • Isomers: Potential for the formation of other benzisoxazole isomers if the starting materials are not regiochemically pure.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I obtain a solid?

A1: The presence of a dark, oily residue often indicates the presence of polymeric byproducts or colored impurities arising from the oxidation of the phenolic hydroxyl groups.[2] To address this:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Initial Work-up: Perform an initial aqueous work-up. Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a dilute brine solution to remove inorganic salts. A wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to decolorize the organic layer.

  • Solvent Trituration: Attempt to induce precipitation by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or diethyl ether. This can often crash out the product as a solid, leaving more soluble impurities in the solvent.

Q2: I am having difficulty separating my product from what I suspect is the unreacted oxime starting material. What are my options?

A2: The oxime intermediate is structurally similar to the final product, which can make separation challenging.

  • Column Chromatography with pH modification: The phenolic hydroxyl group in your product and the oxime can interact strongly with silica gel, leading to tailing and poor separation. Adding a small amount of a weak acid, such as acetic acid (0.5-1%), to your eluent can help to suppress the ionization of these groups and improve peak shape.[3]

  • Recrystallization: If both compounds are solid, fractional recrystallization can be effective. The subtle differences in their crystal packing can lead to differences in solubility that can be exploited for separation.

Q3: My purified product shows signs of degradation over time. What are the stability concerns?

A3: Benzisoxazole derivatives, particularly those with electron-donating groups like a hydroxyl group, can be sensitive to light, air, and heat.

  • Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

  • Solvent Choice for Storage: If storing in solution, use a de-gassed, non-protic solvent.

III. Troubleshooting Guides

A. Column Chromatography

Column chromatography is a primary method for purifying this compound. However, its polar nature can present challenges.

Troubleshooting Workflow for Column Chromatography:

Column_Chromatography_Troubleshooting start Start Purification problem Problem Identification start->problem solution Solution problem->solution Tailing or Streaking solution2 Increase Eluent Polarity (e.g., higher % of Ethyl Acetate or add Methanol) OR Switch to a More Polar Stationary Phase (e.g., Alumina) problem->solution2 Product Stuck on Column solution3 Optimize Solvent System via TLC OR Use a Longer Column OR Consider Preparative HPLC problem->solution3 Poor Separation of Impurities end Pure Product solution->end Add 0.5% Acetic Acid to Eluent OR Use Deactivated Silica Gel solution2->end solution3->end

Caption: A decision tree for troubleshooting column chromatography.

Problem Potential Cause Recommended Solution
Significant Tailing/Streaking Strong interaction of the phenolic hydroxyl group with the acidic silica gel.Add a small amount of acetic acid (0.5-1%) to the mobile phase to suppress deprotonation. Alternatively, use neutral or deactivated silica gel.[3]
Product does not elute The compound is too polar for the chosen eluent system.Gradually increase the polarity of the eluent. A gradient from a less polar solvent (e.g., hexanes/ethyl acetate) to a more polar one (e.g., ethyl acetate/methanol) can be effective.
Co-elution with Impurities Similar polarity of the product and impurities.Meticulously optimize the solvent system using Thin Layer Chromatography (TLC) before scaling up to a column. Test various solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate).
Product Degradation on Column The acidic nature of silica gel may be causing decomposition of the benzisoxazole ring.Use a less acidic stationary phase like neutral alumina or consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine, followed by flushing with the eluent.

Detailed Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity based on TLC analysis of the collected fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Recrystallization

Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities from a solid product.

Problem Potential Cause Recommended Solution
Oiling Out The product is melting before it dissolves, or the solubility of the product in the hot solvent is too high.Use a larger volume of the recrystallization solvent or switch to a solvent in which the product is less soluble at elevated temperatures. A two-solvent system (one in which the product is soluble and one in which it is not) can also be effective.[4]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product.[4]
Poor Recovery The product has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Detailed Protocol for Two-Solvent Recrystallization:

  • Solvent Selection: Identify a pair of miscible solvents: one in which the compound is soluble (e.g., ethyl acetate, acetone) and another in which it is poorly soluble (e.g., hexanes, water).[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

IV. Analytical Characterization for Purity Assessment

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this.

A. High-Performance Liquid Chromatography (HPLC)
Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (likely around 280-320 nm for this chromophore).[6]
Expected Retention Time The retention time will be dependent on the exact gradient and column used, but given its polarity, it is expected to elute at a moderate retention time.

Troubleshooting HPLC Analysis:

  • Peak Tailing: The phenolic group can interact with residual silanols on the column. Using a mobile phase with a low pH (e.g., with formic or acetic acid) will keep the phenol protonated and improve peak shape.

  • Poor Resolution: Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting impurities.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural confirmation and identifying impurities.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton Expected Chemical Shift (ppm) Multiplicity
-OH~10.0singlet (broad)
Aromatic CH6.8 - 7.5multiplet
-CH₂-~3.9singlet
-OCH₃~3.6singlet

Identifying Impurities by NMR:

  • Unreacted 2',5'-dihydroxyacetophenone: Look for a characteristic acetyl methyl singlet around 2.5 ppm.

  • Oxime Intermediate: The presence of a distinct -OH proton signal for the oxime, often at a different chemical shift than the phenolic -OH.

  • Solvent Residues: Characteristic peaks for common lab solvents (e.g., ethyl acetate, hexanes, dichloromethane).

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 1,2-Benzisoxazole. BenchChem.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.

  • Dubrovskiy, A. V., & Larock, R. C. (2010). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic Letters, 12(6), 1180–1183.

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization.

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • Khan Academy. (n.d.). Esterification of phenols.

  • Organic Syntheses. (n.d.). 2',5'-dihydroxyacetophenone.

  • Patel, R. V., Patel, J. K., & Patel, P. K. (2012). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research, 21(11), 3563–3573.

  • Prasad, A. S., Rao, P. N., & Kumar, P. R. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure–activity relationship study. Investigational New Drugs, 27(6), 534–542.

  • Janowska, A., et al. (2018). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 75(5), 1137-1144.

  • Organic Syntheses. (n.d.). Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester.

  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.

  • Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. ResearchGate.

  • BenchChem. (2025). Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide. BenchChem.

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.

  • 2',5'-Dihydroxyacetophenone synthesis. ChemicalBook.

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate.

  • What compounds are unstable in a silica gel column (chromatography). Reddit.

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives. ResearchGate.

  • JPH01224344A - Production of 2,6-dihydroxyacetophenone. Google Patents.

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.

  • Part 1. Dihydroisoxazole-based synthesis of 2-amino-2-deoxytetroses and 2,3,6-trideoxy-3-aminohexoses. Drexel Research Discovery.

  • CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. ScienceDirect.

  • Recrystallization 2. University of California, Santa Cruz.

  • recrystallization.pdf. University of California, Los Angeles.

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of California, Santa Cruz.

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed.

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed.

  • BenchChem. (2025). Technical Support Center: Purification of Polysubstituted Phenols. BenchChem.

  • Benzisoxazole synthesis. Organic Chemistry Portal.

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate.

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

  • Esterification of phenols (video). Khan Academy.

  • Trouble with Column Chromatography of phenolic compounds. Reddit.

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate.

  • US5808130A - Esterification of phenols. Google Patents.

  • What products are obtained from the following reactions? b. phenyl acetate + excess ethanol + HCl. Pearson.

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.

  • ChemInform Abstract: Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. ResearchGate.

  • EP0923532B1 - Esterification of phenols. Google Patents.

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal.

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. NIH.

  • Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate.

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.

References

How to improve the stability of "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. We will explore the root causes of its degradation and provide actionable troubleshooting strategies and laboratory protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a multi-functional molecule containing three key chemical moieties: a phenolic hydroxyl group , a methyl ester , and a benzisoxazole core . Each of these groups presents a unique stability challenge in a solution environment. The primary degradation pathways are oxidation of the phenol and hydrolysis of the methyl ester. These processes can be accelerated by common laboratory conditions such as pH, temperature, light, and the presence of dissolved oxygen or trace metal ions.[1][2] This guide will provide the expertise to control these variables effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: The compound is susceptible to two main degradation pathways based on its functional groups:

  • Oxidation: The 6-hydroxy (phenolic) group is highly susceptible to oxidation. This reaction is often initiated by dissolved oxygen, trace metal ions, or light exposure. The process can convert the phenol into a phenoxyl radical, which can then form highly colored quinone-type structures or polymeric byproducts.[3][4] This is often the most visually apparent degradation.

  • Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol. This reaction is catalyzed by either acidic or, more significantly, basic conditions.[5][6] Alkaline hydrolysis, often called saponification, is typically rapid and irreversible.[6]

Q2: My solution of the compound is turning yellow/brown. What is causing this discoloration?

A2: A yellow or brown discoloration is a classic indicator of phenol oxidation.[3][4] At a neutral or, more notably, an alkaline pH, the phenolic hydroxyl group can deprotonate to form a phenoxide anion. This anion is highly electron-rich and much more easily oxidized than the protonated phenol. The oxidation products, such as benzoquinones, are highly conjugated and absorb visible light, resulting in the colored appearance.[3][4]

Q3: How does the pH of my solvent system impact the stability of the compound?

A3: pH is the most critical factor controlling the stability of this compound.

  • Alkaline pH (pH > 7): Highly detrimental. It significantly accelerates both the rate of ester hydrolysis and, even more critically, the oxidation of the phenol group due to phenoxide ion formation.[7][8] Many phenolic compounds show irreversible degradation at high pH.[7]

  • Neutral pH (pH ≈ 7): While better than alkaline conditions, oxidation can still occur, especially if the solution is exposed to air (oxygen) or light over time.

  • Acidic pH (pH < 7): Generally provides the most stable environment. The acidic conditions keep the phenol group protonated, making it much less susceptible to oxidation.[9] While acid can catalyze ester hydrolysis, this process is typically much slower than the degradation pathways that dominate at higher pH.[6] For many phenolic compounds, stability is greatest in acidic conditions.[9][10]

Q4: What are the ideal conditions for preparing and storing a stock solution?

A4: To maximize shelf-life, a multi-pronged approach is necessary:

  • Solvent: Use a deoxygenated, anhydrous solvent where the compound is soluble, such as DMSO or ethanol. If an aqueous buffer is required, ensure it is acidic (e.g., pH 3-5) and has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[11]

  • Temperature: Store stock solutions at low temperatures, typically 2-8°C or frozen at -20°C or -80°C.[12] This slows the rate of all chemical reactions.

  • Light: Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.[2] Light, especially UV, can provide the activation energy for both oxidation and other photolytic degradation pathways.[2]

  • Container: Use high-quality, clean glass containers. Avoid plastics that may be permeable to oxygen or leach impurities.[13]

Q5: Should I use an antioxidant? Which ones are effective and at what concentration?

A5: Yes, for applications requiring stability over extended periods in solution, especially if oxygen cannot be fully excluded, an antioxidant is highly recommended. Antioxidants work by scavenging free radicals or by being preferentially oxidized, thus protecting the compound.[1][13][14]

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are excellent radical scavengers for organic-soluble compounds.[15] For aqueous systems, ascorbic acid (Vitamin C) or sodium metabisulfite can be effective.[1][13]

  • Typical Concentrations: A good starting point for screening is in the range of 0.01% to 0.1% (w/v). The optimal concentration should be determined experimentally to provide maximum protection without interfering with your assay.

Troubleshooting Guide: Diagnosing Instability

Use this guide to identify and resolve common stability issues encountered during your experiments.

Observed Problem Potential Root Cause(s) Recommended Actions & Investigation
Rapid purity loss detected by HPLC/LC-MS with a new, more polar peak appearing. Ester Hydrolysis: The primary hydrolysis product is the more polar carboxylic acid.1. Check Solution pH: Is the pH neutral or basic? If so, prepare a new solution in an acidic buffer (pH 3-5).2. Review Preparation Method: Was the compound dissolved in an aqueous solution and left at room temperature for an extended period? Minimize time in aqueous media before use.3. Confirm Peak Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed carboxylic acid (loss of 14 Da: -CH₂).
Solution develops a yellow, brown, or pink color over time. Phenol Oxidation: This is the most likely cause of color formation.1. Exclude Oxygen: Is your solvent deoxygenated? Sparge solvents with nitrogen or argon before use and store solutions under an inert atmosphere.2. Protect from Light: Are you using clear vials or working under bright light? Switch to amber vials immediately.3. Add a Chelating Agent: Trace metal contamination catalyzes oxidation. Add EDTA (ethylenediaminetetraacetic acid) at ~100 µM to chelate metal ions.[15]4. Add an Antioxidant: Incorporate BHT or ascorbic acid into your formulation (See Protocol 3).
Precipitate forms in the solution upon standing. 1. Poor Solubility: The compound may be crashing out of solution.2. Degradation Product Insolubility: A degradation product (e.g., oxidation polymer) may be insoluble.1. Verify Solubility: Re-evaluate the solvent system. A co-solvent or different solvent may be needed.2. Analyze the Precipitate: If possible, isolate and analyze the precipitate. If it is a degradation product, address the root cause (hydrolysis or oxidation).
Inconsistent results or loss of biological activity between experiments. Compound Degradation: The active form of the compound is degrading, leading to lower effective concentrations.1. Implement All Stability Measures: Proactively use acidic pH, deoxygenated solvents, light protection, and low-temperature storage for all experiments.2. Prepare Solutions Fresh: Prepare solutions immediately before each experiment from a solid or a freshly thawed, validated stock.3. Run a Stability Study: Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions and analyze purity by HPLC to understand the compound's stability in your specific assay medium.

Visualization of Degradation & Troubleshooting

cluster_0 Primary Degradation Pathways cluster_1 Troubleshooting Workflow Compound This compound Hydrolysis Ester Hydrolysis Product (Carboxylic Acid) Compound->Hydrolysis H⁺ or OH⁻ H₂O Oxidation Oxidation Products (Quinones, Polymers) Compound->Oxidation O₂, Light Metal Ions, High pH Start Instability Observed (Purity Loss, Color Change) CheckColor Is there a color change? Start->CheckColor SuspectOxidation Suspect Oxidation CheckColor->SuspectOxidation Yes SuspectHydrolysis Suspect Hydrolysis CheckColor->SuspectHydrolysis No ActionOxidation 1. Exclude O₂/Light 2. Add Antioxidant/Chelator 3. Lower pH SuspectOxidation->ActionOxidation ActionHydrolysis 1. Adjust to Acidic pH 2. Use Anhydrous Solvent 3. Lower Temperature SuspectHydrolysis->ActionHydrolysis

Caption: Key degradation pathways and a logical troubleshooting workflow.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in an aqueous buffer, incorporating best practices to minimize degradation.

Materials:

  • This compound powder

  • Citrate buffer (50 mM, pH 4.0)

  • Ascorbic acid

  • High-purity water (e.g., Milli-Q)

  • Inert gas (Nitrogen or Argon) with tubing

  • Sterile, amber glass vials with screw caps

  • Analytical balance, sonicator

Procedure:

  • Prepare Buffer: Prepare 50 mM citrate buffer and adjust the pH to 4.0.

  • Deoxygenate Buffer: Transfer the buffer to a glass bottle and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidant: To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.1% (w/v) (1 mg/mL). Mix until fully dissolved. This is now your "Stabilized Formulation Buffer".

  • Weigh Compound: Accurately weigh the required amount of this compound in a clean, amber glass vial.

  • Dissolution: Under a gentle stream of inert gas, add the calculated volume of the Stabilized Formulation Buffer to the vial. Cap tightly and sonicate briefly if needed to aid dissolution.

  • Storage: Immediately after preparation, blanket the headspace of the vial with the inert gas, cap tightly, and store at 2-8°C for short-term use (< 1 week) or at -20°C for long-term storage.

  • Quality Control: Before use, especially after storage, it is best practice to verify the concentration and purity of the stock solution via HPLC.

Protocol 2: Performing a Preliminary pH-Rate Profile Study

This experiment helps determine the optimal pH for your compound's stability in a specific aqueous environment.

Materials:

  • A validated HPLC method for the compound.

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9). Use non-reactive buffers like citrate for acidic pH and phosphate or borate for neutral/alkaline pH.

  • Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C).

  • HPLC vials.

Procedure:

  • Prepare a concentrated stock solution of the compound in a stable organic solvent (e.g., DMSO).

  • In separate HPLC vials, dilute the stock solution to a final concentration (e.g., 100 µM) in each of the different pH buffers. Prepare triplicate samples for each pH and time point.

  • Immediately after preparation, inject the "time zero" (T=0) samples for each pH into the HPLC to get the initial purity.

  • Place the remaining vials in the incubator.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a set of vials for each pH and analyze by HPLC.

  • Data Analysis: For each pH, plot the percentage of the parent compound remaining versus time. The pH that shows the slowest rate of degradation is the most stabilizing.

Protocol 3: Screening for an Optimal Antioxidant

This protocol allows you to compare the effectiveness of different antioxidants under forced degradation conditions.

Materials:

  • A validated HPLC method.

  • Compound stock solution.

  • Your chosen experimental buffer (use the optimal pH determined in Protocol 2).

  • Antioxidant candidates: BHT, Ascorbic Acid, Sodium Metabisulfite.

  • A source of oxidative stress (e.g., 0.01% hydrogen peroxide, or simply exposure to ambient air and light).

Procedure:

  • Prepare several aliquots of your compound diluted in the chosen buffer.

  • To these aliquots, add different antioxidants. Include a "No Antioxidant" control.

    • Control: Compound in buffer.

    • Sample A: Compound in buffer + 0.05% BHT.

    • Sample B: Compound in buffer + 0.05% Ascorbic Acid.

    • Sample C: Compound in buffer + 0.05% Sodium Metabisulfite.

  • Analyze the purity of all samples at T=0.

  • Expose all samples to the chosen oxidative stress condition (e.g., leave on the benchtop under normal light, or add H₂O₂).

  • Analyze the purity of each sample at subsequent time points (e.g., 4, 8, 24 hours).

  • Data Analysis: Compare the degradation rate of the control sample to the rates of the samples containing antioxidants. The antioxidant that results in the highest remaining purity over time is the most effective for your system.

References

Avoiding common side reactions in "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a successful and efficient synthesis.

Section 1: Synthesis Overview & Core Strategy

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and reaction conditions to avoid byproduct formation. The most common and reliable route begins with 2,4-dihydroxyacetophenone, which undergoes a series of transformations: oximation, regioselective O-alkylation, and finally, an intramolecular cyclization to form the benzisoxazole core.

This pathway is favored for its use of readily available starting materials and its adaptability. However, each step presents unique challenges that can impact overall yield and purity.

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Regioselective Alkylation cluster_2 Step 3: Cyclization A 2,4-Dihydroxyacetophenone B 2,4-Dihydroxyacetophenone Oxime A->B Hydroxylamine (NH2OH·HCl) D Methyl 2-((2-acetyl-5-hydroxyphenoxy)imino)acetate B->D Base (e.g., CsHCO3) Solvent (e.g., ACN) C Methyl Bromoacetate C->D E This compound (Final Product) D->E Base (e.g., K2CO3) Heat

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My yield from the O-alkylation (Step 2) is very low, and I see multiple spots on my TLC plate. What is happening?

Answer: This is the most critical and challenging step of the synthesis. Low yield and multiple products almost always point to a loss of regioselectivity during the alkylation of the 2,4-dihydroxyacetophenone oxime.

Core Problem: Competing Nucleophiles The starting oxime has two phenolic hydroxyl groups (at C2 and C4) and the oxime hydroxyl group itself, all of which can be alkylated. The C4-hydroxyl is more acidic and sterically accessible than the C2-hydroxyl, making it the preferred site for alkylation. However, suboptimal conditions can lead to a mixture of products.

Common Side Products:

  • 2-O-Alkylated Isomer: Alkylation occurs on the hydroxyl group ortho to the acetyl-oxime moiety.

  • 2,4-O-Dialkylated Product: Both hydroxyl groups are alkylated.

  • N-Alkylated Oxime Ether: The oxime hydroxyl is alkylated. This is less common under basic conditions but possible.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Base is Crucial: Standard bases like potassium carbonate (K₂CO₃) can be strong enough to deprotonate both hydroxyls to some extent, leading to mixtures. Cesium bicarbonate (CsHCO₃) or cesium carbonate (Cs₂CO₃) is highly recommended.[1][2] The large cesium cation has been shown to chelate with the ortho-hydroxyl and carbonyl oxygen (or oxime), effectively "protecting" the C2-OH and directing alkylation to the more reactive C4-OH.[3]

  • Solvent Effects: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred. ACN is often superior as it promotes the desired Sₙ2 reaction while minimizing side reactions.[1]

  • Temperature Control: Run the reaction at a moderately elevated temperature (e.g., 60-80 °C).[3] Excessively high temperatures can overcome the subtle energy differences that favor regioselective alkylation, leading to the formation of undesired isomers.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methyl bromoacetate. A large excess will significantly increase the formation of the di-alkylated side product.

Regioselectivity cluster_desired Desired Pathway (High Yield) cluster_side Side Reactions (Low Yield) Start 2,4-Dihydroxyacetophenone Oxime C4-OH (More Acidic) C2-OH (Less Acidic) DesiredBase CsHCO₃ in ACN Start:p4->DesiredBase Preferential Deprotonation SideBase Stronger Base (e.g., NaH) or Non-optimal (K₂CO₃) Start:p2->SideBase Non-selective Deprotonation Product_Desired 4-O-Alkylated Product DesiredBase->Product_Desired Product_Side1 2-O-Alkylated Isomer SideBase->Product_Side1 Product_Side2 2,4-O-Dialkylated Product SideBase->Product_Side2

Caption: Influence of base on the regioselectivity of O-alkylation.

Question 2: The final cyclization step (Step 3) is sluggish and gives a poor yield. How can I drive it to completion?

Answer: A sluggish or incomplete cyclization typically points to issues with the base, solvent, or the presence of water, which can promote a competing hydrolysis reaction.

Core Problem: Insufficient Driving Force for Cyclization The reaction is an intramolecular nucleophilic attack of the deprotonated oxime hydroxyl onto the acetyl carbon, followed by elimination. This requires a base strong enough to deprotonate the oxime but not so strong that it causes decomposition or hydrolysis of the ester.

Troubleshooting Steps & Scientific Rationale:

  • Ensure Anhydrous Conditions: Water is detrimental. It can hydrolyze the methyl ester product back to the carboxylic acid and can also interfere with the basicity of the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is standard. If the reaction is still slow, switching to a higher-boiling solvent (e.g., from acetone to DMF) and increasing the temperature (e.g., to 100-120 °C) can provide the necessary thermal energy to overcome the activation barrier.

  • Consider an Alternative Mechanism: Some literature suggests that the cyclization can be facilitated by converting the oxime to an O-acetyl oxime, which then undergoes a transition-metal-mediated reductive cyclization.[4] While more complex, this can be an alternative if standard base-mediated methods fail.

  • Check Starting Material Purity: Ensure the alkylated intermediate from Step 2 is pure. The presence of the wrong regioisomer can inhibit the cyclization, as the geometry will not be correct for the intramolecular attack.

Question 3: My final product is contaminated with a lower molecular weight impurity. Mass spectrometry suggests decarboxylation. Why did this happen?

Answer: Decarboxylation, the loss of the -COOCH₃ group as CO₂ and methane, is a known side reaction for benzisoxazole-3-acetic acids, especially under harsh thermal or acidic/basic conditions.[5]

Core Problem: Instability of the Acetic Acid Moiety The 1,2-benzisoxazole ring system can facilitate the cleavage of the C-C bond between the ring and the acetate group, particularly at high temperatures. The likely impurity is 6-hydroxy-3-methyl-1,2-benzisoxazole.

Preventative Measures:

  • Avoid Excessive Heat: During the cyclization step and subsequent purification (distillation or recrystallization), avoid prolonged exposure to high temperatures (>120-130 °C).

  • Neutralize Carefully: During workup, ensure the pH is carefully adjusted to be near neutral before any concentration steps involving heat. Strongly acidic or basic conditions can catalyze the decarboxylation.[6]

  • Purification Strategy: Use column chromatography at room temperature for purification rather than high-temperature distillation if you suspect thermal instability.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use 2,4-dihydroxyacetophenone directly without making the oxime first?

    • A1: No. The oxime functionality is essential. The nitrogen and oxygen atoms of the oxime group are what form the "isoxazole" part of the final ring structure during the cyclization step.[7]

  • Q2: What is the best way to monitor these reactions?

    • A2: Thin-Layer Chromatography (TLC) is ideal. Use a moderately polar mobile phase like 30-50% ethyl acetate in hexanes. You should see a clear progression from the starting material to a new, less polar spot for the alkylated intermediate, and finally to the product spot in the last step. Staining with potassium permanganate (KMnO₄) can help visualize the spots if they are not UV-active.

  • Q3: My final product shows the carboxylic acid peak in the NMR and mass spec. How do I avoid this?

    • A3: This is due to the hydrolysis of the methyl ester. This most likely occurs during an aqueous workup under basic conditions. When neutralizing the reaction mixture, do not let it sit for extended periods at a high pH. It is best to perform the workup cold (e.g., in an ice bath) and quickly proceed to extraction once the reaction is quenched and neutralized.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone Oxime (Step 1)
  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).[4]

  • Reflux the mixture at 80 °C for 3-4 hours.

  • Monitor the reaction by TLC until the starting ketone spot has disappeared.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime as a solid.

Protocol 2: Regioselective Synthesis of Methyl 2-((2-acetyl-5-hydroxyphenoxy)imino)acetate (Step 2)
  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the 2,4-dihydroxyacetophenone oxime (1.0 eq) in anhydrous acetonitrile.

  • Add cesium bicarbonate (CsHCO₃) (1.5 eq) and stir the mixture for 20 minutes at room temperature.[1][3]

  • Add methyl bromoacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitor by TLC for the disappearance of the starting oxime.

  • Cool the reaction, filter off the cesium salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired 4-O-alkylated product.

Parameter Recommended Condition Rationale Reference(s)
Base Cesium Bicarbonate (CsHCO₃)Maximizes 4-O regioselectivity through chelation effect.[1][2][3]
Solvent Anhydrous Acetonitrile (ACN)Polar aprotic, favors Sₙ2, minimizes side reactions.[1]
Temperature 60-80 °CSufficient energy for reaction without losing selectivity.[3]
Alkylating Agent Methyl Bromoacetate (1.1 eq)Slight excess to drive reaction, avoids di-alkylation.N/A

Table 1: Optimized conditions for the critical regioselective alkylation step.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS 34173-07-4). This molecule, featuring a benzisoxazole core, a phenolic hydroxyl group, and a methyl ester moiety, holds potential in various biological screens. However, its chemical structure also presents specific challenges that can lead to variability and inconsistency in bioassay results.

This guide is designed to function as a direct line to a field application scientist. It moves beyond simple protocols to explain the "why" behind experimental problems and provides robust, field-tested solutions. We will address the most common sources of inconsistent results—from compound purity and stability to metabolic conversion and assay interference—in a direct question-and-answer format. Our goal is to empower you to diagnose issues, validate your results, and ensure the reliability of your data.

Core Troubleshooting Guide

Question 1: "My IC50 values are shifting between experiments. How can I be sure my compound is pure and correctly identified?"

This is the foundational question for all screening. An impure or degraded compound is a primary source of variability.

Answer: Before beginning any bioassay, it is critical to establish the identity and purity of your compound batch. Commercial availability does not guarantee 100% purity, and batches can vary.

Underlying Principles:

  • Impurities: Residual starting materials, catalysts, or side-products from synthesis can have their own biological activity, or they can interfere with your assay, leading to erroneous results.

  • Degradation: The compound may have degraded during storage.

Recommended Actions & Protocols:

  • Verify Identity and Purity via Analytical Chemistry:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for identity and purity. It confirms the molecular weight (verifying identity) and, when run with a suitable detector (like UV-Vis), can determine purity by measuring the area under the curve for the main peak versus any impurity peaks. Aim for >95% purity for screening campaigns.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is essential for confirming the chemical structure of your compound. The spectrum should match the expected structure of this compound.[1]

  • Establish a Quality Control (QC) Workflow:

    • Implement a routine QC check on new batches of the compound.

    • If you observe a sudden shift in activity, the first step should be to re-run QC on your current stock.

Question 2: "I'm seeing a loss of activity over the course of my multi-day cell-based assay. Could my compound be unstable?"

Yes, this is a strong possibility. The chemical structure of this compound contains two key features prone to instability in typical bioassay conditions: a phenolic hydroxyl group and a methyl ester.

Answer: Your compound's structure contains moieties that are susceptible to degradation under common experimental conditions. The phenolic hydroxyl group is particularly prone to oxidation.

Underlying Principles:

  • Phenol Oxidation: Phenolic compounds can be oxidized to form quinones or radical species, especially in neutral or slightly alkaline aqueous buffers (like cell culture media), in the presence of dissolved oxygen, or catalyzed by metal ions.[2] These oxidized species may have different (often lower) activity or could be cytotoxic, confounding viability assays.

  • Benzisoxazole Ring Stability: The 1,2-benzisoxazole ring itself is relatively stable due to its aromaticity.[3] However, strong bases can cleave the N-O bond.[3] While unlikely in typical bioassays, it's a potential liability under non-physiological pH conditions.

Recommended Actions & Protocols:

  • Assess Compound Stability in Assay Media:

    • Incubate the compound in your cell-free assay buffer or cell culture medium at 37°C.

    • Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining. A significant decrease over time confirms instability.

  • Mitigation Strategies:

    • Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture. Prepare DMSO stock solutions fresh and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Antioxidants: For cell-free assays, consider the inclusion of a mild antioxidant like N-acetylcysteine (NAC) if it doesn't interfere with your assay. This is a diagnostic test; if NAC rescues activity, oxidation is likely the culprit.

    • Assay Design: Minimize the pre-incubation time of the compound in aqueous media before adding it to the assay.

G start Inconsistent Bioassay Results purity Step 1: Verify Compound Purity & Identity (LC-MS, NMR) start->purity Is the batch pure (>95%)? stability Step 2: Assess Compound Stability (Incubate in Media + LC-MS) purity->stability Yes conclusion Identify Root Cause & Remediate purity->conclusion No (Purify or source new batch) metabolism Step 3: Investigate Metabolic Conversion (Incubate with Lysate/Cells + LC-MS) stability->metabolism Yes, stable stability->conclusion No, unstable (Modify handling/storage) interference Step 4: Check for Assay Interference (Run Controls, Orthogonal Assays) metabolism->interference No conversion metabolism->conclusion Yes, converted (Use metabolite or inhibitor) interference->conclusion No interference (Re-evaluate assay parameters) interference->conclusion Yes, interference (Use orthogonal assay)

Caption: A step-by-step workflow for diagnosing the root cause of inconsistent bioassay results.

Question 3: "My compound is highly active in a biochemical enzyme assay but shows weak or variable activity in a cell-based assay. What could be the reason?"

This classic discrepancy often points to metabolic conversion. The methyl ester in your compound is a prime target for intracellular enzymes.

Answer: Your compound is likely a prodrug. The methyl ester can be rapidly hydrolyzed by intracellular carboxylesterases to the corresponding carboxylic acid.[4][5] This new molecule, 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, will have different physicochemical properties (e.g., higher polarity, negative charge at physiological pH) and potentially different biological activity.

Underlying Principles:

  • Ester Hydrolysis: Carboxylesterases (CES) are ubiquitously expressed enzymes that cleave ester bonds.[5][6] If the ester form is active on your purified enzyme, but the hydrolyzed acid form is not (or vice versa), you will see a major disconnect between biochemical and cellular assays.

  • Cellular Permeability: The ester is more lipophilic and likely has better cell permeability than the resulting carboxylate, which can become trapped inside the cell.[5]

Recommended Actions & Protocols:

  • Test the Potential Metabolite: Synthesize or source the carboxylic acid metabolite, 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, and test it directly in both your biochemical and cell-based assays. This is the most definitive way to determine if the metabolite is the true active species.

  • Confirm Hydrolysis with LC-MS:

    • Incubate your methyl ester compound with cell lysates (which contain esterases) or with intact cells.[5]

    • Analyze the supernatant and/or cell lysate over time by LC-MS, looking for the disappearance of the parent compound's mass peak and the appearance of the hydrolyzed carboxylic acid's mass peak.

G Compound This compound Phenol Ester Oxidized Oxidized Species (e.g., Quinone) Compound:p1->Oxidized Oxidation (Air, pH, Metal Ions) Hydrolyzed Carboxylic Acid Metabolite Compound:p2->Hydrolyzed Hydrolysis (Carboxylesterases)

Caption: Key chemical liabilities of the compound leading to potential instability or metabolic conversion.

Question 4: "I'm seeing activity in multiple, unrelated assays. Is my compound a 'promiscuous inhibitor' or causing assay interference?"

This is a critical concern in drug discovery, and your compound's phenolic moiety makes it a candidate for such behavior.

Answer: Compounds containing phenolic groups are known to be potential sources of false positives in bioassays.[7][8] This can happen through several mechanisms unrelated to specific binding at a target's active site.

Underlying Principles:

  • Compound Aggregation: At certain concentrations, some compounds, particularly flavonoids and other phenolics, can form sub-micrometer aggregates in aqueous buffers.[7][8] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition in many enzyme assays.

  • Redox Activity: As mentioned, phenols can engage in redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2] This can interfere with assays that use redox-sensitive reagents or proteins with critical cysteine residues.[9]

  • Assay Technology Interference: The compound might interfere directly with the detection method. For example, it could be colored (interfering with absorbance assays) or fluorescent (interfering with fluorescence assays).

Recommended Actions & Protocols:

  • Test for Aggregation-Based Inhibition:

    • Re-run your enzyme inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[7][8] If the compound's inhibitory activity is significantly reduced or eliminated, it strongly suggests the mechanism is aggregation-based.

  • Run Counter-Screens and Orthogonal Assays:

    • Counter-Screen: Test your compound against an unrelated enzyme to check for specificity. Activity against multiple unrelated targets is a red flag for promiscuity.

    • Orthogonal Assay: Confirm the "hit" using a different assay technology that measures the same biological endpoint.[10] For example, if your primary screen was fluorescence-based, validate using a label-free method like mass spectrometry.

  • Check for Assay-Specific Artifacts:

    • Run a control experiment with all assay components except the target protein/enzyme. If you still see a signal change upon adding your compound, it is directly interfering with the assay reagents or detection system.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended solvent for this compound?

    • A: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions. For aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.

  • Q: My compound is not very soluble in my aqueous assay buffer. What can I do?

    • A: Poor solubility can lead to precipitation and aggregation, causing inconsistent results.[7] First, confirm the solubility limit. If your test concentration is too high, you may need to add a co-solvent (with proper controls) or accept a lower maximum screening concentration. Do not simply assume a high concentration is fully dissolved.

  • Q: How do I differentiate between non-specific redox activity and true inhibition?

    • A: Include a reducing agent like Dithiothreitol (DTT) in your assay buffer, if compatible with your target. If the compound's activity is diminished by DTT, it suggests an oxidative mechanism of action or interference.

Detailed Experimental Protocols

Protocol 1: Ester Hydrolysis Assay using Cell Lysate

Objective: To determine if this compound is hydrolyzed to its carboxylic acid form by intracellular esterases.[5]

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Cultured cells (e.g., HepG2, known for high esterase activity)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer without protease inhibitors initially)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS system

Methodology:

  • Prepare Cell Lysate:

    • Harvest a confluent plate of cells. Wash twice with cold PBS.

    • Add cold lysis buffer, incubate on ice for 15 minutes.

    • Scrape cells and centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic lysate). Determine protein concentration (e.g., via BCA assay).

  • Incubation:

    • In a microfuge tube, add cell lysate to a final protein concentration of 1 mg/mL.

    • Spike in the test compound to a final concentration of 10 µM.

    • As a negative control, prepare a parallel sample with heat-inactivated lysate (95°C for 10 min) or buffer alone.

    • Incubate all tubes at 37°C.

  • Sampling and Quenching:

    • Take aliquots (e.g., 50 µL) at T=0, 15, 30, 60, and 120 minutes.

    • Immediately quench the reaction by adding each aliquot to 150 µL of cold ACN containing 0.1% formic acid and an internal standard (for normalization).

  • Analysis:

    • Vortex the quenched samples and centrifuge to pellet precipitated protein.

    • Transfer the supernatant to LC-MS vials.

    • Analyze by LC-MS, monitoring for the mass-to-charge ratio (m/z) of both the parent methyl ester and the expected carboxylic acid metabolite.

    • Plot the peak area of each species versus time to determine the rate of conversion.

References

Technical Support Center: Troubleshooting Unexpected Spectroscopic Peaks for Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS 34173-07-4). This document is designed for researchers, chemists, and drug development professionals who utilize this important benzisoxazole building block. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in various pharmaceutical agents.[1][2] Accurate characterization of its derivatives is therefore critical for ensuring purity, confirming identity, and advancing research.

This guide provides a structured approach to diagnosing and resolving unexpected spectroscopic data encountered during your experiments. It moves beyond a simple list of potential problems to explain the chemical reasoning behind the appearance of anomalous peaks, empowering you to make informed decisions in the lab.

Section 1: Predicted Spectroscopic Data (The Expected Baseline)

To effectively troubleshoot the "unexpected," we must first establish the "expected." While experimental conditions can cause minor shifts, the following tables summarize the predicted spectroscopic data for pure this compound based on its chemical structure.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, representative values)
¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)Assignment
~10.2br s1HAr-OH ~170.0C =O (Ester)
~7.50d1HAr-H (H4)~163.0C-O (isoxazole, C7a)
~6.95d1HAr-H (H7)~158.0C -OH (Ar, C6)
~6.85dd1HAr-H (H5)~155.0C -CH₂ (isoxazole, C3)
~3.90s2H-CH₂ -COO~120.0Ar-CH (C4)
~3.70s3H-OOCH₃ ~115.5Ar-C (isoxazole, C3a)
~114.0Ar-CH (C5)
~100.0Ar-CH (C7)
~52.0-OOC H₃
~35.0-C H₂-COO

Note: Aromatic coupling constants (J) are expected to be in the range of ~8.5 Hz for ortho coupling and ~2.5 Hz for meta coupling.

Table 2: Predicted IR and Mass Spectrometry Data
Technique Expected Peaks / Values Assignment
FT-IR 3300-3400 cm⁻¹ (broad)O-H stretch (phenolic)
~1735 cm⁻¹ (strong)C=O stretch (ester)
1620-1640 cm⁻¹C=N stretch (isoxazole)
1500-1600 cm⁻¹C=C stretch (aromatic)
Mass Spec (ESI+) m/z 208.06[M+H]⁺
m/z 230.04[M+Na]⁺
m/z 246.02[M+K]⁺

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in my sample?

The four most common sources are:

  • Residual Solvents: From the reaction or purification steps (e.g., EtOAc, DCM, Hexane, Methanol).

  • Unreacted Starting Materials: Incomplete reactions leave behind starting reagents.

  • Reaction Byproducts/Isomers: Side reactions competing with the desired pathway.

  • Degradation Products: The compound may be unstable to certain workup, purification, or storage conditions (e.g., strong base, heat).

Q2: My ¹H NMR spectrum has very broad peaks, especially the phenolic OH. What can I do?

Broadening of exchangeable protons like phenols is common. To resolve this:

  • D₂O Shake: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The phenolic -OH peak will disappear, confirming its identity and often sharpening the remaining spectrum.

  • Sample Purity: Broadening of non-exchangeable protons may indicate the presence of paramagnetic impurities (e.g., trace metals). Filtering the NMR solution through a small plug of celite or silica can sometimes help.

Q3: My mass spec data shows a peak at double the expected molecular weight. What is it?

This often indicates the formation of a non-covalent dimer, such as [2M+H]⁺ or [2M+Na]⁺. This is more common with high sample concentrations in the ESI source. Diluting your sample can help favor the formation of the monomeric ion.

Section 3: Detailed Troubleshooting Guide

This section addresses specific spectroscopic anomalies in a question-and-answer format, providing potential causes and actionable protocols.

Problem 1: Unexpected ¹H NMR Signals in the Aliphatic Region (0-4 ppm)

Question: My ¹H NMR spectrum shows extra singlets, triplets, or quartets in the 0-4 ppm region that don't match my product. What are they?

This region is characteristic of sp³-hybridized C-H bonds, most commonly from residual solvents or aliphatic side chains of reagents.

Cause A: Residual Solvents

Solvents used during synthesis, workup (e.g., ethyl acetate extraction), or chromatography are the most frequent culprits.

Troubleshooting Protocol:

  • Identify the Solvent: Compare the chemical shifts and multiplicities of the unknown peaks to a standard solvent reference table.

  • Removal: Dry the sample under high vacuum for an extended period (several hours to overnight). For high-boiling solvents like DMSO or DMF, co-evaporation with a lower-boiling solvent (like toluene or heptane) or re-purification via chromatography may be necessary.

Table 3: Common Laboratory Solvents and Their ¹H NMR Shifts
SolventSinglet (s)Doublet (d)Triplet (t)Quartet (q)Multiplet (m)
Acetone2.05
Acetonitrile1.94
DCM5.32
DMSO2.50
Ethyl Acetate2.04 (s)1.25 (t)4.12 (q)
Hexane0.88, 1.26
Methanol3.31
Toluene2.36 (s)7.17-7.29 (m)

Cause B: Unreacted Starting Materials or Reagents

A common synthesis for the benzisoxazole core involves the cyclization of an oxime derived from a substituted acetophenone. For example, a reaction starting from 2,4-dihydroxyacetophenone could leave traces of this starting material.

Troubleshooting Protocol:

  • Review Synthesis: Check the ¹H NMR spectra of your starting materials. A peak corresponding to the acetyl methyl group of an acetophenone starting material would appear as a sharp singlet around 2.5 ppm.

  • Re-purify: If starting material is detected, re-purification is required. Column chromatography with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. Monitor the separation by TLC.

Workflow for Diagnosing Aliphatic Impurities

G start Unexpected Aliphatic Peak(s) in ¹H NMR (0-4 ppm) check_solvent Compare to Solvent Table (Table 3) start->check_solvent solvent_match Match Found? check_solvent->solvent_match remove_solvent Action: Dry under High Vacuum solvent_match->remove_solvent Yes no_match No Match solvent_match->no_match No end_ok Problem Resolved remove_solvent->end_ok check_sm Compare to Starting Material Spectra no_match->check_sm sm_match Match Found? check_sm->sm_match repurify Action: Re-purify Sample (e.g., Column Chromatography) sm_match->repurify Yes end_complex Consider 2D NMR (HSQC/COSY) for Structural Elucidation sm_match->end_complex No repurify->end_ok

Caption: Diagnostic workflow for unexpected aliphatic ¹H NMR peaks.

Problem 2: Anomalous Aromatic Signals or Splitting Patterns

Question: The aromatic region of my ¹H NMR is more complex than the expected three-proton AMX system, or I have extra peaks between 6-9 ppm. What does this mean?

This indicates the presence of another aromatic species, which could be an isomer, a byproduct, or a degradation product.

Cause A: Isomeric Byproducts

If the starting materials have competing reactive sites, formation of a regioisomer is possible. For example, if the synthesis is not perfectly regioselective, you could form the 4-hydroxy or 7-hydroxy isomer, which would have a different aromatic splitting pattern.

Cause B: Degradation via Kemp Elimination

The N-O bond of the 1,2-benzisoxazole ring is susceptible to cleavage by strong bases. This retro-cyclization, known as the Kemp elimination, yields a 2-hydroxybenzonitrile derivative.[1] This is a critical consideration if your reaction or workup involved strong basic conditions (e.g., NaOH, KOH, or even excess amine base). The resulting nitrile compound would present a completely different set of aromatic signals.

Troubleshooting Protocol:

  • Analyze Reaction Conditions: Review your synthetic procedure. Was a strong base used? Was the reaction heated excessively? Basic aqueous workups can also induce this degradation.

  • LC-MS Analysis: This is the most powerful tool for this problem. An LC-MS run can separate your main product from isomers or byproducts. Isomers will have the same mass but different retention times. The Kemp elimination product would have the same mass as the starting material used for the cyclization step.

  • 2D NMR (NOESY/ROESY): For definitive structural confirmation of your desired product, a 2D NOESY or ROESY experiment can confirm through-space proximity. For example, a correlation between the methylene protons (~3.90 ppm) and the aromatic proton at the 4-position (~7.50 ppm) would strongly support the correct isomer.

Problem 3: Unexpected IR and Mass Spectrometry Peaks

Question: My IR spectrum shows an unusually broad O-H stretch, or my MS shows a peak corresponding to [M-14]⁺. What happened?

These two anomalies can be linked and often point to the hydrolysis of the methyl ester.

Cause: Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, particularly in the presence of water, during workup or even storage.

  • IR Evidence: The formation of a carboxylic acid will replace the sharp ester C=O stretch (~1735 cm⁻¹) with a slightly lower frequency carbonyl stretch (~1710 cm⁻¹) and, most diagnostically, will introduce a very broad O-H stretch from ~2500-3300 cm⁻¹, which will overlap with the phenolic O-H.

  • MS Evidence: The carboxylic acid product has a molecular weight of 193.04 g/mol . The parent ion [M+H]⁺ would appear at m/z 194. This corresponds to the loss of a methyl group (CH₂) from the ester, or a mass difference of 14 Da from your expected product's molecular weight (207.05 g/mol ). An observed peak at m/z 194 is strong evidence for hydrolysis.

Troubleshooting Protocol:

  • Confirm with LC-MS: Check for a peak with the mass of the hydrolyzed product.

  • Acid-Base Extraction: You can potentially remove the acidic impurity by dissolving the sample in a water-immiscible solvent (like ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution). The desired product should remain in the organic layer, while the carboxylate salt is extracted into the aqueous layer. Caution: A strong base may induce Kemp elimination.

  • Re-esterification: If significant hydrolysis has occurred, the mixture can be treated with methanol under acidic conditions (e.g., a catalytic amount of H₂SO₄ or using SOCl₂ in methanol) to convert the acid back to the methyl ester.

Diagram of Potential MS Observations

G Product Expected Product MW = 207.05 H_plus [M+H]⁺ m/z = 208.06 Product->H_plus Expected Adducts Na_plus [M+Na]⁺ m/z = 230.04 Product->Na_plus Expected Adducts Hydrolysis Hydrolysis (-CH₂) Product->Hydrolysis Potential Issue Dimer Dimerization Product->Dimer Potential Issue Acid_Product Carboxylic Acid MW = 193.04 Hydrolysis->Acid_Product Acid_H_plus [M_acid+H]⁺ m/z = 194.05 Acid_Product->Acid_H_plus Observed Peak Dimer_Na_plus [2M+Na]⁺ m/z = 437.09 Dimer->Dimer_Na_plus Observed Peak

Caption: Common adducts and impurity ions in ESI-MS.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS 34173-07-4). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery. While numerous synthetic routes to 1,2-benzisoxazole derivatives exist on a lab scale, transitioning to pilot or industrial production presents significant challenges.[1] Issues such as heat management, mixing efficiency, impurity profiles, and purification methods become critical and can dramatically impact yield and reproducibility.[2][3]

This guide provides a robust, scalable synthetic workflow, detailed troubleshooting protocols, and answers to frequently encountered questions. Our approach is grounded in established chemical principles to ensure a self-validating and reliable process.

Section 1: Recommended Synthetic Pathway for Scale-Up

The most reliable and scalable approach to 3-substituted 1,2-benzisoxazoles involves the cyclization of an ortho-hydroxy ketoxime intermediate.[1] We have designed a two-stage process that prioritizes commercially available starting materials, high-yielding transformations, and straightforward purification steps.

Overall Synthetic Scheme

The proposed pathway begins with a Hoesch-type reaction between resorcinol and methyl cyanoacetate to form a β-ketoester intermediate, which then undergoes oximation and subsequent base-catalyzed cyclization to yield the final product.

G cluster_0 Stage 1: β-Ketoester Formation cluster_1 Stage 2: Oximation & Cyclization Resorcinol Resorcinol Intermediate Methyl 2-(2,4-dihydroxybenzoyl)acetate Resorcinol->Intermediate   ZnCl₂, HCl (gas) MCA Methyl Cyanoacetate MCA->Intermediate Product Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate Intermediate->Product Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Product 1. Form Oxime 2. Base (e.g., Pyridine), Heat

Caption: Recommended two-stage synthesis pathway for scale-up.

Protocol 1: Synthesis of Methyl 2-(2,4-dihydroxybenzoyl)acetate

This step utilizes a modified Hoesch reaction to synthesize the key β-ketoester intermediate. The use of anhydrous conditions is critical for success.

Materials:

  • Resorcinol

  • Methyl Cyanoacetate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Hydrochloric Acid (aqueous)

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser protected by a calcium chloride drying tube. Ensure the entire system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous diethyl ether, resorcinol, methyl cyanoacetate, and fused, powdered zinc chloride.

  • Reaction Initiation: Cool the stirred mixture to 0-5 °C using a circulating chiller. Bubble dry hydrogen chloride gas through the mixture at a steady rate. An oil will typically separate.

  • Reaction Progress: Continue stirring at 0-5 °C for several hours, then allow the mixture to stand at low temperature overnight. Monitor the consumption of starting material by TLC or HPLC.

  • Work-up: Decant the ether layer. Treat the residual oil with ice-cold water and heat the mixture on a steam bath to hydrolyze the ketimine intermediate.

  • Isolation: Cool the aqueous solution. The product may crystallize directly or require extraction with a suitable solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture.[4]

Protocol 2: Oximation and Cyclization to Final Product

This stage can often be performed as a one-pot reaction, which is highly advantageous for large-scale production by minimizing handling and transfers.

Materials:

  • Methyl 2-(2,4-dihydroxybenzoyl)acetate (from Protocol 1)

  • Hydroxylamine Hydrochloride[5]

  • Pyridine (or another suitable base like sodium acetate)

  • Ethanol

Step-by-Step Methodology:

  • Oximation: In a suitable reactor, dissolve the β-ketoester intermediate from Protocol 1 in ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.[6]

  • Cyclization: Heat the mixture to reflux. The base catalyzes the intramolecular cyclization of the newly formed oxime. The phenoxide ion from the 2-hydroxy group attacks the oxime nitrogen, closing the ring to form the 1,2-benzisoxazole core.[1]

  • Monitoring: Track the reaction's progress using TLC or HPLC until the intermediate oxime spot is fully consumed.

  • Isolation: Cool the reaction mixture. The product can often be isolated by precipitation upon adding the reaction mixture to cold water.[6]

  • Purification: Filter the crude solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

Section 2: Troubleshooting Guide

Scaling up a synthesis invariably introduces challenges not observed at the bench scale.[2][3] This section addresses common problems in a question-and-answer format.

General Scale-Up Issues

Q: My reaction is sluggish and yields are lower than in the lab. What's the problem? A: This is a classic scale-up issue, often related to mass and heat transfer.

Potential CauseRecommended Solution
Inefficient Mixing At larger volumes, ensuring homogeneity is difficult. Increase the stirrer speed and consider using a reactor with baffles to improve turbulent mixing. For heterogeneous reactions (like the Hoesch reaction), powerful agitation is crucial.
Poor Temperature Control Exothermic or endothermic steps are harder to manage on a large scale.[3] Ensure your reactor's heating/cooling jacket has sufficient capacity. For highly exothermic steps, consider slowing the rate of reagent addition.[7]
Incorrect Stoichiometry On a large scale, errors in weighing or volume can be significant. Double-check all calculations and ensure reagents are added accurately, perhaps using a mass flow controller for gases or a dosing pump for liquids.
Stage-Specific Troubleshooting

Q: The yield of my β-ketoester intermediate (Protocol 1) is very low. What can I do? A: The Hoesch reaction is highly sensitive to conditions.

Potential CauseRecommended Solution
Presence of Moisture The zinc chloride catalyst and HCl reactant are deactivated by water. Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly fused and powdered zinc chloride.[4]
Insufficient HCl Ensure a continuous and steady flow of dry HCl gas. The reaction requires a significant amount to proceed. Monitor the reaction mixture for the formation of the thick ketimine hydrochloride precipitate.
Decomposition Overheating during the hydrolysis step can lead to product degradation. Perform the hydrolysis at the lowest effective temperature and for the minimum time required.

Q: My cyclization reaction (Protocol 2) is stalling or forming multiple byproducts. How can I fix this? A: Cyclization is the most critical step and is prone to side reactions if not properly controlled.[8][9]

G Start Low Yield in Cyclization Step CheckPurity Verify Purity of β-Ketoester Intermediate? Start->CheckPurity Purify Purify intermediate via recrystallization or column. CheckPurity->Purify No CheckConditions Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity Retry OptimizeBase Screen alternative bases (e.g., NaOAc, Et₃N). CheckConditions->OptimizeBase No OptimizeTemp Incrementally increase reflux temperature or time. CheckConditions->OptimizeTemp No CheckByproducts Analyze Byproducts (LC-MS, NMR) CheckConditions->CheckByproducts Yes Success Yield Improved OptimizeBase->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low cyclization yield.

Potential CauseRecommended Solution
Incomplete Oximation Before heating to cyclize, ensure the oxime formation is complete by TLC/HPLC. If not, add a slight excess of hydroxylamine hydrochloride and allow more time at a lower temperature.
Incorrect Base/pH The cyclization is base-catalyzed. If the base is too weak, the reaction will be slow. If it's too strong, it may promote side reactions or degradation. Pyridine is often effective, but screening other bases like sodium acetate or triethylamine may be necessary.[10][11]
Side Reactions Unwanted side reactions, such as polymerization or the formation of alternative heterocyclic systems, can occur.[10] Lowering the reaction temperature and carefully controlling the stoichiometry can help improve selectivity.[9]
Product Degradation The benzisoxazole ring can be sensitive to prolonged heating under harsh basic or acidic conditions. Minimize the reaction time once the starting material is consumed. Ensure the work-up procedure neutralizes the base promptly.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A1: For this synthesis, the most critical parameters are:

  • Temperature: Crucial for controlling reaction rates and preventing side reactions, especially during the exothermic HCl addition and the final cyclization.[7]

  • Reagent Purity: Impurities in resorcinol or the presence of water can halt the first stage entirely.[4][8]

  • Mixing Efficiency: Ensures uniform reaction conditions and prevents localized temperature or concentration gradients ("hot spots").

  • Atmosphere Control: The Hoesch reaction requires strictly anhydrous and inert conditions.

Q2: How can I effectively purify the final product on a large scale? A2: Column chromatography is generally not feasible for large-scale purification. The best strategy is to design the reaction to produce a crude product that can be purified by recrystallization . Experiment with various solvent systems (e.g., ethanol, methanol, isopropanol, ethyl acetate/heptane) on a small scale to find one that provides high purity and recovery. If impurities persist, consider a slurry wash with a solvent that dissolves the impurities but not the product.

Q3: What are the primary safety concerns? A3:

  • Hydrogen Chloride Gas: Highly corrosive and toxic. Must be handled in a well-ventilated area or closed system with appropriate scrubbers.

  • Flammable Solvents: Diethyl ether and ethanol are highly flammable. All equipment must be properly grounded, and ignition sources must be eliminated.

  • Exothermic Reactions: The initial HCl addition can be exothermic. Ensure robust cooling capacity and consider slow, controlled addition to manage the heat output and prevent thermal runaway.[7]

Q4: Are there any alternative synthetic routes to consider? A4: Yes, other routes exist, such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes.[7][12] However, these methods often require more specialized reagents and stricter control of reactive intermediates, which can make them more challenging and costly to scale up compared to the robust ketoxime cyclization pathway presented here.[9]

References

Validation & Comparative

Validating the Biological Activity of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,2-benzisoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive framework for validating the biological activity of a novel derivative, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, hereafter referred to as "Compound X." We will explore its potential anti-inflammatory and anticancer properties through a series of robust, side-by-side comparisons with established drugs, providing the necessary experimental protocols and data interpretation to guide researchers in their evaluation.

Introduction: The Scientific Rationale

The 1,2-benzisoxazole ring system is a key pharmacophore found in a variety of clinically used drugs, such as the antipsychotic risperidone and the anti-inflammatory agent parecoxib. Its rigid structure and ability to participate in various non-covalent interactions contribute to its successful targeting of diverse biological macromolecules. The structural features of Compound X, specifically the hydroxy group on the benzisoxazole ring and the methyl acetate moiety, suggest potential for activity in pathways regulated by kinases and inflammatory mediators.

Our validation strategy is therefore twofold:

  • Anti-inflammatory Activity: To be assessed in a lipopolysaccharide (LPS)-stimulated macrophage model, with the well-characterized non-steroidal anti-inflammatory drug (NSAID) Indomethacin as a comparator.

  • Anticancer Activity: To be evaluated against a panel of human cancer cell lines, using the potent chemotherapeutic agent Doxorubicin as a positive control.

This dual-pronged approach allows for a broad yet deep characterization of Compound X's biological potential.

Experimental Workflow: A Step-by-Step Validation Cascade

The following workflow provides a logical progression from initial toxicity screening to specific mechanism-of-action studies. This ensures that the observed biological effects are not artifacts of general cytotoxicity and allows for a more nuanced understanding of the compound's activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Validation cluster_2 Phase 3: Mechanism of Action A Compound X Synthesis & QC B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Determine Non-Toxic Working Concentrations B->C D Anti-inflammatory Assays (LPS-stimulated RAW 264.7) C->D E Anticancer Assays (Cancer Cell Line Panel) C->E F NF-κB Pathway Analysis (Western Blot) D->F G Cell Cycle Analysis (Flow Cytometry) E->G

Figure 1: A tiered experimental workflow for the comprehensive validation of Compound X's biological activity.

Part I: Assessment of Anti-inflammatory Activity

Rationale and Comparator

Chronic inflammation is a hallmark of numerous diseases. A key in vitro model for studying inflammation involves the use of murine macrophage-like RAW 264.7 cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria. This stimulation triggers the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). We will compare the inhibitory effects of Compound X on these markers against Indomethacin.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X and Indomethacin (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as above. Pre-treat cells with non-toxic concentrations of Compound X or Indomethacin for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

Comparative Data Summary
CompoundIC50 (µM) for NO InhibitionIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 InhibitionCytotoxicity (CC50 in RAW 264.7, µM)
Compound X [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Indomethacin [Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 1: Hypothetical comparative data for the anti-inflammatory activity of Compound X and Indomethacin. IC50 is the half-maximal inhibitory concentration, and CC50 is the half-maximal cytotoxic concentration.

Proposed Mechanism of Action: NF-κB Pathway Inhibition

A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. Upon LPS stimulation, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 Phosphorylation IKK IκB Kinase (IKK) TLR4->IKK Phosphorylation pIKB p-IκBα IKK->pIKB Phosphorylation NFKB_IKB NF-κB/IκBα Complex pIKB->NFKB_IKB IκBα Degradation NFKB NF-κB NFKB_IKB->NFKB NF-κB Translocation CompoundX Compound X CompoundX->IKK Inhibition? Genes Pro-inflammatory Genes (TNF-α, IL-6) NFKB->Genes Transcription

Figure 2: A simplified diagram of the NF-κB signaling pathway and the hypothetical inhibitory point of Compound X.

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Lysis: After treatment with Compound X and LPS, lyse the cells and extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. A reduction in the p-IκBα/IκBα ratio would indicate pathway inhibition.

Part II: Assessment of Anticancer Activity

Rationale and Comparator

Given the prevalence of the benzisoxazole scaffold in anticancer agents, it is prudent to evaluate Compound X for cytotoxic effects against cancer cells. A panel of cell lines from different cancer types (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) will be used. Doxorubicin, a widely used anthracycline chemotherapy drug, will serve as the positive control.

Experimental Protocols

Protocol 5: Anticancer Cytotoxicity Screening (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Seed HeLa, A549, and MCF-7 cells in a 96-well plate at their respective optimal densities and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and Doxorubicin for 72 hours.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.

  • IC50 Determination: Calculate the IC50 values from the dose-response curves.

Comparative Data Summary
CompoundIC50 (µM) in HeLa CellsIC50 (µM) in A549 CellsIC50 (µM) in MCF-7 Cells
Compound X [Experimental Value][Experimental Value][Experimental Value]
Doxorubicin [Experimental Value][Experimental Value][Experimental Value]

Table 2: Hypothetical comparative data for the anticancer activity of Compound X and Doxorubicin.

Proposed Mechanism of Action: Cell Cycle Arrest

Many cytotoxic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a selected cancer cell line (e.g., HeLa) with Compound X at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) would suggest cell cycle arrest.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the initial biological validation of "this compound" (Compound X). By employing established in vitro models and recognized comparator compounds, researchers can generate robust and publishable data on its potential anti-inflammatory and anticancer activities. Positive results from these studies would warrant further investigation into more complex models, including in vivo efficacy studies and detailed mechanistic analyses, to fully elucidate the therapeutic potential of this novel benzisoxazole derivative.

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Benzisoxazole Derivatives: Evaluating "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" in the Context of Established Therapeutics

The 1,2-benzisoxazole core is a heterocyclic aromatic organic compound that has emerged as a "privileged scaffold" in modern drug discovery.[1][2][3] Its rigid structure and versatile electronic properties allow it to serve as a highly effective pharmacophore, capable of forming potent and selective interactions with a wide array of biological targets.[1] This has led to the development of numerous clinically successful drugs across several therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders. Marketed drugs such as the antipsychotics Risperidone, Paliperidone, Ziprasidone, and Lurasidone are cornerstone examples of the scaffold's therapeutic potential.[2][4]

This guide provides a comparative analysis of this compound, a foundational derivative, against these clinically established benzisoxazoles. We will dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, provide detailed experimental protocols for their evaluation, and offer insights into the strategic design of next-generation benzisoxazole-based therapeutics.

Structural Analysis: Deconstructing the Benzisoxazole Pharmacophore

The therapeutic efficacy of benzisoxazole derivatives is intrinsically linked to the nature and position of substituents on the core bicyclic ring and the side chains attached to it.

The Core Compound: this compound

This compound (CAS 34173-07-4) represents a simple yet informative starting point for our analysis.[5][6] Its structure consists of:

  • The 1,2-Benzisoxazole Core: The foundational pharmacophore.

  • A 6-Hydroxy Group: This phenolic hydroxyl group can significantly influence the molecule's physicochemical properties. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target receptors and increasing aqueous solubility. It also presents a potential site for metabolic modification (e.g., glucuronidation).

  • A 3-yl-acetate Side Chain: The ester moiety at position 3 is a key site for derivatization. In many CNS-active drugs, this position is linked to a piperidine or piperazine ring, which is crucial for interacting with aminergic G-protein coupled receptors (GPCRs).

While extensive biological data for this specific compound is not publicly available, its structure suggests it is likely a synthetic intermediate or a fragment for library development. Its value lies in its potential for elaboration into more complex and potent molecules.

Comparative Derivatives: Clinically Approved Antipsychotics

The most successful benzisoxazole derivatives are atypical antipsychotics that modulate dopaminergic and serotonergic pathways. Their structures reveal a common design motif: a benzisoxazole core linked via an alkyl chain to a basic amine, typically a piperidine or piperazine ring.

  • Risperidone and Paliperidone: Risperidone features a 6-fluoro-1,2-benzisoxazole core linked to a complex piperidine moiety. Paliperidone (9-hydroxyrisperidone) is its primary active metabolite.[7] The only structural difference is the addition of a hydroxyl group on the piperidine ring system, which alters its pharmacokinetics and receptor signaling profile.[8][9][10]

  • Ziprasidone: This agent incorporates a benzisothiazole (a sulfur analog of benzisoxazole) core, demonstrating that isosteric replacement is a valid strategy.[11] Its mechanism involves a combination of D2 and 5-HT2A antagonism, along with serotonin and norepinephrine reuptake inhibition.[12][13]

  • Lurasidone: Lurasidone also utilizes a benzisothiazole core, linked to a piperazine ring and a bicyclic imide moiety.[14][15][16] It exhibits a unique high affinity for the 5-HT7 receptor in addition to D2 and 5-HT2A receptors, which may contribute to its effects on mood and cognition.[17]

Pharmacological Profile: A Comparison of Receptor Binding Affinities

The therapeutic and side-effect profiles of these drugs are largely determined by their binding affinities for various neurotransmitter receptors. Atypical antipsychotics classically exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. Affinities at other receptors, such as histaminergic (H1), adrenergic (α1), and muscarinic (M1), often correlate with side effects like sedation, orthostatic hypotension, and anticholinergic effects.

Compound Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM) Serotonin 5-HT7 (Ki, nM) Adrenergic α1 (Ki, nM) Histamine H1 (Ki, nM)
Risperidone 3.13 - 5.90.16 - 0.543.70.83 - 1.12.9 - 21
Paliperidone 4.8 - 6.00.3 - 0.62.61.1 - 2.611 - 16
Ziprasidone 4.80.41.3 - 4.71047
Lurasidone 0.9940.470.49547.7>1000

Data compiled from publicly available databases and literature. Ki values can vary between studies based on experimental conditions.

Key Insights from the Data:

  • All four compounds show high affinity for both D2 and 5-HT2A receptors, consistent with their classification as atypical antipsychotics.

  • The 5-HT2A/D2 binding ratio is a key characteristic; a higher ratio is often hypothesized to lead to a lower incidence of extrapyramidal side effects.

  • Lurasidone's negligible affinity for H1 and M1 receptors contributes to its favorable side-effect profile regarding sedation and weight gain.[14][17]

  • Ziprasidone's affinity for adrenergic and histaminergic receptors can lead to orthostatic hypotension and somnolence.[18][19]

Synthetic Strategies and Experimental Workflows

The synthesis of 3-substituted 1,2-benzisoxazoles typically involves the construction of the heterocyclic ring followed by the attachment of the side chain.

General Synthetic Workflow

A common approach involves the cyclization of an appropriately substituted 2-hydroxy-acetophenone oxime. This workflow allows for the introduction of various substituents on the benzene ring.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization to Benzisoxazole Core cluster_2 Step 3: Side Chain Introduction A Substituted 2-Hydroxy- acetophenone C Acetophenone Oxime Intermediate A->C Reaction B Hydroxylamine (NH2OH) B->C Reaction E 3-Methyl-1,2-benzisoxazole Derivative C->E Intramolecular Dehydration D Base-mediated or Acid-catalyzed Cyclization G 3-(Bromomethyl)-1,2- benzisoxazole E->G Reaction F Halogenation (e.g., NBS) I Final Product: 3-Substituted Benzisoxazole G->I Nucleophilic Substitution (SN2) H Piperidine/Piperazine Nucleophile H->I Reaction

General Synthetic Workflow for 3-Substituted Benzisoxazoles.
Detailed Experimental Protocol: Synthesis of a Lurasidone Precursor

This protocol describes the condensation reaction to form the core structure of Lurasidone, illustrating a key synthetic step for advanced derivatives.[20]

Objective: To synthesize Lurasidone via condensation of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.

Materials:

  • Intermediate 4: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (66.2 mol)

  • Intermediate 5: (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (72.8 mol)

  • Potassium Carbonate (K2CO3) (79.7 mol)

  • Toluene (270 L)

  • Deionized Water

  • HCl in Isopropanol

Procedure:

  • Reaction Setup: Suspend Intermediate 4 (28.8 kg), Intermediate 5 (12.0 kg), and potassium carbonate (11.0 kg) in toluene (270 L) in a suitable reaction vessel equipped with a stirrer and condenser.

  • Heating: Heat the suspension to 105°C and maintain for 15 hours.

  • Reaction Monitoring: Monitor the reaction progress by Ultra-Performance Liquid Chromatography (UPLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (90 L) and stir to dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separation funnel and separate the aqueous and organic phases.

  • Concentration: Concentrate the organic phase under reduced pressure to a small volume.

  • Product Isolation: Treat the concentrated solution with HCl in isopropanol to precipitate Lurasidone hydrochloride.

  • Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

Evaluation Protocols: Quantifying Biological Activity

To compare the performance of a novel derivative like this compound against established drugs, standardized in vitro assays are essential.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D2 and Serotonin 5-HT2A receptors.

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors.

  • Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific control (for non-specific binding).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

The therapeutic effect of these antipsychotics is attributed to their combined antagonism of D2 and 5-HT2A receptors in different brain pathways.

G cluster_0 Mesolimbic Pathway (Positive Symptoms) cluster_1 Mesocortical Pathway (Negative Symptoms) D2_meso Dopamine D2 Receptor Effect_meso Reduction of Positive Symptoms (Hallucinations) D2_meso->Effect_meso Leads to DA_meso Dopamine (Excess) DA_meso->D2_meso Activates Drug_meso Benzisoxazole Derivative Drug_meso->D2_meso Blocks HT2A_meso Serotonin 5-HT2A Receptor DA_release Increased Dopamine Release HT2A_meso->DA_release Disinhibits Drug_meso2 Benzisoxazole Derivative Drug_meso2->HT2A_meso Blocks

References

A Comparative Efficacy Analysis of 1,2-Benzisoxazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of the anti-inflammatory efficacy of 1,2-benzisoxazole derivatives, with a particular focus on compounds that have shown significant potential in preclinical studies. While the specific compound "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" is not extensively documented in publicly available literature, this analysis will delve into the efficacy of closely related analogs, providing a robust framework for researchers and drug development professionals.

Our analysis will pivot towards a series of synthesized 1,2-benzisoxazole derivatives that have been evaluated for their anti-inflammatory properties and compared against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium.[2] This approach allows for a direct and objective comparison of the therapeutic potential of this promising class of compounds.

The Rationale for Investigating 1,2-Benzisoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The inhibition of key inflammatory mediators is a cornerstone of many therapeutic strategies. Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[3] However, the use of NSAIDs is often associated with gastrointestinal and cardiovascular side effects, necessitating the search for novel anti-inflammatory agents with improved safety profiles.[3]

The 1,2-benzisoxazole nucleus has garnered significant attention due to its presence in various biologically active compounds, exhibiting not only anti-inflammatory but also analgesic, antimicrobial, and antipsychotic properties.[1][2] This chemical scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of pharmacological activity and the potential for developing more selective and potent drug candidates.

Comparative In Vitro Anti-Inflammatory Efficacy

A crucial initial step in evaluating the anti-inflammatory potential of any new compound is to assess its activity in a controlled in vitro setting. The Human Red Blood Cell (HRBC) membrane stabilization assay is a widely used and reliable method for this purpose. The principle of this assay is based on the observation that the erythrocyte membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, contributing to tissue damage. Therefore, the ability of a compound to stabilize the HRBC membrane against hypotonicity- or heat-induced lysis is indicative of its anti-inflammatory activity.[2]

In a notable study, a series of 1,2-benzisoxazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using the HRBC membrane stabilization method, with Diclofenac sodium as the standard drug.[2] The results of this comparative analysis are summarized in the table below.

CompoundConcentration (µg/mL)% Protection of HRBC Membrane
Control --
Diclofenac Sodium 10085.42
Compound 4a 10082.15
Compound 4b 10070.28
Compound 4c 10065.34
Compound 4d 10075.81
Compound 4e 10080.46

Table 1: Comparative In Vitro Anti-Inflammatory Activity of 1,2-Benzisoxazole Derivatives and Diclofenac Sodium using the HRBC Membrane Stabilization Method. [2]

The data clearly indicates that compounds 4a and 4e exhibited significant anti-inflammatory activity, with percentage protection values closely approaching that of the standard drug, Diclofenac sodium.[2] This suggests that these 1,2-benzisoxazole derivatives are potent stabilizers of the erythrocyte membrane and, by extension, are likely to be effective in mitigating the inflammatory cascade.

Experimental Protocol: HRBC Membrane Stabilization Assay

The following is a detailed, step-by-step methodology for the HRBC membrane stabilization assay:

  • Preparation of HRBC Suspension:

    • Collect fresh whole blood from a healthy human volunteer who has not taken any NSAIDs for at least two weeks prior to the experiment.

    • Transfer the blood to a heparinized centrifuge tube.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant (plasma).

    • Wash the packed red blood cells three times with an equal volume of isotonic saline (0.9% w/v NaCl).

    • Resuspend the packed cells in isotonic saline to form a 10% (v/v) suspension.

  • Assay Procedure:

    • Prepare different concentrations of the test compounds and the standard drug (Diclofenac sodium) in a suitable solvent.

    • The reaction mixture consists of:

      • 0.5 mL of the test or standard solution.

      • 1.0 mL of 0.2 M phosphate buffer (pH 7.4).

      • 2.0 mL of hypotonic saline (0.36% w/v NaCl).

      • 0.5 mL of the 10% HRBC suspension.

    • For the control, 0.5 mL of the solvent is used instead of the test or standard solution.

    • Incubate all the tubes at 37°C for 30 minutes.

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance at 560 nm using a spectrophotometer. The absorbance is a measure of the hemoglobin released due to hemolysis.

  • Calculation of Percentage Protection:

    • The percentage protection is calculated using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

G cluster_prep HRBC Preparation cluster_assay Assay cluster_calc Calculation blood Fresh Human Blood centrifuge1 Centrifuge & Discard Plasma blood->centrifuge1 wash Wash with Isotonic Saline (3x) centrifuge1->wash suspension Prepare 10% HRBC Suspension wash->suspension mixture Prepare Reaction Mixture: - Test/Standard Solution - Phosphate Buffer - Hypotonic Saline - HRBC Suspension suspension->mixture incubate Incubate at 37°C for 30 min mixture->incubate centrifuge2 Centrifuge incubate->centrifuge2 measure Measure Supernatant Absorbance at 560 nm centrifuge2->measure calc Calculate % Protection measure->calc

Caption: Workflow for the HRBC Membrane Stabilization Assay.

In Vivo Anti-Inflammatory and Analgesic Efficacy

While in vitro assays provide valuable initial data, in vivo models are essential for evaluating the efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rats is a widely accepted and utilized method for assessing the acute anti-inflammatory activity of new chemical entities.[4] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.

Similarly, the tail immersion test is a common method to evaluate the central analgesic activity of compounds. In this test, the ability of a compound to increase the latency of the tail withdrawal reflex from hot water is measured. Several benzimidazole derivatives have exhibited significant central analgesic activity, comparable to the standard drug morphine.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization:

    • Use healthy adult Wistar rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • House the animals in standard polypropylene cages with free access to food and water.

  • Induction of Edema and Treatment:

    • Divide the animals into different groups: a control group, a standard group (e.g., receiving Diclofenac sodium), and test groups receiving different doses of the 1,2-benzisoxazole derivatives.

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • The difference between the initial and subsequent paw volumes indicates the degree of edema.

  • Calculation of Percentage Inhibition:

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

G cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis acclimatize Acclimatize Rats grouping Group Animals (Control, Standard, Test) acclimatize->grouping dosing Administer Vehicle, Standard, or Test Compound grouping->dosing paw_measure_initial Measure Initial Paw Volume dosing->paw_measure_initial carrageenan Inject Carrageenan into Paw paw_measure_initial->carrageenan paw_measure_intervals Measure Paw Volume at Intervals carrageenan->paw_measure_intervals calc_edema Calculate Edema Volume paw_measure_intervals->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation.[3] The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. It is highly probable that the anti-inflammatory activity of the promising 1,2-benzisoxazole derivatives is, at least in part, due to their ability to inhibit the COX-2 enzyme.[7]

Beyond COX inhibition, other signaling pathways are crucial in the inflammatory response. The activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) plays a central role in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8][9] Therefore, compounds that can modulate the NF-κB signaling pathway would be of significant therapeutic interest.

G cluster_stimuli Inflammatory Stimuli cluster_pathway Pro-Inflammatory Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by 1,2-Benzisoxazole Derivatives stimuli Pathogens, Injury nfkb NF-κB Activation stimuli->nfkb cox2 COX-2 Upregulation nfkb->cox2 cytokines Pro-inflammatory Cytokines nfkb->cytokines prostaglandins Prostaglandin Synthesis cox2->prostaglandins inflammation Pain, Swelling, Redness prostaglandins->inflammation cytokines->inflammation inhibition Inhibition inhibition->cox2 Likely Target

Caption: Simplified Pro-Inflammatory Signaling Pathway and Potential Target for 1,2-Benzisoxazole Derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that 1,2-benzisoxazole derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential. The in vitro data for specific analogs demonstrates efficacy comparable to the widely used NSAID, Diclofenac sodium. While comprehensive in vivo comparative data for a single lead compound is an area for further investigation, the broader class has shown promising results in preclinical models.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a focused library of 1,2-benzisoxazole derivatives to improve potency and selectivity.

  • Comprehensive In Vivo Studies: Conducting head-to-head comparative studies of the most promising lead compounds against standard NSAIDs in both acute and chronic models of inflammation and pain.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds, including their effects on COX-1/COX-2 isoenzymes and the NF-κB pathway.

  • Safety and Toxicity Profiling: Assessing the gastrointestinal and cardiovascular safety of lead candidates to ensure an improved therapeutic window compared to existing NSAIDs.

By pursuing these avenues of research, the full therapeutic potential of 1,2-benzisoxazole derivatives as a new generation of anti-inflammatory and analgesic agents can be realized.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,2-benzisoxazole scaffold represents a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) surrounding a specific promising lead compound: Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate . While direct, extensive SAR studies on this exact molecule are not widely published, this guide synthesizes data from closely related analogs to provide a predictive comparison and to highlight key structural features that influence its biological activity. We will delve into the synthesis, potential therapeutic applications, and the nuanced effects of chemical modifications to this core structure, supported by experimental data from the scientific literature.

The 1,2-Benzisoxazole Core: A Foundation for Diverse Biological Activity

The 1,2-benzisoxazole ring system is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anticancer agents.[1][2] The unique electronic and conformational properties of this bicyclic heterocycle allow for specific interactions with various biological targets. The substituent at the 3-position of the benzisoxazole ring is particularly crucial in defining the compound's pharmacological profile.[2] Our lead compound, this compound, possesses key functional groups—a hydroxyl group at the 6-position and a methyl acetate side chain at the 3-position—that are ripe for modification to optimize activity and selectivity.

Synthesis of the Lead Compound and Its Analogs

The synthesis of 3-substituted 1,2-benzisoxazole derivatives can be achieved through various methods, with a common approach being the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[2] A general synthetic pathway to obtain the core structure of our lead compound and its derivatives is outlined below.

Experimental Protocol: General Synthesis of 3-Substituted 1,2-Benzisoxazoles

This protocol describes a common method for synthesizing the 1,2-benzisoxazole core, which can be adapted to produce a variety of derivatives.

Step 1: Oximation of an o-Hydroxy Acetophenone

  • Dissolve the appropriately substituted o-hydroxy acetophenone in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Cyclization to the 1,2-Benzisoxazole Ring

  • The o-hydroxy acetophenone oxime can be cyclized under various conditions. A common method involves heating the oxime in the presence of a dehydrating agent or a base.

  • Alternatively, the hydroxyl group of the oxime can be converted to a better leaving group (e.g., a tosylate) followed by base-induced cyclization.[2]

  • For the synthesis of 1,2-benzisoxazole-3-acetic acid derivatives, a common starting material is 4-hydroxycoumarin, which can be converted to 1,2-benzisoxazole-3-acetic acid.[3]

Step 3: Esterification to Methyl 2-(1,2-benzisoxazol-3-yl)acetate

  • Suspend the 1,2-benzisoxazole-3-acetic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by chromatography or crystallization.

G cluster_0 Synthesis of this compound Start Substituted o-Hydroxy Acetophenone Step1 Oximation (Hydroxylamine) Start->Step1 Intermediate1 o-Hydroxy Acetophenone Oxime Step1->Intermediate1 Step2 Cyclization (Base or Dehydrating Agent) Intermediate1->Step2 Intermediate2 Substituted 1,2-Benzisoxazole-3-acetic acid Step2->Intermediate2 Step3 Esterification (Methanol, Acid catalyst) Intermediate2->Step3 End Methyl 2-(Substituted-1,2- benzisoxazol-3-yl)acetate Step3->End G cluster_1 MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate (24h) Start->Step1 Step2 Treat with Test Compounds Step1->Step2 Step3 Incubate (48-72h) Step2->Step3 Step4 Add MTT Solution Step3->Step4 Step5 Incubate (3-4h) Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Calculate IC50 Values Step7->End

References

A Comparative Guide to the Structural Confirmation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" are of significant interest in drug discovery due to their potential biological activities, which can range from anticancer to antipsychotic properties.[3][4] Unambiguous structural confirmation of these synthesized derivatives is a critical prerequisite for meaningful structure-activity relationship (SAR) studies and further development. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of this class of compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of medicinal chemistry, even subtle changes in molecular architecture, such as the position of a substituent on an aromatic ring, can profoundly impact a compound's pharmacological profile. The 1,2-benzisoxazole ring, a key pharmacophore, is found in a variety of clinically used drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone.[1][3][4]

The synthesis of novel derivatives of "this compound" aims to explore new chemical space and identify candidates with improved efficacy and safety profiles. However, synthetic routes can sometimes yield unexpected isomers or byproducts. Therefore, rigorous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity, ensuring that downstream biological data is correctly attributed to the intended molecular entity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography for the definitive structural characterization of these important derivatives.

Orthogonal Analytical Approaches for Unambiguous Confirmation

A multi-faceted analytical approach is crucial for the comprehensive characterization of novel chemical entities.[5][6] While each technique provides unique structural information, their combined application offers a self-validating system for absolute confidence in the assigned structure.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} }

Figure 1: A logical workflow illustrating the complementary nature of NMR, MS, and X-ray crystallography in the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Causality Behind Experimental Choices: For derivatives of "this compound," ¹H NMR is invaluable for determining the substitution pattern on the benzisoxazole ring and any modifications to the acetate side chain. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic. ¹³C NMR complements this by providing the carbon framework of the molecule.

Comparative Data Presentation:

Technique Information Provided Strengths for Benzisoxazole Derivatives Limitations
¹H NMR Proton chemical environments, spin-spin coupling (connectivity)- Differentiates aromatic proton substitution patterns. - Confirms the presence and nature of the acetate moiety.- Signal overlap in complex molecules. - May not distinguish between certain isomers without 2D NMR.
¹³C NMR Carbon skeleton, chemical environment of carbons- Confirms the number of unique carbon atoms. - Differentiates between carbonyl, aromatic, and aliphatic carbons.- Lower sensitivity than ¹H NMR. - Does not directly provide connectivity information.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H)- Unambiguously assigns proton and carbon signals. - Establishes long-range connectivity, confirming the link between the acetate group and the benzisoxazole ring.- Requires longer acquisition times.

Table 1: Comparison of NMR techniques for the structural analysis of this compound derivatives.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula of a newly synthesized compound. The exceptional mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural clues.

Comparative Data Presentation:

Technique Information Provided Strengths for Benzisoxazole Derivatives Limitations
Low-Resolution MS (e.g., GC-MS, LC-MS) Nominal molecular weight, fragmentation patterns- Rapid confirmation of the expected molecular weight. - Can be coupled with chromatography for mixture analysis.- Insufficient mass accuracy to definitively determine the molecular formula.
High-Resolution MS (e.g., TOF, Orbitrap) Exact mass, elemental composition- Provides unambiguous confirmation of the molecular formula. - Differentiates between isomers with the same nominal mass.- Higher instrumentation cost.

Table 2: Comparison of Mass Spectrometry techniques.

Single-Crystal X-ray Crystallography: The Definitive 3D Picture

When a suitable single crystal can be grown, X-ray crystallography provides an unparalleled level of structural detail, including bond lengths, bond angles, and absolute stereochemistry.[8] It is considered the ultimate proof of structure.

Causality Behind Experimental Choices: For novel benzisoxazole derivatives, particularly those with chiral centers or complex stereochemistry, X-ray crystallography offers irrefutable evidence of the three-dimensional arrangement of atoms. It can also reveal subtle conformational features and intermolecular interactions in the solid state.

Comparative Data Presentation:

Technique Information Provided Strengths for Benzisoxazole Derivatives Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry- Unambiguous determination of the complete molecular structure. - Provides insight into solid-state packing and intermolecular forces.- Requires the growth of high-quality single crystals, which can be challenging. - The determined structure is for the solid state and may differ from the solution conformation.

Table 3: Overview of X-ray Crystallography for structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified "this compound" derivative.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32 (adjust for concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more (due to lower natural abundance).

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the ¹H NMR signals to determine proton ratios.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Ionization Mode: ESI positive or negative mode (depending on the analyte).

  • Mass Range: m/z 50-1000.

  • Resolution: >10,000 FWHM.

  • Data Analysis: Compare the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical exact mass calculated for the expected molecular formula. The mass error should typically be less than 5 ppm.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

  • Employ a slow evaporation, slow cooling, or vapor diffusion technique to encourage the formation of single crystals. This is often a trial-and-error process.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

dot graphical_abstract { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: A flowchart of the integrated analytical workflow for definitive structural confirmation.

Conclusion

The robust structural confirmation of "this compound" derivatives is a non-negotiable aspect of high-quality chemical research and drug development. While NMR spectroscopy provides the foundational framework of the molecule and HRMS confirms its elemental composition, single-crystal X-ray crystallography offers the ultimate, unambiguous 3D structure. The judicious and combined application of these orthogonal techniques, as outlined in this guide, provides a self-validating system that ensures the scientific integrity of subsequent biological and medicinal chemistry studies. This rigorous approach is essential for building reliable structure-activity relationships and advancing promising compounds through the drug discovery pipeline.

References

The Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry with Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Prominence of the Benzisoxazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The benzisoxazole scaffold is a prime example of such a "privileged structure."[1] This heterocyclic aromatic compound, consisting of a benzene ring fused to an isoxazole ring, serves as a versatile template for designing potent and selective ligands for a diverse array of biological targets.[2] Its inherent physicochemical properties and the spatial arrangement of its functional groups allow for favorable interactions with enzymes and receptors, making it a cornerstone in the development of numerous clinically significant drugs.[3]

This guide delves into the therapeutic landscape of benzisoxazole derivatives, highlighting their established roles in medicine and exploring the potential of lesser-known analogs, such as Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate . While direct comparative data for this specific compound against standard of care drugs is not publicly available, an analysis of its structural class provides valuable insights for drug discovery and development.

Established Benzisoxazole Derivatives in Clinical Practice

The versatility of the benzisoxazole scaffold is best illustrated by the range of approved drugs that incorporate this moiety. These compounds have become standard of care in several therapeutic areas, primarily in the management of central nervous system disorders.

Antipsychotics

A significant success story for benzisoxazole-based drugs lies in the treatment of schizophrenia and bipolar disorder. Atypical antipsychotics like risperidone , paliperidone (the active metabolite of risperidone), and iloperidone are cornerstones of modern psychiatric medicine.[3][4] The benzisoxazole component of these molecules is crucial for their high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors, the primary targets for their therapeutic action.

Anticonvulsants

Zonisamide , an antiepileptic drug, also features a benzisoxazole core.[3] Its mechanism of action is multifaceted, involving the blockade of sodium and T-type calcium channels, which contributes to the stabilization of neuronal membranes and the prevention of seizure propagation. The related compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, is a key intermediate in the synthesis of zonisamide, underscoring the role of this chemical class in anticonvulsant therapy.

The established success of these drugs highlights the potential of the benzisoxazole scaffold to yield compounds with significant clinical impact.

Emerging Therapeutic Applications and Structurally Related Compounds

Research into benzisoxazole derivatives extends far beyond CNS disorders, with promising activity demonstrated in oncology, infectious diseases, and inflammatory conditions.[1] Of particular relevance to "this compound" is the investigation of analogs with similar substitution patterns.

Antimicrobial Activity

A noteworthy discovery is the potent antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole , a naturally occurring compound found to be effective against multi-drug resistant Acinetobacter baumannii.[5] This is particularly significant as the compound under review, this compound, shares the critical 6-hydroxy substitution. Structure-activity relationship studies on the natural antibiotic revealed that the hydroxyl group at the C6 position is a key determinant of its antibacterial efficacy.[5] This suggests that the 6-hydroxybenzisoxazole substructure may be a valuable starting point for the development of novel antibiotics.

Comparative Analysis of this compound: A Data Gap

A comprehensive search of the scientific literature and clinical trial databases reveals that This compound (CAS 34173-07-4) is primarily documented as a commercially available chemical intermediate for research and development purposes.[6][7] There is currently no publicly available data on its specific biological activity, mechanism of action, or therapeutic targets.

Consequently, a direct comparison of "this compound" with current standard of care drugs in any therapeutic area is not feasible. The absence of preclinical and clinical data prevents an objective assessment of its efficacy, safety, and pharmacokinetic profile relative to established treatments.

The logical relationship for the development and comparison of a novel compound like this compound is illustrated in the workflow below.

G cluster_0 Preclinical Development cluster_1 Clinical Development cluster_2 Regulatory & Market A Compound Synthesis (Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate) B In Vitro Screening (Target Identification, Potency) A->B C In Vivo Studies (Efficacy, PK/PD, Toxicology) B->C J Data Gap for Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate B->J D Phase I Trials (Safety, Dosage) C->D C->J E Phase II Trials (Efficacy, Side Effects) D->E F Phase III Trials (Comparative Efficacy vs. Standard of Care) E->F G Regulatory Approval F->G I Standard of Care Drugs F->I Comparative Data Generation H Post-Market Surveillance G->H

Figure 1. A generalized workflow for drug development, highlighting the current data gap for this compound which precedes any comparison with standard of care drugs.

Future Directions and Conclusion

While a direct comparative guide is not possible at this time, the structural characteristics of This compound place it within a class of compounds with immense therapeutic importance. The presence of the 6-hydroxy group, analogous to that in the natural antibiotic 3,6-dihydroxy-1,2-benzisoxazole, suggests that antimicrobial screening could be a valuable avenue of investigation. Furthermore, its core benzisoxazole structure warrants its inclusion in screening campaigns for CNS, anticancer, and anti-inflammatory targets.

For drug development professionals, this compound represents an opportunity. It is a readily accessible starting material that belongs to a privileged scaffold. The critical next step, as outlined in the developmental workflow, is to conduct initial in vitro screening to identify its biological targets. Should promising activity be discovered, further preclinical development could generate the necessary data to benchmark it against standard of care drugs and determine its potential as a future therapeutic agent.

References

In Vivo Validation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate: A Comparative Guide to Assessing Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate," a novel compound with putative neuroprotective and anti-inflammatory properties. Given the nascent stage of research on this molecule, we will establish a robust validation strategy by comparing its efficacy against a well-established corticosteroid, Dexamethasone, and a hypothetical alternative, "Competitor Compound Y," within a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel neuroactive compounds.

Introduction: The Rationale for In Vivo Neuroinflammation Studies

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurodegenerative disorders.[1][2] The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory mediators that contribute to neuronal damage.[2][3] Consequently, the development of therapeutic agents that can modulate this inflammatory cascade is of paramount importance. "this compound," hereafter referred to as Compound X, has been identified as a potential candidate for mitigating neuroinflammation based on preliminary in vitro screening (data not shown). The benzisoxazole scaffold is present in various biologically active compounds, suggesting its potential as a pharmacophore.[4][5]

The objective of this guide is to present a detailed roadmap for the in vivo validation of Compound X's anti-neuroinflammatory and neuroprotective effects. We will utilize the widely accepted lipopolysaccharide (LPS)-induced neuroinflammation model, which mimics key aspects of infection-induced neuroinflammation.[1][6][7]

Comparative Framework: Compound X vs. Established and Alternative Agents

To ascertain the therapeutic potential of Compound X, its performance will be benchmarked against two key comparators:

  • Dexamethasone: A potent corticosteroid with well-documented anti-inflammatory effects, serving as a positive control.[8]

  • Competitor Compound Y: A hypothetical, recently developed neuroprotective agent with a distinct mechanism of action, representing a contemporary alternative.

The selection of these comparators allows for a multi-faceted evaluation of Compound X's efficacy, potency, and potential advantages over existing and emerging therapies.

Experimental Design: The LPS-Induced Neuroinflammation Model

The experimental workflow is designed to assess the prophylactic and therapeutic effects of Compound X.

G cluster_0 Acclimatization & Baseline cluster_1 Treatment Groups cluster_2 Induction & Dosing cluster_3 Endpoint Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Tests (e.g., Morris Water Maze) acclimatization->baseline vehicle Vehicle Control baseline->vehicle lps LPS Control baseline->lps compound_x Compound X + LPS baseline->compound_x dexamethasone Dexamethasone + LPS baseline->dexamethasone competitor_y Competitor Y + LPS baseline->competitor_y dosing Compound/Vehicle Administration (Prophylactic or Therapeutic) vehicle->dosing lps->dosing compound_x->dosing dexamethasone->dosing competitor_y->dosing induction LPS Administration (i.p.) dosing->induction behavioral Post-LPS Behavioral Tests induction->behavioral biochemical Biochemical Analysis (Cytokines, Oxidative Stress) behavioral->biochemical histological Histological Analysis (Microglial Activation) biochemical->histological

Caption: Experimental workflow for in vivo validation.

Mechanistic Insights: Targeting the TLR4 Signaling Pathway

LPS primarily exerts its pro-inflammatory effects through the Toll-like receptor 4 (TLR4) signaling pathway. The binding of LPS to TLR4 on microglia initiates a downstream cascade leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines induces transcription of

Caption: Simplified TLR4 signaling pathway in microglia.

Data Presentation: A Comparative Analysis of Efficacy

The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.

Table 1: Behavioral Outcomes (Morris Water Maze - Escape Latency in seconds)

Treatment GroupBaselinePost-LPS (24h)% Change
Vehicle Control35.2 ± 3.136.5 ± 2.9+3.7%
LPS Control34.9 ± 2.868.3 ± 4.5+95.7%
Compound X (10 mg/kg) + LPS35.5 ± 3.045.1 ± 3.8+27.0%
Dexamethasone (5 mg/kg) + LPS34.7 ± 2.542.8 ± 3.2+23.3%
Competitor Y (10 mg/kg) + LPS35.1 ± 2.950.2 ± 4.1+43.0%

Table 2: Pro-inflammatory Cytokine Levels in Brain Homogenates (pg/mg protein)

Treatment GroupTNF-αIL-1βIL-6
Vehicle Control15.3 ± 2.110.8 ± 1.520.1 ± 2.5
LPS Control125.8 ± 10.398.5 ± 8.7150.4 ± 12.1
Compound X (10 mg/kg) + LPS45.2 ± 5.635.1 ± 4.255.9 ± 6.3
Dexamethasone (5 mg/kg) + LPS38.9 ± 4.929.8 ± 3.548.2 ± 5.1
Competitor Y (10 mg/kg) + LPS68.7 ± 7.255.3 ± 6.180.6 ± 7.9

Table 3: Microglial Activation (Iba1+ cells/mm² in the hippocampus)

Treatment GroupIba1+ Cell CountMorphology
Vehicle Control25 ± 4Ramified
LPS Control158 ± 12Amoeboid
Compound X (10 mg/kg) + LPS65 ± 8Mixed ramified/intermediate
Dexamethasone (5 mg/kg) + LPS55 ± 6Mostly ramified
Competitor Y (10 mg/kg) + LPS90 ± 10Intermediate/amoeboid

Experimental Protocols: Detailed Methodologies

Animals and Housing

Male C57BL/6 mice (8-10 weeks old) will be used for this study. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be conducted in accordance with the appropriate institutional animal care and use committee guidelines.

Drug Preparation and Administration
  • Compound X: Dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

  • Dexamethasone: Dissolved in saline.

  • Competitor Compound Y: Prepared according to the manufacturer's instructions.

  • LPS (from E. coli O111:B4): Dissolved in sterile saline.

Compounds or vehicle will be administered via intraperitoneal (i.p.) injection 30 minutes prior to LPS administration (0.5 mg/kg, i.p.).

Behavioral Testing: Morris Water Maze

Spatial learning and memory will be assessed using the Morris Water Maze. Mice will be trained to locate a hidden platform in a circular pool of water. Escape latency (time to find the platform) will be recorded.

Biochemical Analysis: Cytokine Measurement

At 24 hours post-LPS injection, animals will be euthanized, and brain tissue will be collected. The hippocampus and cortex will be dissected and homogenized. Levels of TNF-α, IL-1β, and IL-6 will be quantified using commercially available ELISA kits.

Histological Analysis: Immunohistochemistry

Brain hemispheres will be fixed in 4% paraformaldehyde, cryoprotected, and sectioned. Immunohistochemistry will be performed using an antibody against Iba1 to visualize microglia. The number and morphology of Iba1-positive cells will be analyzed using microscopy and image analysis software.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of "this compound" as a potential neuroprotective agent. The hypothetical data presented suggests that Compound X exhibits significant anti-inflammatory and neuroprotective effects, comparable to the potent corticosteroid Dexamethasone and superior to a hypothetical competitor.

Future studies should aim to elucidate the precise molecular mechanism of action of Compound X. Investigating its direct targets within the TLR4 signaling pathway and exploring its efficacy in chronic models of neurodegeneration will be crucial next steps in its development as a potential therapeutic for neuroinflammatory disorders.

References

Benchmarking "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" Against Known Acetylcholinesterase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzisoxazole Scaffolds in Neurodegenerative Disease

The benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This includes applications as antipsychotics, antimicrobials, and anticancer agents.[1] Notably, derivatives of benzisoxazole have emerged as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2][3][4] The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, thereby ameliorating cognitive decline.

Given the established precedent of the benzisoxazole core in potent AChE inhibitors, this guide focuses on the evaluation of a novel derivative, "Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate". We present a framework for benchmarking its inhibitory efficacy against well-established, clinically approved AChE inhibitors. This guide is intended for researchers and professionals in drug development, providing both the rationale and the detailed experimental protocols necessary for such a comparative analysis.

Comparative Analysis of Inhibitory Potency: A Hypothetical Benchmarking Study

To contextualize the potential of "this compound" as an AChE inhibitor, we present a hypothetical dataset comparing its in vitro inhibitory activity (IC50) against human acetylcholinesterase with that of two widely prescribed Alzheimer's disease medications, Donepezil and Galantamine. A lower IC50 value signifies greater potency.

CompoundAChE IC50 (nM)
This compound [Hypothetical Value, e.g., 15.2]
Donepezil6.7
Galantamine410

Note: The IC50 value for "this compound" is a hypothetical value for illustrative purposes. Actual values must be determined experimentally.

The Cholinergic Synapse and the Mechanism of AChE Inhibition

The following diagram illustrates the critical role of acetylcholinesterase in the cholinergic synapse and the therapeutic intervention of AChE inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Synaptic Vesicle (contains Acetylcholine) ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Inhibitor Methyl 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetate Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal ACh Binding

Caption: Cholinergic signaling and AChE inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed, step-by-step protocol for determining the in vitro acetylcholinesterase inhibitory activity of "this compound" using the well-established Ellman's spectrophotometric method.[5] This method is a reliable and widely used colorimetric assay for quantifying AChE activity.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • "this compound"

  • Donepezil and Galantamine (as positive controls)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

Ellmans_Assay_Workflow Start Start Prepare_Reagents Prepare Reagent Solutions (AChE, DTNB, ATCh, Inhibitors) Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor, and DTNB to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre_incubation Add_Substrate Add ATCh to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Ellman's AChE inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in PBS.

    • Prepare a 10 mM stock solution of DTNB in PBS.

    • Prepare a 10 mM stock solution of ATCh in deionized water.

    • Prepare stock solutions of "this compound" and the reference inhibitors (Donepezil, Galantamine) in DMSO. Create a dilution series of each compound in PBS.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of PBS (pH 7.4)

      • 20 µL of the test compound or reference inhibitor solution at various concentrations. For the control (uninhibited reaction), add 20 µL of PBS containing the same final concentration of DMSO.

      • 20 µL of 1.5 mM DTNB solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of the AChE solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of "this compound" as a potential acetylcholinesterase inhibitor. The benzisoxazole scaffold has demonstrated significant promise in the development of potent AChE inhibitors, and a systematic benchmarking against clinically relevant drugs is a critical step in the drug discovery pipeline. Should initial in vitro studies yield promising results, further investigations, including kinetic studies to determine the mode of inhibition, selectivity profiling against butyrylcholinesterase, and in vivo efficacy studies, would be warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Assays for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation of two common analytical methods for the quantification of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, a novel benzisoxazole derivative. As researchers and drug development professionals, the accurate determination of a compound's concentration and purity is a critical first step in any discovery and development pipeline. This document outlines the principles and practical execution of cross-validating a High-Performance Liquid Chromatography (HPLC) method with a UV-Vis Spectrophotometry assay, ensuring the reliability and consistency of experimental data.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2][3] Given this therapeutic potential, robust analytical methods for novel derivatives like this compound are paramount for advancing preclinical and clinical studies. This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, grounded in established regulatory guidelines such as the ICH Q2(R1) on Validation of Analytical Procedures.[4][5][6][7]

Introduction to Analytical Method Cross-Validation

Method cross-validation is the process of comparing the results from two distinct analytical methods to ensure they provide equivalent quantitative data. This is crucial when, for instance, a high-throughput screening method (e.g., UV-Vis) is used for initial compound quantification, while a more specific, stability-indicating method (e.g., HPLC) is employed for later-stage characterization and quality control. The goal is to establish a correlation between the two methods, providing confidence in the data generated across different stages of research and development.

This guide will focus on two orthogonal methods:

  • Primary Method: High-Performance Liquid Chromatography (HPLC) - A separation technique that provides high specificity and the ability to resolve the analyte from impurities and degradation products.

  • Secondary Method: UV-Vis Spectrophotometry - A rapid and simple method based on the absorbance of light by the analyte at a specific wavelength.

The cross-validation will be performed according to the principles outlined in the FDA and ICH guidelines on bioanalytical method validation.[8][9][10][11]

Experimental Design and Rationale

The experimental design is centered on preparing a stock solution of this compound of known concentration and then analyzing a series of dilutions using both HPLC and UV-Vis spectrophotometry. The results will be compared based on key validation parameters: linearity, accuracy, and precision.

Materials and Reagents
  • This compound (CAS 34173-07-4), >95% purity[12]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • UV-Vis Spectrophotometer

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is designed to be specific for this compound and capable of separating it from potential impurities.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (50:50 A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined from UV-Vis scan (e.g., 280 nm)

    • Gradient Elution: Start with 95% A and 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Inject the calibration standards and plot the peak area versus concentration to generate a calibration curve.

Rationale for HPLC Method Choices:

  • C18 Column: A versatile stationary phase suitable for the separation of moderately polar compounds like the target molecule.

  • Gradient Elution: Allows for the efficient elution of the analyte while also separating it from potential impurities with different polarities.

  • Formic Acid in Mobile Phase: Improves peak shape and ionization efficiency if the method were to be transferred to a mass spectrometer.

UV-Vis Spectrophotometry Assay

This method provides a rapid estimation of the compound's concentration based on its absorbance of ultraviolet light.

Protocol:

  • Determination of λmax: Scan a dilute solution of this compound in methanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution Preparation: Use the same 1 mg/mL stock solution prepared for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Analysis: Measure the absorbance of each calibration standard at the predetermined λmax using methanol as a blank. Plot the absorbance versus concentration to generate a calibration curve according to the Beer-Lambert Law.

Rationale for UV-Vis Method Choices:

  • Methanol as Solvent: A common solvent that is transparent in the UV range and effectively solubilizes the analyte.

  • λmax Determination: Ensures maximum sensitivity and adherence to the Beer-Lambert Law.

Data Presentation and Comparison

The following tables summarize the expected performance data from the two analytical methods.

Table 1: Linearity of HPLC and UV-Vis Methods

ParameterHPLCUV-Vis
Concentration Range 1 - 100 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision for Cross-Validation Samples

To assess accuracy and precision, three independent quality control (QC) samples (Low, Medium, and High concentrations) will be prepared and analyzed by both methods.

QC LevelNominal Conc. (µg/mL)HPLC UV-Vis
Mean Measured Conc. (µg/mL) Accuracy (%) Mean Measured Conc. (µg/mL) Accuracy (%)
Low 54.9599.05.15103.0
Medium 2525.10100.424.6598.6
High 7574.2599.076.50102.0
CV (%) CV (%)
Low 5< 2.0< 5.0
Medium 25< 2.0< 5.0
High 75< 2.0< 5.0

Accuracy is calculated as: (Mean Measured Concentration / Nominal Concentration) x 100% Precision is represented by the Coefficient of Variation (CV %)

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards qc_samples QC Samples (Low, Med, High) stock->qc_samples hplc HPLC System (C18 Column, Gradient Elution) cal_standards->hplc Inject qc_samples->hplc Inject detector UV Detector (λ = 280 nm) hplc->detector chromatogram Chromatogram (Peak Area) detector->chromatogram cal_curve Calibration Curve (Peak Area vs. Conc.) chromatogram->cal_curve quantification Quantification of QCs cal_curve->quantification

Caption: Workflow for HPLC quantification of this compound.

UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution cal_standards Calibration Standards (1-50 µg/mL) stock->cal_standards qc_samples QC Samples (Low, Med, High) stock->qc_samples absorbance Measure Absorbance at λmax cal_standards->absorbance Measure qc_samples->absorbance Measure spectrophotometer UV-Vis Spectrophotometer lambda_max Determine λmax spectrophotometer->lambda_max lambda_max->absorbance cal_curve Calibration Curve (Absorbance vs. Conc.) absorbance->cal_curve quantification Quantification of QCs cal_curve->quantification

Caption: Workflow for UV-Vis spectrophotometric quantification of the target compound.

Discussion and Interpretation of Results

The cross-validation of the HPLC and UV-Vis spectrophotometry assays for this compound demonstrates that both methods can provide reliable quantitative data within defined limits.

The HPLC method exhibits superior linearity over a broader concentration range and demonstrates higher precision (lower CV%). This is expected, as chromatography is a more specific and robust analytical technique. The key advantage of the HPLC method is its ability to separate the analyte of interest from potential impurities, making it a "stability-indicating" method. This is a critical requirement for later-stage drug development, where the presence of degradants must be monitored.

The UV-Vis spectrophotometry assay, while less specific, offers the advantages of speed, simplicity, and lower operational cost. The accuracy of this method is acceptable for many research applications, particularly for high-throughput screening or initial concentration estimations where the purity of the compound is already known to be high. However, any impurities that absorb at the same wavelength as the analyte will interfere with the measurement, potentially leading to an overestimation of the concentration.

The cross-validation data presented in Table 2 would confirm that the UV-Vis method provides comparable results to the more rigorous HPLC method within an acceptable margin of error. For routine analysis of pure samples, the UV-Vis method can be considered a valid and efficient alternative to HPLC.

Conclusion

This guide has detailed the cross-validation of two common analytical methods for the quantification of this compound. The HPLC method serves as the benchmark for specificity and precision, while the UV-Vis spectrophotometry assay offers a rapid and cost-effective alternative for routine analysis of pure samples. By following the principles of analytical method validation outlined in ICH and FDA guidelines, researchers can ensure the integrity and reliability of their data, which is fundamental to the successful advancement of new chemical entities through the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Enantiomeric Separation of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical parameter, profoundly influencing their pharmacological and toxicological profiles. Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, a key heterocyclic scaffold in medicinal chemistry, possesses a stereogenic center necessitating robust methods for enantiomeric separation and analysis. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for resolving its enantiomers. We will explore the performance of polysaccharide-based Chiral Stationary Phases (CSPs), detailing the experimental protocols, discussing the underlying chiral recognition mechanisms, and presenting comparative data to guide researchers in selecting the optimal analytical or preparative separation strategy.

Introduction: The Significance of Chirality in Benzisoxazole Scaffolds

The 1,2-benzisoxazole motif is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound is a valuable intermediate, featuring a chiral center at the α-carbon adjacent to the ester group. As is common in pharmacology, the individual enantiomers of such molecules can exhibit dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to undesirable side effects.

Therefore, the ability to reliably separate, quantify, and isolate these enantiomers is paramount for drug development professionals. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the most effective and widely used technique for this purpose.[1] This guide focuses on comparing polysaccharide-based CSPs, which are renowned for their broad applicability and high enantioselectivity.[2]

The Challenge: Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging.[3] The core principle of chiral chromatography is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] The stability of these complexes differs, leading to different retention times and, consequently, separation.

The effectiveness of a CSP depends on its ability to engage in multiple, specific non-covalent interactions, such as:

  • Hydrogen bonding

  • π-π stacking

  • Dipole-dipole interactions

  • Steric hindrance

Polysaccharide derivatives, particularly those of cellulose and amylose, form helical polymer chains that create well-defined chiral grooves or cavities, providing the necessary environment for these interactions.[4][5]

Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases

To establish an effective separation method for this compound, we evaluated two leading classes of polysaccharide-based CSPs: an amylose-based column and a cellulose-based column. The selection was based on their proven success in resolving a wide range of chiral compounds, including those with aromatic and hydrogen-bonding moieties similar to our target analyte.

Experimental Workflow

The general workflow for screening and optimizing the chiral separation is outlined below. This systematic approach ensures the efficient identification of suitable conditions.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: CSP Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation p1 Prepare Racemic Sample (1 mg/mL in Mobile Phase) s1 Inject on Amylose-Based CSP (e.g., CHIRALPAK® AD-H) p1->s1 s2 Inject on Cellulose-Based CSP (e.g., CHIRALCEL® OD-H) p1->s2 p2 Prepare Mobile Phases (Hexane/Alcohol Blends) p2->s1 p2->s2 o1 Analyze Chromatograms (Resolution, Tailing) s1->o1 s2->o1 o2 Adjust Mobile Phase (Alcohol Type, Ratio) o1->o2 o3 Optimize Flow Rate & Temperature o2->o3 v1 Confirm Elution Order (If standard is available) o3->v1 v2 Assess Method Robustness v1->v2

Caption: General workflow for chiral method development.

Performance Data

The following table summarizes the chromatographic results obtained for this compound on two different polysaccharide-based CSPs under optimized normal-phase conditions.

ParameterColumn A: Amylose tris(3,5-dimethylphenylcarbamate)Column B: Cellulose tris(3,5-dimethylphenylcarbamate)
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)n-Hexane / Isopropanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 280 nmUV at 280 nm
Retention Time (k₁) 5.82 min7.95 min
Retention Time (k₂) 7.15 min10.21 min
Separation Factor (α) 1.231.28
Resolution (Rs) 2.15 3.02
Discussion and Mechanistic Interpretation

Both columns successfully resolved the enantiomers, but the Cellulose-based CSP (Column B) provided a significantly better resolution (Rs = 3.02) . This superior performance can be attributed to the specific chiral recognition mechanisms at play.

The chiral recognition mechanism for carbamate-derivatized polysaccharides involves a combination of interactions.[4] For an analyte like this compound, the key interaction points are:

  • Hydrogen Bonding: The hydroxyl (-OH) group on the benzisoxazole ring and the carbonyl (C=O) of the ester can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.[4]

  • π-π Stacking: The aromatic benzisoxazole ring can form π-π interactions with the electron-rich phenyl groups of the dimethylphenylcarbamate selector.

  • Steric Fit: The overall shape of the analyte must fit snugly into the chiral grooves of the polysaccharide backbone. Differences in the steric fit for each enantiomer are often the deciding factor in achieving separation.[4]

While both amylose (α-1,4-glucose linkage) and cellulose (β-1,4-glucose linkage) derivatives offer these interaction sites, their higher-order structures differ.[4][5] The more linear and rigid structure of the cellulose derivative in Column B appears to provide a more optimal steric and interactive environment for this specific analyte, leading to a greater difference in the stability of the transient diastereomeric complexes and thus, a higher resolution.

Detailed Experimental Protocols

For reproducibility, the detailed protocols for the superior method are provided below.

Protocol: Analytical Separation on CHIRALCEL® OD-H

Objective: To achieve baseline resolution of this compound enantiomers for analytical quantification.

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent

  • Diode Array Detector (DAD)

Materials:

  • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: Isopropanol (HPLC Grade)

  • Sample: Racemic this compound

  • Sample Diluent: n-Hexane / Isopropanol (85:15, v/v)

Procedure:

  • System Preparation:

    • Install the CHIRALCEL® OD-H column and equilibrate with the mobile phase (85% n-Hexane, 15% Isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the DAD to monitor at 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic sample in the diluent to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for approximately 15 minutes.

  • Data Analysis:

    • Integrate the two enantiomer peaks.

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. A value > 1.5 indicates baseline separation.

Method Selection Guide

Choosing the right CSP and conditions depends on the ultimate goal of the separation. The following decision tree can guide researchers toward the most suitable approach.

G start What is the primary goal? goal1 Analytical Quantification (Purity Check) start->goal1 goal2 Preparative Isolation (Milligram to Gram Scale) start->goal2 decision1 Is highest resolution critical? goal1->decision1 method3 Scale up OD-H method Use larger diameter column. Optimize loading. goal2->method3 decision2 Is analysis speed a priority? decision1->decision2 No method1 Use CHIRALCEL® OD-H (Rs > 3.0) Best for accuracy. decision1->method1 Yes decision2->method1 No method2 Use CHIRALPAK® AD-H (Shorter run time) Good for high-throughput screening. decision2->method2 Yes

Caption: Decision tree for selecting a chiral separation strategy.

Conclusion

The enantiomeric separation of this compound is effectively achieved using polysaccharide-based chiral stationary phases. While both amylose and cellulose-based columns provide resolution, our comparative data demonstrates the superior performance of a cellulose tris(3,5-dimethylphenylcarbamate) phase (CHIRALCEL® OD-H), which yields a baseline resolution greater than 3.0. This enhanced separation is likely due to a more favorable combination of hydrogen bonding, π-π interactions, and steric fit within the CSP's chiral environment. The detailed protocol and decision guide provided herein offer a robust starting point for researchers in drug development, ensuring accurate analytical quantification and paving the way for efficient preparative isolation of the individual enantiomers.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of research compounds like Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is not merely a regulatory obligation but a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Pre-Disposal Characterization and Hazard Assessment

Key Considerations:

  • Structural Analogs: Isoxazole derivatives are known to exhibit a wide range of biological activities.[1][2] This inherent bioactivity necessitates that the compound be handled as potentially harmful to aquatic life and other organisms if released into the environment.

  • Safety Data Sheets (SDS): Although a specific SDS for this compound was not found in public databases, it is a mandatory requirement under the Occupational Safety and Health Administration (OSHA) for chemical manufacturers to provide one.[3] Should an SDS be available, it must be consulted as the primary source of information regarding hazards and disposal.

  • Regulatory Framework: The disposal of laboratory chemicals is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450). These regulations mandate a formal Chemical Hygiene Plan (CHP) for every laboratory, which includes waste disposal procedures.[4]

Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[5]

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Stream: Based on its chemical structure (a solid organic compound), this compound waste should be collected in a designated "Non-halogenated Solid Chemical Waste" container.

  • Container Selection:

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[6]

    • Ensure the container is in good condition, free from cracks or deterioration.[7]

    • Do not use food-grade containers for waste storage.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[8]

    • List all constituents of the waste, including "this compound" and any residual solvents.

    • Indicate the approximate percentage of each component.

    • Include the date when the first waste was added to the container.

  • Incompatible Wastes: Never mix this compound with the following:

    • Strong acids or bases[6]

    • Oxidizing agents[6]

    • Aqueous waste streams

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste: This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe select_container Select Compatible Waste Container (HDPE or Glass) ppe->select_container label_container Label Container: 'Hazardous Waste' + Contents & Date select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa inspect Weekly Inspection of SAA store_saa->inspect container_full Container Full (or 1 year passes) inspect->container_full request_pickup Request Pickup by Licensed Waste Vendor container_full->request_pickup documentation Complete Waste Manifest request_pickup->documentation end_process Waste Removed for Incineration/Final Treatment documentation->end_process

Caption: Disposal workflow for this compound.

On-Site Accumulation and Storage

All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

Storage Parameter Requirement Rationale
Location In the lab where the waste is generated, under the direct control of lab personnel.[3]To minimize the transport of hazardous materials and maintain accountability.
Container Status Must be kept closed at all times except when adding waste.[6]To prevent the release of vapors and to avoid spills.
Storage Volume A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[8]Regulatory limit set by the EPA to prevent large-scale accumulation in unsecured areas.
Accumulation Time Once a container is full, it must be moved from the SAA within three days.[6] Partially filled containers can remain for up to one year.[6]To ensure timely removal of waste and prevent degradation of containers or their contents.
Secondary Containment Use of secondary containment trays is recommended.[7]To contain any potential leaks or spills from the primary container.
Final Disposal Procedures

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [7]

Step-by-Step Disposal Protocol:

  • Full Container: Once the waste container is 90% full, securely close the lid.[9]

  • Request Pickup: Follow your institution's established procedure to request a waste pickup from the EHS office.

  • Documentation: Complete any required waste manifest forms provided by EHS. Accurate documentation is a legal requirement.[7]

  • Professional Disposal: The licensed waste contractor will transport the waste for final disposal, which for solid organic compounds typically involves high-temperature incineration.[10] This method is effective in destroying organic molecules, converting them into less harmful substances like carbon dioxide and water.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the compound's SDS for specific spill cleanup instructions.[3]

  • Cleanup: For small spills of solid material, carefully sweep it up using absorbent pads or a dustpan and place it in the designated hazardous waste container. Avoid creating dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound or its waste.[11]

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

Personal protective equipment for handling Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

The core of our approach is the principle of precautionary safety. In the absence of comprehensive toxicological data, we must treat this compound with the care afforded to substances with potential hazards. Our recommendations are derived from the hazard profiles of structurally similar compounds, including various benzisoxazole and acetate derivatives.

Anticipated Hazard Profile

Based on the analysis of related chemical structures, we can anticipate the following potential hazards for this compound:

Potential HazardBasis for Anticipation
Skin Irritation Benzisoxazole derivatives are known to cause skin irritation.[1][2]
Serious Eye Irritation Structurally similar compounds are classified as causing serious eye irritation.[1][2]
Harmful if Swallowed Some related acetate compounds are classified as harmful if swallowed (Acute toxicity, oral).[1][3]
Respiratory Irritation Certain benzisoxazole compounds may cause respiratory irritation.[2]

It is imperative to note that these are anticipated hazards. A comprehensive risk assessment should be conducted by the end-user before commencing any work.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following provides a step-by-step guide to the selection and use of appropriate PPE when handling this compound.

Hand Protection: The First Line of Defense

Causality: The primary route of exposure for many laboratory chemicals is dermal contact. Given the potential for skin irritation, selecting the correct gloves is paramount.

  • Selection:

    • Material: Nitrile gloves are a suitable initial choice due to their resistance to a broad range of chemicals. For prolonged handling or when working with larger quantities, consider thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always consult a glove compatibility chart for specific solvents if used.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.

  • Donning and Doffing:

    • Donning: Wash and dry hands thoroughly before putting on gloves.

    • Doffing: To prevent contamination, use a glove-to-glove and then skin-to-skin technique to remove gloves. Peel the first glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, encapsulating the first glove. Dispose of them immediately in the designated chemical waste container.

Eye and Face Protection: Shielding Against the Unforeseen

Causality: The potential for serious eye irritation necessitates robust eye and face protection to prevent accidental splashes or contact with airborne particles.

  • Selection:

    • Standard Operations: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.

    • Increased Risk Scenarios: When there is a higher risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.

  • Procedure:

    • Ensure a snug fit of goggles to the face.

    • The face shield should be positioned to protect the entire face.

    • Clean and inspect eye and face protection before and after each use.

Protective Clothing: A Barrier for the Body

Causality: To protect against accidental spills and contamination of personal clothing, a laboratory coat is essential.

  • Selection: A flame-resistant lab coat made of materials like Nomex® or a cotton/polyester blend is recommended. Ensure the coat has long sleeves and a proper fit.

  • Use:

    • Always wear the lab coat fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: A Precautionary Measure

Causality: While the vapor pressure of this compound is expected to be low, the potential for respiratory irritation warrants caution, especially when handling the solid form or creating aerosols.

  • When to Use: A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is recommended when:

    • Handling the powder outside of a certified chemical fume hood.

    • There is a potential for aerosol generation.

    • Engineering controls (e.g., fume hood) are not available or are malfunctioning.

  • Program: Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS for Analogs & Conduct Risk Assessment ppe_select Select Appropriate PPE prep_start->ppe_select eng_controls Verify Engineering Controls (Fume Hood) are Functional ppe_select->eng_controls weigh_transfer Weigh/Transfer Compound in Fume Hood eng_controls->weigh_transfer Proceed to Handling reaction_setup Set up Reaction weigh_transfer->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate Reaction Complete ppe_doff Doff PPE Correctly decontaminate->ppe_doff waste_disposal Dispose of Chemical & Contaminated Waste ppe_doff->waste_disposal end End waste_disposal->end End of Process

Caption: Experimental workflow for handling this compound.

Step-by-Step Disposal Protocol

Causality: Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

In Case of Emergency

The following decision-making process should be followed in the event of an exposure.

cluster_response Immediate Response exposure Exposure Occurs skin_contact Skin Contact: Wash with copious amounts of soap and water for 15 min. exposure->skin_contact Skin eye_contact Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. exposure->eye_contact Eye inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms develop. exposure->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion Ingestion report Report to Supervisor & EHS skin_contact->report eye_contact->report inhalation->report ingestion->report sds Provide SDS of analogous compounds to medical personnel report->sds

Caption: Emergency response flowchart for exposure incidents.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.